3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Beschreibung
BenchChem offers high-quality 3-Amino-3-(2,4-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2,4-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344867 | |
| Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152606-17-2 | |
| Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid: A Comprehensive Technical Guide
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chiral Building Block in Modern Pharmaceutical Development
Introduction: The Significance of Chiral β-Amino Acids in Medicinal Chemistry
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the field of pharmaceutical sciences. Its structural uniqueness, characterized by a chiral center and a dichlorophenyl moiety, makes it a valuable building block in the synthesis of complex, biologically active molecules.[1][2] The precise three-dimensional arrangement of its functional groups is crucial for its interaction with biological targets, often leading to enhanced efficacy and reduced side effects in the final drug product.[3] This guide provides a detailed overview of the synthesis, physicochemical properties, and key applications of this important chiral intermediate, tailored for researchers and professionals in drug discovery and development.
The demand for enantiomerically pure compounds like (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is driven by the increasing recognition of stereochemistry's impact on pharmacology.[4] The presence of the 2,4-dichlorophenyl group can significantly influence the bioactivity of a molecule, often enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.[2] Consequently, this compound serves as a critical starting material for the development of novel therapeutics, particularly in the area of neurological disorders.[1][2]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][5] |
| Molecular Weight | 234.08 g/mol | [1][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 239 - 243 °C (lit.) | [1] |
| Optical Rotation | [a]D20 = 19 ± 2 ° (c=1 in 0.5 N NaOH) | [1] |
| Purity (Chiral HPLC) | ≥ 99% | [1] |
| CAS Number | 778571-53-2 | [1] |
Structural Elucidation: The identity and purity of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The absolute configuration of the chiral center is determined by chiral high-performance liquid chromatography (HPLC) and comparison to a known standard.
Synthetic Strategies: Pathways to Enantiopure (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. Several strategies have been developed to produce (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid with high stereoselectivity. These methods can be broadly categorized into asymmetric synthesis, chiral resolution, and chemoenzymatic approaches.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for separation of a racemic mixture. This is often achieved using chiral auxiliaries, catalysts, or reagents.[6] One common approach involves the asymmetric addition of a nucleophile to a prochiral imine derived from 2,4-dichlorobenzaldehyde. The use of a chiral ligand complexed to a metal catalyst can direct the addition to favor the formation of the (R)-enantiomer.
Below is a generalized workflow for an asymmetric synthesis approach.
Figure 1: Generalized workflow for the asymmetric synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of 3-amino-3-(2,4-dichlorophenyl)propanoic acid. This can be accomplished through several techniques, including:
-
Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the desired enantiomer.
-
Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the stationary phase, leading to their separation.[7]
Figure 2: Common methods for the chiral resolution of 3-amino-3-(2,4-dichlorophenyl)propanoic acid.
Chemoenzymatic Synthesis
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve asymmetric transformations.[8] For the synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, enzymes such as lipases or proteases can be used for the kinetic resolution of a racemic ester derivative.[9] In a kinetic resolution, one enantiomer of the racemic substrate is preferentially transformed by the enzyme, allowing for the separation of the unreacted enantiomer (in this case, the desired (R)-ester) from the product.
Another emerging enzymatic approach involves the use of transaminases in a dynamic kinetic resolution to convert a ketone precursor directly into the desired chiral amine.
Detailed Protocol: Enzymatic Kinetic Resolution of a Racemic β-Amino Ester
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 3-amino-3-(2,4-dichlorophenyl)propanoic acid using standard esterification methods.
-
Enzyme Selection: Screen a panel of lipases (e.g., Candida antarctica lipase B) or proteases to identify an enzyme with high enantioselectivity for the hydrolysis of the (S)-ester.
-
Reaction Setup:
-
Dissolve the racemic ester in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Add a small amount of aqueous buffer to create a biphasic system.
-
Add the selected enzyme (often immobilized on a solid support).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC, tracking the disappearance of the (S)-ester and the formation of the (S)-acid. The reaction is typically stopped at approximately 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.
-
Workup and Purification:
-
Filter off the immobilized enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent to recover any dissolved ester.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting (R)-ester by column chromatography.
-
-
Hydrolysis: Hydrolyze the purified (R)-ester under acidic or basic conditions to yield (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Applications in Drug Development and Research
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a versatile building block with several important applications in the pharmaceutical and life sciences sectors.[1][2]
-
Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][10] The chiral center and the dichlorophenyl moiety are often essential pharmacophores that contribute to the drug's biological activity.
-
Peptide Synthesis: The Fmoc-protected derivative, Fmoc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid, is used in solid-phase peptide synthesis to introduce this unnatural amino acid into peptide sequences.[11][12] This can lead to peptides with enhanced stability against enzymatic degradation and novel biological properties.[12]
-
Biochemical Research: This compound is utilized in biochemical assays to study enzyme kinetics, probe active sites, and investigate amino acid transport mechanisms.[1][2] Its structural similarity to natural amino acids allows it to act as a competitive inhibitor or a substrate analog in various biological systems.
-
Organic Synthesis: Beyond its pharmaceutical applications, it serves as a chiral starting material for the synthesis of other complex organic molecules where stereocontrol is critical.[10][12]
Conclusion
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a fundamentally important chiral building block with significant utility in modern drug discovery and chemical synthesis. Its unique structural features and high enantiopurity make it an invaluable tool for the creation of novel therapeutics with improved pharmacological profiles. The continued development of efficient and scalable synthetic methods for this compound will undoubtedly facilitate further advancements in medicinal chemistry and the broader life sciences.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. [Link]
-
Fryszkowska, A., et al. A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. [Link]
-
Merck. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Chiral Amino Acid Derivatives in Modern Drug Synthesis: Focus on 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]
-
ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities. [Link]
- Google Patents.
-
Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [Link]
-
Royal Society of Chemistry. Organocatalytic asymmetric synthesis of β3-amino acid derivatives. [Link]
-
National Institutes of Health. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. [Link]
-
National Institutes of Health. Amino Acids in the Development of Prodrugs. [Link]
-
MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
PubMed. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
ResearchGate. Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Foreword: The Analytical Imperative for Chiral Intermediates
In modern medicinal chemistry, the journey from a promising molecular scaffold to a validated drug candidate is paved with rigorous analytical checkpoints. (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid represents a class of chiral β-amino acid building blocks of significant interest, particularly in the development of therapeutics targeting neurological disorders.[1] Its dichlorinated phenyl moiety provides a unique electronic and steric profile, enhancing potential interactions with biological targets, while its stereochemistry is critical for specific receptor binding and pharmacological activity. This guide provides a comprehensive, field-proven framework for the complete structural and stereochemical verification of this compound, written for the practicing researcher. We will move beyond mere protocols to explore the scientific rationale behind our analytical choices, ensuring a self-validating workflow from synthesis to final characterization.
Foundational Synthesis: A Validated One-Pot Approach
The logical starting point for any structural analysis is a robust and reproducible synthesis. While multiple synthetic routes exist for β-amino acids, the one-pot reaction of an aldehyde, malonic acid, and an ammonia source offers efficiency and scalability. The following protocol is adapted from established methods for structurally related arylpropanoic acids and provides a reliable pathway to the racemic compound, which is the necessary precursor for subsequent chiral analysis and separation.[2]
Representative Synthesis Protocol: (±)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent to achieve a starting material concentration of approximately 0.5 M.
-
Thermal Reaction: Heat the suspension to reflux (approx. 78 °C) with vigorous stirring. The mixture will initially become a clear solution before a precipitate begins to form.
-
Reaction Monitoring & Completion: Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration, washing the solid with cold ethanol to remove unreacted starting materials and by-products. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the racemic amino acid as a white crystalline solid.
Causality of Choices:
-
Ammonium Acetate: Serves as both the ammonia source for the amino group and a catalyst.
-
Ethanol: An effective solvent for the reactants that also allows for easy precipitation of the zwitterionic amino acid product upon formation.
-
Reflux: Provides the necessary activation energy for the multi-step condensation and reduction cascade.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for the racemic precursor.
Core Structural Elucidation
With the material in hand, we proceed to a multi-technique analysis to confirm its covalent structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis, providing unambiguous information about the carbon-hydrogen framework. For (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, we expect a distinct set of signals. While a definitive spectrum for this specific compound is not widely published, we can reliably predict its features based on data from close structural analogues like 3-amino-3-phenylpropanoic acid and related chlorinated derivatives.[3][4]
2.1.1 Predicted ¹H NMR Spectrum (500 MHz, D₂O)
-
Aromatic Region (δ 7.4-7.8 ppm): The 2,4-dichloro substitution pattern will disrupt the simple multiplet seen in the unsubstituted phenyl ring. We predict:
-
H6 (δ ~7.7 ppm): A doublet, coupled only to H5 (J ≈ 8.5 Hz). It is furthest downfield due to proximity to the electron-withdrawing chlorine at C4 and the chiral center.
-
H5 (δ ~7.5 ppm): A doublet of doublets, coupled to H6 (J ≈ 8.5 Hz) and H3 (J ≈ 2.5 Hz).
-
H3 (δ ~7.6 ppm): A doublet, coupled only to H5 (J ≈ 2.5 Hz).
-
-
Methine Proton (Hα, δ ~4.8 ppm): A triplet (or doublet of doublets) coupled to the two diastereotopic protons of the adjacent methylene group. Its downfield shift is due to the adjacent nitrogen and aromatic ring.
-
Methylene Protons (Hβ, δ ~3.0 ppm): Two diastereotopic protons appearing as a complex multiplet, often a pair of doublets of doublets, due to geminal coupling and coupling to the Hα proton.
2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, D₂O)
-
Carbonyl Carbon (C=O): δ ~175 ppm
-
Aromatic Carbons: Six signals are expected.
-
Quaternary carbons C1, C2, C4: δ ~130-140 ppm. The carbons bearing chlorine atoms (C2, C4) will be significantly shifted.
-
Protonated carbons C3, C5, C6: δ ~128-132 ppm.
-
-
Methine Carbon (Cα): δ ~52 ppm
-
Methylene Carbon (Cβ): δ ~40 ppm
2.1.3 Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O with a trace of DCl to improve solubility, or DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard like DSS or TMS.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
Data Processing: Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Assign all proton and carbon signals, confirming connectivity through the 2D spectra.
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight and provides structural clues through fragmentation analysis. Electrospray ionization (ESI) in positive ion mode is ideal for this polar, nitrogen-containing molecule.
2.2.1 Expected Mass Spectrum (ESI+)
-
Molecular Ion Peak: The primary observation will be the protonated molecule [M+H]⁺ at m/z 235.
-
Isotopic Pattern: A crucial validation point is the isotopic signature of the two chlorine atoms. We expect a characteristic cluster of peaks for the molecular ion:
-
A (m/z 235): Containing two ³⁵Cl atoms (most abundant).
-
A+2 (m/z 237): Containing one ³⁵Cl and one ³⁷Cl atom (approx. 65% the intensity of A).
-
A+4 (m/z 239): Containing two ³⁷Cl atoms (approx. 10% the intensity of A). This unique pattern provides high confidence in the elemental composition.
-
2.2.2 Plausible Fragmentation Pathway The most likely fragmentation events involve the loss of small, stable neutral molecules from the propanoic acid side chain.
-
Loss of H₂O: [M+H]⁺ → [M+H - H₂O]⁺
-
Loss of Formic Acid (HCOOH): [M+H]⁺ → [M+H - HCOOH]⁺
-
Decarboxylation (Loss of CO₂): This can occur after the loss of water.
Caption: Plausible ESI-MS fragmentation pathways.
2.2.3 Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote ionization.
-
Infusion: Infuse the sample directly into the ESI source via a syringe pump.
-
Acquisition: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.
-
Tandem MS (MS/MS): Select the molecular ion peak (m/z 235) for collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be used to confirm the proposed structure.
Stereochemical Integrity: Chiral HPLC
Confirming the enantiomeric purity of the (S)-enantiomer is arguably the most critical step for a chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), particularly those employing teicoplanin, are highly effective for separating underivatized β-amino acids due to their multimodal interaction capabilities (ionic, hydrogen bonding, steric).[5][6]
Protocol for Chiral Purity Analysis
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of Methanol and an aqueous buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate). A typical starting point is 80:20 Methanol:Aqueous Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.
-
Analysis: Inject the racemic standard first to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor. Subsequently, inject the sample of the (S)-enantiomer to determine its enantiomeric excess (% ee).
Self-Validation: The protocol is self-validating. The successful separation of the racemic mixture confirms the method's suitability. The peak area percentage of the desired (S)-enantiomer in the sample run directly quantifies its purity.
Chiral Separation Workflow
Caption: Workflow for enantiomeric purity determination via HPLC.
Absolute Configuration and Solid-State Conformation
While chiral HPLC confirms enantiomeric purity, it does not definitively prove the absolute configuration. Single-crystal X-ray crystallography is the ultimate method for determining the three-dimensional arrangement of atoms in space, providing unequivocal proof of the (S) configuration.
Note: As of this writing, a public crystal structure for (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is not available. This section outlines the procedure and expected insights should a suitable crystal be obtained.
Experimental Principles and Workflow
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in various solvents or solvent mixtures (e.g., ethanol, methanol/water, acetone).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The absolute configuration is typically determined using the anomalous dispersion method (Flack parameter).
Expected Structural Insights
-
Absolute Configuration: Unambiguous confirmation of the (S) stereocenter.
-
Conformation: Determination of the torsion angles of the propanoic acid backbone and the orientation of the dichlorophenyl ring relative to the chiral center.
-
Intermolecular Interactions: In the solid state, amino acids form extensive hydrogen bonding networks between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups. X-ray crystallography would reveal this packing arrangement, which is crucial for understanding physical properties like melting point and solubility.
Hypothesized Biological Mechanism of Action
Given its intended application in neurological drug discovery, we can hypothesize a mechanism of action based on related β-amino acid neurobiology.[1] Many neurological disorders, such as Parkinson's disease and ALS, involve excitotoxicity and imbalances in neurotransmitter systems.[7][8] β-amino acids can act as mimics or modulators of key neurotransmitters like GABA or glutamate.
A plausible hypothesis is that (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid acts as a modulator of excitatory amino acid transporters (EAATs) or as a competitive antagonist at glutamate receptors (e.g., NMDA or AMPA receptors). By dampening excessive glutamate signaling, the compound could exert a neuroprotective effect.
Hypothetical Signaling Pathway
Caption: Hypothesized neuroprotective mechanism via glutamate receptor antagonism.
Summary of Analytical Parameters
The table below consolidates the key data points for the comprehensive analysis of this compound.
| Analytical Technique | Parameter | Expected Result / Value |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic: 7.4-7.8 (3H, m); Methine: ~4.8 (1H, t); Methylene: ~3.0 (2H, m) |
| ¹³C NMR | Chemical Shifts (ppm) | C=O: ~175; Aromatic: 128-140; Cα: ~52; Cβ: ~40 |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 235 |
| Isotopic Pattern | m/z 235/237/239 in a ~100:65:10 ratio | |
| Chiral HPLC | Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Enantiomeric Purity | ≥99% ee for the (S)-enantiomer | |
| X-ray Crystal | Absolute Configuration | Confirmed as (S) |
| Physicochemical | Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol [9] |
Conclusion
The structural and stereochemical verification of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical, multi-step process that underpins its use in drug development. By integrating a logical synthesis with a suite of orthogonal analytical techniques—NMR for covalent structure, MS for molecular weight and composition, and chiral HPLC for stereochemical integrity—researchers can establish a complete and validated profile of this important building block. While a definitive crystal structure remains an opportunity for future research, the framework presented here provides a robust and scientifically rigorous path to confidently characterize this compound and advance its application in the discovery of novel therapeutics.
References
-
Gecse, Zs., Ilisz, I., & Péter, A. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]
-
Combes, A., El-Habr, E., & Bigaud, M. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. Toxins, 9(12), 415. Available at: [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Available at: [Link]
- Isagro Ricerca S.R.L. (2004). Dipeptide compounds having fungicidal activity and their agronomic use. European Patent EP1028125B1.
-
Gais, H-J., et al. (n.d.). Supporting Information for "Enantioselective Acyltransfer Catalysis by a Chiral 4-(Pyrrolidino)pyridine Derivative". Wiley-VCH. Available at: [Link]
-
PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Lobner, D., Piana, P. M., & Salous, A. K. (2011). Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? Toxins, 3(9), 1138-1153. Available at: [Link]
-
Garshaei, A., et al. (2024). Branched-Chain Amino Acids in Parkinson's Disease: Molecular Mechanisms and Therapeutic Potential. International Journal of Molecular Sciences, 25(11), 5984. Available at: [Link]
-
Phenylpropanoic acids. (n.d.). In FooDB. Available at: [Link]
- Takeda Pharmaceutical Company Limited. (2020). (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid·monochloride, monohydrate thereof, crystal thereof, and method for producing same. World Intellectual Property Organization Patent WO2020096041A1.
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Ilisz, I., et al. (2001). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues. Journal of Chromatography A, 929(1-2), 81-91. Available at: [Link]
-
Isagro S.p.A. (2004). Dipeptide compounds having fungicidal activity and their agronomic use. United States Patent 6,727,216. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Investigation, 51, 357-368. Available at: [Link]
-
Brückner, H., & D'Aniello, A. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography A, 1053(1-2), 147-157. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. EP1028125B1 - Dipeptide compounds having fungicidal activity and their agronomic use - Google Patents [patents.google.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 4. wiley-vch.de [wiley-vch.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 40856-44-8|(S)-3-Amino-3-phenylpropionic acid|BLD Pharm [bldpharm.com]
- 9. CID 158720422 | C18H22N2O4 | CID 158720422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a pivotal synthetic amino acid analog. With a molecular formula of C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol , this compound has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and neuropharmacology.[1][2][3][4][5][6] Its structural features, notably the dichlorophenyl moiety, confer unique properties that make it a valuable building block for novel therapeutic agents targeting neurological disorders.[1][2][7] This document will detail its chemical and physical properties, provide robust protocols for its synthesis and analysis, and explore its applications and the underlying mechanistic principles.
Core Molecular and Physical Characteristics
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid. The presence of a chlorine atom at both the 2 and 4 positions of the phenyl ring significantly influences its electronic properties and steric hindrance, which in turn dictates its biological activity and synthetic utility.
Molecular and Chemical Data
A summary of the key identifiers and properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][2][3] |
| Molecular Weight | 234.08 g/mol | [1][2][3][5][6] |
| CAS Number (Racemate) | 152606-17-2 | [4][5][6] |
| CAS Number ((R)-enantiomer) | 778571-53-2 | [1] |
| CAS Number ((S)-enantiomer) | 757937-66-9 | [2] |
| Appearance | White to off-white powder/solid | [1][2] |
| Melting Point | 239 - 243 °C (for (R)-enantiomer) | [1] |
| Purity | Typically ≥98% (by HPLC) | [2] |
| Synonyms | β-Amino-2,4-dichlorobenzenepropanoic acid, 2,4-Dichloro-β-phenylalanine | [1][2] |
| Storage Conditions | Store at 0 - 8 °C | [1][2] |
Structural Representation
The chemical structure of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group and a 2,4-dichlorophenyl group attached to the β-carbon.
Caption: 2D structure of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Synthesis and Manufacturing
The synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid can be approached through several established synthetic routes for β-amino acids. A common and effective method is a variation of the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound with an acidic proton.
Recommended Synthetic Protocol: Modified Mannich Reaction
This protocol outlines a three-component reaction for the synthesis of the racemic compound.
Step 1: Preparation of Reagents
-
2,4-Dichlorobenzaldehyde: Ensure purity by recrystallization or distillation if necessary.
-
Malonic Acid: Use a high-purity grade.
-
Ammonium Acetate: Serves as the ammonia source.
-
Solvent: Ethanol or a similar protic solvent is suitable.
Step 2: Reaction Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in absolute ethanol.
-
Add ammonium acetate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and by-products.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Causality of Experimental Choices:
-
The use of a slight excess of malonic acid and ammonium acetate drives the reaction towards completion.
-
Ethanol is an excellent solvent for the reactants and facilitates the reaction at a moderate reflux temperature.
-
Recrystallization is a crucial final step to ensure high purity of the final product, which is essential for its intended biological applications.
Sources
- 1. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
Spectroscopic data (NMR, IR, MS) of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed theoretical spectroscopic profile. By dissecting the molecule's structural components, we will predict the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that a researcher, scientist, or drug development professional should anticipate during empirical analysis. This guide serves as a foundational reference for method development, spectral interpretation, and structural verification of this important pharmaceutical building block.
Introduction and Molecular Structure Analysis
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structure incorporates a chiral center and a dichlorinated phenyl ring, features that make it a valuable synthon in medicinal chemistry, particularly for the development of novel therapeutic agents. Accurate structural elucidation is the bedrock of drug discovery, and techniques such as NMR, IR, and MS are indispensable tools in this process.
The molecule's structure can be broken down into three key regions, each contributing distinct features to its spectroscopic signature:
-
The 2,4-Dichlorophenyl Group: An aromatic ring with two electron-withdrawing chlorine substituents. This arrangement dictates the substitution pattern and electronic environment of the aromatic protons and carbons.
-
The Chiral Center (C3): A stereogenic carbon atom bonded to the dichlorophenyl ring, an amino group (-NH₂), a proton, and the rest of the propanoic acid chain. This center induces magnetic non-equivalence in neighboring protons.
-
The Propanoic Acid Moiety: Comprising a methylene group (-CH₂-) and a carboxylic acid (-COOH), which provide characteristic signals and fragmentation points.
This guide will systematically predict the spectroscopic output from each of these regions.
Caption: Molecular structure of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol Considerations
A standard approach would involve dissolving the sample (approx. 5-10 mg) in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can solubilize the zwitterionic form of the amino acid and allows for the observation of exchangeable protons from the -NH₂ and -COOH groups. Spectra should be acquired on a 400 MHz or higher field spectrometer. A standard ¹H experiment would be followed by a ¹³C{¹H} experiment, and further 2D experiments like COSY and HSQC would be used to confirm assignments.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.
-
Aromatic Region (δ 7.0 - 8.0 ppm): The 2,4-disubstituted pattern will give rise to three signals. Using empirical additivity rules for substituted benzenes, we can predict their approximate shifts.[1][2]
-
H-6: This proton is ortho to the amino-acid substituent and meta to a chlorine. It is expected to be a doublet, coupled to H-5.
-
H-5: This proton is meta to both the amino-acid substituent and a chlorine. It will appear as a doublet of doublets, coupled to H-6 and H-3.
-
H-3: This proton is ortho to one chlorine and meta to another, as well as ortho to the main substituent. It is expected to be a doublet, coupled to H-5.
-
-
Methine Proton (H-3', α-proton) (δ 4.0 - 4.5 ppm): This proton is on the chiral center, adjacent to the electron-withdrawing phenyl ring and amino group. It will appear as a triplet or a doublet of doublets, coupled to the two methylene protons on C2'.[3][4]
-
Methylene Protons (H-2', β-protons) (δ 2.5 - 3.0 ppm): The two protons on the methylene group (C2') are adjacent to a chiral center (C3') and are therefore diastereotopic .[5][6][7] This means they are chemically non-equivalent and will have different chemical shifts. They will appear as a pair of doublets of doublets (an ABX system, where A and B are the diastereotopic protons and X is the methine proton). Each will show a large geminal coupling to each other and a smaller vicinal coupling to the H-3' proton.
-
Exchangeable Protons (variable): In DMSO-d₆, the carboxylic acid proton (-COOH) will likely appear as a very broad singlet far downfield (δ > 10 ppm), while the amine protons (-NH₂) will appear as a broader singlet around δ 2-4 ppm.[8]
| Predicted ¹H NMR Data | |||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-3 | ~7.6 | d | 1H |
| H-5 | ~7.4 | dd | 1H |
| H-6 | ~7.3 | d | 1H |
| H-3' (α-CH) | 4.0 - 4.5 | dd or t | 1H |
| H-2'a (β-CH₂) | 2.7 - 3.0 | dd | 1H |
| H-2'b (β-CH₂) | 2.5 - 2.8 | dd | 1H |
| -NH₂ | 2.0 - 4.0 | br s | 2H |
| -COOH | > 10 | br s | 1H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (C-1') (δ 170 - 180 ppm): The carboxylic acid carbon appears in the typical downfield region for this functional group.[8][9]
-
Aromatic Carbons (δ 125 - 140 ppm): Six signals are expected. The carbons directly attached to chlorine (C-2, C-4) will be shifted downfield. The carbon attached to the propanoic acid side chain (C-1, the ipso-carbon) will also be distinct. The remaining three CH carbons (C-3, C-5, C-6) will appear in the typical aromatic region.[10][11]
-
Methine Carbon (C-3', α-carbon) (δ 50 - 60 ppm): This chiral carbon, bonded to the nitrogen and the aromatic ring, will appear in this range.[4][12]
-
Methylene Carbon (C-2', β-carbon) (δ ~40 ppm): The methylene carbon adjacent to the chiral center and the carbonyl group is expected in this region.[13]
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (-COOH) | 170 - 180 |
| C-1 (Ar-C) | ~140 |
| C-2 (Ar-C-Cl) | ~135 |
| C-4 (Ar-C-Cl) | ~133 |
| C-3 (Ar-CH) | ~131 |
| C-6 (Ar-CH) | ~129 |
| C-5 (Ar-CH) | ~127 |
| C-3' (α-CH) | 50 - 60 |
| C-2' (β-CH₂) | ~40 |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule.
Experimental Protocol Considerations
The spectrum can be obtained from a solid sample using either the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
Predicted IR Spectrum
The IR spectrum will be characterized by several key absorption bands corresponding to the molecule's functional groups.[14][15]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers and often overlaps with the C-H stretching region.[16][17]
-
N-H Stretch (Primary Amine): Two medium-intensity bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine. These may be superimposed on the broad O-H band.[18]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹). Aliphatic C-H stretches from the CH and CH₂ groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected around 1700-1725 cm⁻¹. Its position confirms the presence of the carboxylic acid carbonyl group.[19]
-
N-H Bend (Primary Amine): A medium-intensity band is expected around 1580-1650 cm⁻¹.
-
C=C Stretch (Aromatic): One to three medium-to-weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A strong band will be present in the 1210-1320 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the C-Cl bonds.
| Predicted IR Data | ||
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3400 | -NH₂ (Amine) | N-H Stretch |
| 2500-3300 | -COOH (Carboxylic Acid) | O-H Stretch (very broad) |
| 3050-3100 | Aromatic | C-H Stretch |
| 2850-2960 | Aliphatic | C-H Stretch |
| 1700-1725 | -COOH (Carboxylic Acid) | C=O Stretch (strong) |
| 1580-1650 | -NH₂ (Amine) | N-H Bend |
| 1450-1600 | Aromatic | C=C Stretch |
| 1210-1320 | -COOH (Carboxylic Acid) | C-O Stretch |
| 600-800 | Ar-Cl | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol Considerations
Electrospray ionization (ESI) is the method of choice for a polar, non-volatile molecule like this.[20] It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The sample would be dissolved in a suitable solvent (e.g., methanol/water) and infused directly into the mass spectrometer or analyzed via LC-MS.
Predicted Mass Spectrum
The molecular formula is C₉H₉Cl₂NO₂ with a monoisotopic mass of 233.00 g/mol .
-
Molecular Ion: In positive ion mode (ESI+), the base peak will likely be the protonated molecule [M+H]⁺ at m/z 234. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 232 will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments: an M+2 peak approximately 65% of the M peak, and an M+4 peak approximately 10% of the M peak.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 234 ion would likely reveal several key fragmentation pathways.[21][22]
-
Loss of Formic Acid (HCOOH): A common fragmentation for protonated amino acids is the neutral loss of formic acid (46 Da), leading to a fragment ion at m/z 188.
-
Benzylic Cleavage: Cleavage of the C2'-C3' bond is highly probable due to the stability of the resulting benzylic cation. This would lead to the formation of the [M-CH₂COOH]⁺ fragment ion at m/z 175. This ion, [C₇H₆Cl₂N]⁺, would be a dichlorophenyl-aminomethyl cation.[23][24]
-
Loss of Ammonia (NH₃): Loss of ammonia (17 Da) from the parent ion could lead to a fragment at m/z 217.
-
Caption: Predicted ESI-MS/MS fragmentation pathways for [M+H]⁺.
| Predicted MS Data | ||
| m/z (Positive Mode) | Ion Formula | Interpretation |
| 234.01 | [C₉H₁₀Cl₂NO₂]⁺ | [M+H]⁺ (Protonated Molecule) |
| 217.00 | [C₉H₇Cl₂O₂]⁺ | [M+H - NH₃]⁺ |
| 188.01 | [C₈H₈Cl₂N]⁺ | [M+H - HCOOH]⁺ |
| 175.99 | [C₇H₆Cl₂N]⁺ | Benzylic cleavage fragment |
Conclusion
This guide presents a detailed, theory-based prediction of the NMR, IR, and MS spectra of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The key predicted features include diastereotopic protons in the ¹H NMR spectrum, a very broad O-H stretch in the IR spectrum, and characteristic benzylic cleavage in the mass spectrum. While these predictions are grounded in established spectroscopic principles, they should serve as a reference to be validated by empirical data. The acquisition of experimental spectra is the definitive step for structural confirmation, and this document provides the framework for interpreting those future results with confidence.
References
-
Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
- Beeby J, Sternhell S, Hoffmann-Ostenhof T, Pretsch E, Simon W. (1973). Estimation of the Chemical Shifts of Aromatic Protons Using Additive Increments. Anal. Chem. 45, 1571-1573.
-
Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Diastereotopic Protons. OpenOChem Learn. [Link]
-
IR Chart. University of Colorado Boulder. [Link]
-
An algorithm for predicting the NMR shielding of protons over substituted benzene rings. ResearchGate. [Link]
-
Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Semantic Scholar. [Link]
-
Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
-
Infrared spectroscopy correlation table. Wikipedia. [Link]
-
General Fragmentation Modes. UGC. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]
-
Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. [Link]
-
Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
IR: carboxylic acids. UCLA Chemistry. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
5.4: Types of Protons. Chemistry LibreTexts. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Elsevier. [Link]
-
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? PMC - NIH. [Link]
-
13-C NMR Chemical Shift Table. University of Wisconsin. [Link]
-
1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala. PubMed. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Identifying amino acids in protein NMR spectra. University of Wisconsin-Madison. [Link]
Sources
- 1. NMR chemical shift prediction of benzenes [stenutz.eu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. researchgate.net [researchgate.net]
- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 24. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Stereochemistry in Drug Development
An In-Depth Technical Guide to the Chiral Properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry.[1] Its structural framework serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[2][3] The presence of a chiral center at the C3 position means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid and (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
In drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers of a chiral drug can exhibit vastly different bioactivities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to selectively synthesize or separate these enantiomers and to accurately determine their purity is paramount for the development of safe and effective pharmaceuticals.[4] This guide provides a technical overview of the core strategies for the chiral resolution and analytical characterization of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Part 1: Chiral Resolution - Isolating the Enantiomers
Since many synthetic routes produce a 1:1 mixture of enantiomers (a racemate), chiral resolution—the process of separating these enantiomers—is a cornerstone of chiral chemistry. For β-amino acids like 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, both classical chemical methods and modern biocatalytic approaches are viable.
Classical Resolution via Diastereomeric Salt Formation
This robust and time-tested technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent (typically a chiral base or acid), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing them to be separated by fractional crystallization.
The choice of resolving agent and solvent system is critical and often determined empirically. For a carboxylic acid like our target compound, a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid) is a common choice for the resolving agent. The subsequent separation and recovery process is a self-validating system: the optical purity of the final product, verified by polarimetry and chiral HPLC, confirms the success of the resolution.
Table 1: Physicochemical Properties of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [3] |
| Molecular Weight | 234.08 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 239 - 243 °C | [3] |
| Optical Rotation | [α]D20 = 19 ± 2° (c=1 in 0.5 N NaOH) | [3] |
| Chiral Purity | ≥ 99% (by Chiral HPLC) | [3] |
Experimental Protocol 1: Diastereomeric Salt Resolution
Objective: To separate the racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid into its constituent enantiomers.
Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in a suitable hot solvent (e.g., methanol, ethanol, or an aqueous mixture). The goal is to achieve complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in a minimal amount of the same solvent. Add this solution slowly to the solution of the racemic acid. Causality Note: Using only 0.5 equivalents ensures that only one enantiomer of the acid will preferentially form a salt with the resolving agent, creating the basis for separation.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-8 °C), to induce crystallization of the less soluble diastereomeric salt. Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with 1M HCl) to a pH of ~2. This protonates the carboxylate and breaks the ionic bond of the salt. The enantiomerically enriched 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, being less soluble in acidic water, will precipitate.
-
Final Purification: Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum. The other enantiomer can often be recovered from the mother liquor from step 4 by a similar acidification process.
-
Purity Assessment: Confirm the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2) and measure its optical rotation.
Biocatalytic Kinetic Resolution
Enzymes are highly stereoselective catalysts. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a different compound while leaving the other enantiomer untouched. This creates a mixture of two different chemical species that can be easily separated. For β-amino acids, enzymes like ω-transaminases and lipases have proven effective.[1][5] For instance, an (S)-ω-transaminase could be used to selectively deaminate the (S)-enantiomer of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, leaving the desired (R)-enantiomer behind with high enantiomeric purity.[5]
Part 2: Analytical Characterization of Enantiomers
Once an enantiomerically enriched sample is obtained, its purity must be rigorously quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times on the column. For polar, underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective.[6][7] These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for this class of compounds. The resulting chromatogram will show two distinct peaks, one for each enantiomer. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise calculation of enantiomeric excess (e.e.).
Table 2: Example Starting Parameters for Chiral HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | Astec® CHIROBIOTIC® T (Teicoplanin CSP) | Proven efficacy for underivatized amino acids.[6] |
| Mobile Phase | Isopropanol/Hexane (e.g., 20:80 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Normal phase conditions often provide good selectivity on polysaccharide-derived CSPs.[8] TFA improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |
| Detection | UV at 254 nm or 280 nm | The dichlorophenyl group provides strong UV absorbance for sensitive detection. |
| Temperature | 25 °C (Ambient) | A controlled temperature ensures reproducible retention times. |
Experimental Protocol 2: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of a sample of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the amino acid sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved. This may take 30-60 minutes.
-
Injection: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
-
Analysis: Integrate the area of the two peaks corresponding to the (R) and (S) enantiomers.
-
Calculation of Enantiomeric Excess (e.e.):
-
Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer.
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Conclusion
The chiral properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid are central to its application in modern drug discovery. Mastery over the techniques of chiral resolution, such as diastereomeric salt formation, and analytical characterization, primarily through chiral HPLC, is essential for any researcher in this field. The protocols and principles outlined in this guide provide a robust framework for isolating and validating the stereochemical integrity of this important pharmaceutical building block, ensuring that subsequent research and development are built upon a foundation of analytical certainty.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]
-
Shin, J. S., & Kim, B. G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 198, 21-26. [Link]
-
Singh, G. S., & Tilvi, S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. [Link]
-
Juaristi, E., & Soloshonok, V. A. (2002). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 67(4), 1083–1089. [Link]
-
Cenmed Enterprises. (n.d.). 3 Amino 3 (2 4 Dichlorophenyl)Propanoic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-203. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3925. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
An In-depth Technical Guide to the Solubility and Stability of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable, field-proven protocols. Our approach is grounded in establishing self-validating experimental systems to ensure data integrity and scientific rigor.
Introduction and Strategic Importance
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its unique structure, featuring a dichlorophenyl group, suggests potential applications in medicinal chemistry as a building block for novel therapeutic agents, particularly in areas like neurological disorders where such scaffolds can enhance biological interactions.[1][2] A thorough understanding of its solubility and stability is a non-negotiable prerequisite for any successful drug development campaign. These fundamental physicochemical properties dictate formulation strategies, bioavailability, manufacturing processes, and ultimately, the therapeutic viability of the molecule.
This guide will navigate the user through the logical progression of characterizing this molecule, from initial physicochemical profiling to comprehensive stability assessments under forced degradation conditions, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Core Physicochemical Characterization
Before embarking on extensive solubility and stability programs, a foundational understanding of the molecule's intrinsic properties is essential.
Identity and Structure
It is imperative to confirm the identity and purity of the test article before commencing any studies.
| Property | Value | Source |
| Chemical Name | 3-Amino-3-(2,4-dichlorophenyl)propanoic acid | N/A |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1][5] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 239 - 243 °C | [1] |
A note on chirality: This molecule is chiral. The specific enantiomer (e.g., (R) or (S)) can significantly impact biological activity and physicochemical properties. It is crucial to use a chirally pure form and document the specific enantiomer under investigation.[1][6]
Predicted Physicochemical Properties (pKa and logP)
While experimental determination is the gold standard, in-silico prediction of properties like pKa and logP provides a valuable starting point for experimental design. The structure contains an acidic carboxylic acid group and a basic amino group, making it an amphoteric molecule.
-
pKa (Predicted): The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the amino group's conjugate acid is likely to have a pKa in the range of 9-10. These values are critical for predicting the ionization state at different pH values, which in turn governs solubility.
-
logP (Predicted): The dichlorophenyl group imparts significant hydrophobicity. The predicted octanol-water partition coefficient (logP) is likely to be moderately high, suggesting that while it has some water solubility due to the ionizable groups, it will also have an affinity for lipophilic environments.
These predicted values guide the selection of pH for solubility studies and suggest potential challenges, such as low aqueous solubility at neutral pH.
Comprehensive Solubility Profiling
The objective is to determine the equilibrium solubility of the compound in various solvent systems relevant to pharmaceutical development. The "shake-flask" method is a robust and widely accepted technique for this purpose.[7]
Experimental Protocol: Equilibrium Solubility Determination
Causality behind Experimental Choices: This protocol is designed to establish equilibrium between the solid and dissolved states of the compound, ensuring that the measured concentration represents the true solubility limit. The use of a range of pH values for aqueous solvents is critical for an ionizable compound, as solubility can vary dramatically with pH.
-
Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and a selection of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO).
-
Addition of Excess Solute: To a known volume of each solvent (e.g., 2 mL) in a sealed vial, add an excess amount of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to ensure clear separation of the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
Data Presentation: Illustrative Solubility Data
The following table presents an example of how solubility data should be structured. Actual experimental values must be determined.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |
| 0.1 N HCl (pH ~1.2) | 25 | > 10.0 |
| Acetate Buffer (pH 4.5) | 25 | 1.5 |
| Phosphate Buffer (pH 6.8) | 25 | 0.2 |
| Phosphate Buffer (pH 7.4) | 25 | 0.1 |
| Water | 25 | 0.4 |
| Methanol | 25 | > 20.0 |
| Ethanol | 25 | 15.0 |
| Acetonitrile | 25 | 2.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50.0 |
Interpretation: The data illustrates that the compound's aqueous solubility is highly pH-dependent, as expected for a molecule with acidic and basic centers. Solubility is high at low pH (where the amine is protonated) and decreases as the pH approaches the isoelectric point. The compound shows good solubility in polar organic solvents.
Intrinsic Stability and Forced Degradation Studies
Stability testing is crucial for identifying potential degradation pathways, elucidating the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[4] Forced degradation, or stress testing, is a cornerstone of this process, as mandated by ICH guideline Q1A(R2).[3][10] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without overwhelming the sample with secondary and tertiary degradants.[3]
Visualization of the Stability Assessment Workflow
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol: Forced Degradation Studies
Trustworthiness through Self-Validation: This protocol incorporates control samples (protected from stress) for each condition. The stability-indicating HPLC method must be validated to demonstrate specificity, meaning it can resolve the parent compound from all significant degradation products. Mass balance calculations (accounting for the decrease in parent compound and the increase in degradants) serve as a critical self-check on the quality of the analytical data.
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol/water).[11]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.[11]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature or slightly elevated temperature, collecting time points. Neutralize samples before analysis.[11]
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, and collect time points.[11]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven. Also, expose the stock solution to heat (e.g., 60°C). Analyze at various time points.[11]
-
Photolytic Degradation: Expose the compound in solution and as a solid to light as specified in ICH guideline Q1B (a cool white fluorescent lamp and a near-UV lamp). Wrap control samples in aluminum foil to protect them from light.[11][12]
-
Analysis: At each time point, analyze the stressed samples against a control sample using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradants.
Data Presentation: Illustrative Stability Data
The following table provides an example of how to summarize forced degradation results.
| Stress Condition | Time | Assay of Parent (%) | % Degradation | Major Degradants (Illustrative) |
| 0.1 M HCl @ 60°C | 24h | 95.2 | 4.8 | Decarboxylation product |
| 1 M NaOH @ 25°C | 8h | 88.5 | 11.5 | Deamination/Hydroxylation product |
| 3% H₂O₂ @ 25°C | 12h | 98.1 | 1.9 | N-oxide |
| Dry Heat @ 80°C | 48h | 99.5 | 0.5 | No significant degradation |
| ICH Photostability | 7 days | 94.3 | 5.7 | Oxidative/Dimerization products |
Interpretation: This illustrative data suggests the compound is most susceptible to degradation under basic and photolytic conditions. The stability under thermal and mild acidic/oxidative stress appears to be higher. This information is critical for guiding formulation development (e.g., avoiding high pH) and packaging choices (e.g., requiring light-protective packaging).
Conclusions and Forward-Looking Strategy
The systematic characterization of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid's solubility and stability is a foundational activity in its development lifecycle. The protocols and methodologies outlined in this guide provide a robust framework for generating the high-quality data required for informed decision-making.
The key takeaways are:
-
Solubility is pH-dependent: Formulation strategies must account for low aqueous solubility at neutral and basic pH.
-
Stability is a critical attribute: The molecule shows potential liabilities to base-catalyzed hydrolysis and photodegradation, which will dictate formulation, packaging, and storage conditions.
-
A Stability-Indicating Method is Essential: The development and validation of a robust analytical method capable of separating all potential degradation products is paramount for ensuring product quality and safety.
Future work should focus on the definitive structural elucidation of degradation products observed in these studies and the subsequent toxicological qualification of any degradant present at significant levels in the final drug product.
References
-
ICH Q1A(R2) Guideline. (n.d.). Stability Testing of New Drug Substances and Products. Retrieved from an authoritative source on ICH guidelines.[3][10]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from a relevant pharmaceutical industry publication.[13]
-
Forced Degradation Testing in Pharma. (2025, August 14). ResolveMass Laboratories Inc.[12]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).[4]
-
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central (PMC) - NIH.[14]
-
ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation.[10]
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from a scientific journal or database.[8]
-
High-Performance Liquid Chromatography for Amino Acid Analysis. (2023, January 16). Desklib.[15]
-
Amino Acid Analysis Methods. (n.d.). Creative Proteomics.[16]
-
Determination of Amino Acid Concentrations using HPLC. (2018, October 30). BCO-DMO.[17]
-
Stability testing protocol for experiments conducted at Pfizer U.K. Ltd... (n.d.). ResearchGate.[18]
-
Underivatized Amino Acid Chromatographic Separation... (n.d.). ACS Omega.[9]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from an educational chemistry resource.
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.[19]
-
Application Notes and Protocols for Compound Stability Testing. (n.d.). Benchchem.[11]
-
How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.[7]
-
Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.[20]
-
Annex 5 Guidelines for stability testing of pharmaceutical products... (n.d.). Paho.org.[21]
-
Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved from a pharmaceutical science journal.[22]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics... (2022, February 8). PubMed Central (PMC) - NIH.[23]
-
3-Amino-3-(2,4-dichlorophenyl)propanoic acid. (n.d.). Sigma-Aldrich.[5]
-
(R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. (n.d.). Chem-Impex.[1]
-
Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis. (n.d.). Retrieved from a chemical supplier's technical documentation.[6]
-
Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. (n.d.). Retrieved from a chemical supplier's promotional material.[2]
-
3-amino-2-(4-chlorophenyl)propanoic Acid | C9H10ClNO2 | CID 10726679. (n.d.). PubChem.[24]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. pubs.acs.org [pubs.acs.org]
- 10. database.ich.org [database.ich.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Techniques for Measuring Amino Acids in Plasma [desklib.com]
- 16. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.ws [chem.ws]
- 20. saltise.ca [saltise.ca]
- 21. www3.paho.org [www3.paho.org]
- 22. japsonline.com [japsonline.com]
- 23. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-amino-2-(4-chlorophenyl)propanoic Acid | C9H10ClNO2 | CID 10726679 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Integration of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in Modern Drug Discovery: A Chiral Building Block of Emerging Significance
Abstract
Enantiomerically pure β-amino acids are foundational components in the development of contemporary therapeutics, prized for their ability to form stable secondary structures in peptides and serve as versatile chiral synthons.[1] Among these, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid has emerged as a particularly valuable building block. The presence of the 2,4-dichlorophenyl moiety enhances interactions with biological targets, making it a crucial intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[2][3][4] This in-depth guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, offering a technical resource for researchers, chemists, and professionals in drug development.
Introduction: The Value Proposition of a Dichlorinated β-Amino Acid
The strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the design of molecules with enhanced potency, selectivity, and metabolic stability.[5] β-Amino acids, in particular, are of significant interest due to their unique structural and pharmacological properties.[6] They are key components in the synthesis of β-peptides, which can form stable helical structures, and are utilized in the development of a wide array of bioactive molecules.[1]
3-Amino-3-(2,4-dichlorophenyl)propanoic acid distinguishes itself through the dichlorinated phenyl ring. This structural feature offers several advantages in drug design:
-
Enhanced Biological Interactions: The chlorine substituents can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity and selectivity of a drug candidate for its target protein.[2][3]
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the chlorine atoms can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.
-
Metabolic Stability: The carbon-chlorine bonds are generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.
This guide will delve into the practical methodologies for synthesizing and resolving this valuable chiral building block, providing a roadmap for its effective utilization in research and development.
Synthesis of Racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
A common and efficient method for the synthesis of 3-amino-3-arylpropanoic acids is a variant of the Rodionov reaction. This one-pot, three-component condensation involves an aromatic aldehyde, malonic acid, and an ammonia source, typically ammonium acetate.[7]
The Rodionov Reaction Pathway
The reaction proceeds through an initial Knoevenagel condensation of 2,4-dichlorobenzaldehyde with malonic acid to form an unsaturated dicarboxylic acid intermediate. This is followed by a conjugate addition of ammonia and subsequent decarboxylation to yield the desired β-amino acid.
Caption: Workflow for the Rodionov synthesis of the racemic target compound.
Detailed Experimental Protocol: Racemic Synthesis
Objective: To synthesize racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Malonic Acid
-
Anhydrous Ammonium Acetate
-
Glacial Acetic Acid
-
Ice
-
Ethanol
-
Deionized Water
Procedure:
-
To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in glacial acetic acid, add anhydrous ammonium acetate (4 equivalents).
-
Stir the solution at 40°C for approximately 10 minutes.
-
Add malonic acid (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 85°C and stir for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the solid from an ethanol/water mixture to yield pure racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Chiral Resolution: Isolating the Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step, as typically only one enantiomer possesses the desired pharmacological activity. Two robust methods for this resolution are classical chemical resolution and enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic amino acid with a chiral resolving agent, such as a tartaric acid derivative, to form a pair of diastereomeric salts.[8][9] These diastereomers have different physical properties, notably solubility, which allows for their separation by fractional crystallization.[9][10]
Caption: General workflow for classical chiral resolution.
Detailed Experimental Protocol: Classical Resolution
Objective: To resolve racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Materials:
-
Racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
-
L-(+)-Tartaric Acid (or another suitable chiral acid)
-
Methanol (or another suitable solvent system)
-
Sodium Hydroxide solution (e.g., 1 M)
-
Hydrochloric Acid solution (e.g., 1 M)
Procedure:
-
Dissolve the racemic amino acid in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in hot methanol.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals of the less soluble diastereomeric salt by filtration.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
To recover the free amino acid, dissolve the diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is basic. This will deprotonate the amino acid and break the salt.
-
Extract the aqueous layer to remove the chiral resolving agent.
-
Carefully acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the enantiomerically enriched amino acid.
-
Collect the pure enantiomer by filtration, wash with cold water, and dry.
-
The other enantiomer can be recovered from the filtrate from step 4 by a similar process.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical methods. Lipases are commonly employed for the stereoselective hydrolysis of racemic amino acid esters. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
Detailed Experimental Protocol: Enzymatic Resolution
Objective: To resolve the ethyl ester of racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Materials:
-
Racemic ethyl 3-Amino-3-(2,4-dichlorophenyl)propanoate (requires prior esterification of the racemic acid)
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
Suspend the racemic ethyl ester in a mixture of phosphate buffer and an organic solvent.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Separate the organic and aqueous layers.
-
The aqueous layer contains the hydrolyzed amino acid (one enantiomer). Acidify and extract to isolate the pure amino acid enantiomer.
-
The organic layer contains the unreacted ester (the other enantiomer). Wash the organic layer with sodium bicarbonate solution, dry over sodium sulfate, and evaporate the solvent. The resulting ester can then be hydrolyzed to the free amino acid.
| Resolution Method | Key Reagent | Principle | Advantages | Disadvantages |
| Classical Resolution | Chiral Acid (e.g., Tartaric Acid) | Diastereomeric Salt Formation & Fractional Crystallization | Well-established, scalable | Can be labor-intensive, may require optimization of solvent and resolving agent |
| Enzymatic Resolution | Lipase | Enantioselective Hydrolysis of an Ester | High selectivity, mild conditions, reusable catalyst | Requires esterification step, limited to ~50% yield for each enantiomer |
Enantioselective Synthesis Strategies
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds.[11] This involves the reaction of an enolate (or its equivalent) with an imine in the presence of a chiral catalyst. For the synthesis of our target molecule, a three-component reaction between 2,4-dichlorobenzaldehyde, an amine, and a ketone or other enolizable substrate could be employed with a chiral catalyst.[11]
Asymmetric Hydrogenation
Another prominent strategy is the asymmetric hydrogenation of a suitable prochiral precursor.[6][12][13] This could involve the synthesis of an α,β-unsaturated amino ester derived from 2,4-dichlorobenzaldehyde, which is then hydrogenated using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to introduce the stereocenter with high enantioselectivity.[14]
Caption: Conceptual workflows for enantioselective synthesis routes.
Applications in Drug Discovery and Biochemical Research
The enantiomers of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid are valuable intermediates for a range of applications:
-
Pharmaceutical Development: As a crucial building block for synthesizing complex molecules, particularly those targeting neurological disorders.[3][4]
-
Peptide Synthesis: Incorporation into peptides to enhance stability against enzymatic degradation.[3]
-
Biochemical Assays: Used to evaluate the efficacy of new drug candidates and to probe cellular processes and metabolic pathways.[3][15]
-
Neurotransmitter Research: Employed in studies to understand neurotransmitter systems and their mechanisms of action.[3]
Conclusion
3-Amino-3-(2,4-dichlorophenyl)propanoic acid represents a strategically important chiral building block for modern drug discovery and chemical biology. Its unique dichlorophenyl moiety offers distinct advantages for enhancing biological activity and modulating pharmacokinetic properties. The synthetic and resolution methodologies outlined in this guide provide a practical framework for researchers to access the enantiomerically pure forms of this compound. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such well-defined chiral intermediates will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]
-
Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. (2025). ResearchGate. [Link]
-
Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction. (2005). Chemistry. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. [Link]
-
The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. (n.d.). ResearchGate. [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. [Link]
-
Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. (n.d.). Beilstein Journals. [Link]
-
Enantioselective Hydrogenation of Alpha-Aminomethylacrylates Containing a Free NH Group for the Synthesis of Beta-Amino Acid Derivatives. (2007). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts. (n.d.). PubMed. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025). ResearchGate. [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. [Link]
-
In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. (n.d.). Lirias. [Link]
-
Enantioselective synthesis of β-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. (2010). Organic Letters. [Link]
- Resolution of racemic amino acids. (1983).
-
Reaction of Aromatic Aldehydes with Ammonium Acetate. (2025). ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Improvement of the Resolution Experiment of Racemic Tartaric Acid. (2025). University Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 6. Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 11. Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective hydrogenation of alpha-aminomethylacrylates containing a free NH group for the synthesis of beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of β-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Biological activity of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives
An In-depth Technical Guide to the Biological Activity of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Derivatives
Executive Summary
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral β-amino acid derivative that has emerged as a pivotal structural scaffold in modern medicinal chemistry. Its unique combination of a halogenated aromatic ring, an amino group, and a carboxylic acid moiety provides a versatile platform for synthetic modification and targeted biological interactions. This guide synthesizes current knowledge on the biological activities of its derivatives, focusing on their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The dichlorophenyl group is consistently shown to enhance interactions with biological targets, making these derivatives particularly promising for the development of novel therapeutics, especially in the realm of neuropharmacology.[1][2] Furthermore, its utility as an unnatural amino acid allows for the creation of peptides with enhanced enzymatic stability, a critical attribute for next-generation biotherapeutics.[3] This document provides researchers and drug development professionals with a comprehensive overview of the core science and practical insights required to leverage this promising class of compounds.
The Core Scaffold: Foundational Chemistry and Structural Significance
The therapeutic potential of any drug candidate is fundamentally tied to its molecular structure. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid presents a unique combination of functional groups that are instrumental to its biological activity.
Key Structural Features
The molecule's architecture consists of three primary components:
-
The 2,4-Dichlorophenyl Ring: The presence of two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity and alters its electronic properties. This halogenation is crucial for enhancing binding affinity to biological targets, often by engaging in specific hydrophobic or halogen-bonding interactions within a receptor's active site.[1]
-
The β-Amino Group: As a β-amino acid, the amino group is separated from the carboxyl group by two carbon atoms. This structure allows it to mimic or antagonize the action of endogenous molecules like γ-aminobutyric acid (GABA) and other neurotransmitters, forming the basis for its applications in neurology.[1][2] The amine serves as a key site for hydrogen bonding and for synthetic derivatization.
-
The Carboxylic Acid Group: This functional group is typically ionized at physiological pH, providing a negative charge that can form salt bridges or strong hydrogen bonds with target proteins.[4] It is also a primary handle for creating ester or amide derivatives to modulate properties like cell permeability and metabolic stability, a common strategy in prodrug design.[5]
The Critical Role of Chirality
Chirality is paramount in determining the biological efficacy and specificity of these derivatives. The molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers. Biological systems, being inherently chiral, often exhibit stereospecific interactions, meaning one enantiomer may be significantly more active or bind more potently to a target than the other. For instance, the (R)-configuration is noted as essential for synthesizing peptides with precise stereochemistry, which directly impacts their interaction with target molecules and overall biological efficacy.[1][3]
Caption: Workflow for creating stabilized peptides.
Exploratory Research: Anticancer and Antimicrobial Activity
While the primary focus remains on neurology, related propanoic acid derivatives have demonstrated promising anticancer and antimicrobial activities. [6][7]Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, for example, have shown them to possess both antioxidant and anticancer properties. [6][8]This suggests that the 3-amino-propanoic acid backbone is a viable scaffold for these applications. Future research may explore whether derivatives of the 2,4-dichlorophenyl variant exhibit similar cytotoxicity against cancer cell lines or activity against multidrug-resistant pathogens.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies aim to identify which parts of the molecule are essential for its function and how modifications affect its potency and selectivity. [4]
Caption: Key modification points for SAR studies.
SAR Summary Table
The following table summarizes hypothetical SAR data based on common derivatization strategies. This serves as a conceptual guide for designing new analogs.
| Modification Site | Derivative Type | Predicted Impact on Activity | Rationale |
| Aryl Ring | 3,4-dichloro analog | Moderate to High | Investigates the impact of halogen positioning on target binding. |
| Aryl Ring | 4-chloro analog | Lower | Loss of the second halogen may reduce hydrophobic interactions, decreasing potency. |
| Amino Group | N-acetyl derivative | Variable | Acetylation neutralizes the positive charge, which could decrease or increase activity depending on whether the charge is required for a salt bridge interaction. |
| Amino Group | N-methyl derivative | Moderate | Small alkyl groups can probe the size of the binding pocket without drastically altering basicity. |
| Carboxylic Acid | Methyl ester | Inactive in vitro, active in vivo | Esterification masks the negative charge, reducing direct binding but potentially increasing cell permeability (prodrug effect). [4][5] |
| Carboxylic Acid | Amide derivative | Lower to Moderate | Replaces the carboxylate with a neutral group that can still act as a hydrogen bond donor/acceptor. |
Methodologies for Biological Evaluation
Rigorous and reproducible experimental protocols are essential for evaluating the biological activity of new chemical entities. The following sections detail standard, self-validating methodologies for screening derivatives of 3-amino-3-(2,4-dichlorophenyl)propanoic acid.
General Workflow for Preclinical Screening
The path from a newly synthesized compound to a potential lead candidate involves a multi-stage screening process. This workflow ensures that resources are focused on the most promising molecules.
Caption: High-level preclinical drug discovery workflow.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to assess the general cytotoxicity of the synthesized derivatives against a chosen cell line (e.g., A549 human lung carcinoma, relevant for exploratory anticancer screening). [6] Principle: The MTT assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Causality: This provides an optimal environment for cell growth and proliferation, ensuring healthy cells for the experiment.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of media.
-
Incubate for 24 hours to allow cells to attach.
-
Causality: A 24-hour attachment period ensures cells have recovered from trypsinization and are in a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 48 hours.
-
Causality: A dose-response curve allows for the calculation of the IC₅₀ value. The 48-hour incubation is a standard duration to observe significant effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Causality: During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Causality: DMSO is a solvent that effectively dissolves the water-insoluble formazan, creating a homogenous colored solution for measurement.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
3-Amino-3-(2,4-dichlorophenyl)propanoic acid and its derivatives represent a highly valuable and versatile scaffold for modern drug discovery. The core structure is well-suited for generating compounds with potent activity in the central nervous system, and its application as an unnatural amino acid provides a direct path to developing next-generation peptide therapeutics with enhanced stability. [3] Future research should focus on three key areas:
-
Target Deconvolution: Identifying the specific molecular targets (receptors, enzymes, transporters) for neurologically active derivatives to understand their precise mechanism of action.
-
Broadening Therapeutic Scope: Systematically screening optimized derivatives against panels of cancer cell lines and microbial pathogens to explore the full therapeutic potential of the scaffold. [7][8]3. Pharmacokinetic Optimization: Utilizing prodrug strategies and other chemical modifications to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds, ensuring they are viable candidates for in vivo studies.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and develop novel therapeutic agents from this promising chemical class.
References
- Vertex AI Search. Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid.
- Vertex AI Search. Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis.
- Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis.
- Chem-Impex. (S-3-Amino-3-(2,4-dichlorophenyl)propionic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research.
- Asian Journal of Pharmaceutical and Clinical Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- Drug Design Org. Structure Activity Relationships.
- MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- MDPI. Amino Acids in the Development of Prodrugs.
- PubMed Central (PMC). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- PubMed Central (PMC). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Dichotomous Role of the Dichlorophenyl Group in Bioactivity: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Introduction: The Ubiquitous and Influential Dichlorophenyl Moiety
The dichlorophenyl (DCP) group is a recurrent and highly influential structural motif in modern medicinal chemistry. Its presence in a wide array of approved therapeutics—from the anti-inflammatory agent Diclofenac to the antidepressant Sertraline—is a testament to its remarkable utility in modulating the biological activity of small molecules.[1][2] However, its role is far from simple; it is a double-edged sword. The strategic placement of two chlorine atoms on a phenyl ring can profoundly alter a molecule's physicochemical properties, target affinity, metabolic stability, and, critically, its toxicity profile.
This guide, intended for researchers, medicinal chemists, and drug development scientists, moves beyond a mere cataloging of DCP-containing drugs. As a Senior Application Scientist, the objective here is to dissect the fundamental principles that govern the bioactivity of this moiety. We will explore the causality behind its effects on Structure-Activity Relationships (SAR), delve into its complex metabolic fate, and provide actionable insights into harnessing its benefits while mitigating its potential liabilities. This document is structured to provide a logical progression from core chemical principles to complex biological outcomes, supported by experimental workflows and authoritative references.
Section 1: Core Physicochemical Properties and Their Biological Implications
The introduction of two chlorine atoms onto a phenyl ring imparts a unique combination of steric and electronic properties that are foundational to the group's biological effects. The specific substitution pattern (e.g., 2,4-DCP, 2,6-DCP, 3,5-DCP) is not a trivial choice, as it dictates the precise nature of these properties.
-
Lipophilicity: Chlorine is a lipophilic atom. The addition of two chlorines significantly increases the hydrophobicity of the phenyl ring. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and access hydrophobic binding pockets within target proteins. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.
-
Electronic Effects: Chlorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This reduces the electron density of the aromatic ring, influencing its reactivity and its ability to participate in π-π stacking interactions. The chlorine atoms also possess lone pairs of electrons, allowing for a weak electron-donating resonance effect (+R), though this is generally outweighed by the inductive effect. These electronic modifications can alter the pKa of nearby functional groups, affecting the ionization state of the drug at physiological pH.
-
Steric Hindrance: The size of the chlorine atoms provides significant steric bulk. This is particularly pronounced in the 2,6-dichloro substitution pattern, which can force the phenyl ring to adopt a non-planar (orthogonal) conformation relative to the rest of the molecule. This "conformational locking" can be a powerful tool to pre-organize a ligand into the specific geometry required for high-affinity binding to a biological target, effectively reducing the entropic penalty of binding.
-
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base, such as a carbonyl oxygen or an amine nitrogen on a protein backbone.[3] This interaction is directional and can contribute significantly to binding affinity and selectivity. The two chlorine atoms on a DCP group provide opportunities for these specific, stabilizing interactions within a receptor's active site.
Data Presentation: Physicochemical Properties of Dichlorophenyl Isomers
The following table summarizes key computed physicochemical properties for different dichlorobenzene isomers, illustrating the impact of chlorine positioning.
| Isomer | Molecular Weight ( g/mol ) | LogP (Octanol-Water) | Dipole Moment (Debye) |
| 1,2-Dichlorobenzene | 147.00 | 3.43 | 2.50 |
| 1,3-Dichlorobenzene | 147.00 | 3.53 | 1.72 |
| 1,4-Dichlorobenzene | 147.00 | 3.44 | 0.00 |
Note: Data represents the parent dichlorobenzene molecules to illustrate intrinsic properties. These values are modulated when the ring is part of a larger bioactive molecule.
Section 2: The Dichlorophenyl Group as a Key Pharmacophore Element
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The DCP group frequently serves as a critical component of a molecule's pharmacophore.[4]
The primary roles of the DCP moiety in target recognition include:
-
Anchoring in Hydrophobic Pockets: The lipophilic nature of the DCP group makes it an ideal anchor for hydrophobic pockets in enzymes and receptors. This is a common strategy to achieve high binding affinity.
-
Directional Interactions via Halogen Bonding: As mentioned, the chlorine atoms can form specific halogen bonds with backbone atoms (e.g., carbonyl oxygens) of a protein, providing an additional layer of affinity and selectivity that a simple phenyl or monofluorophenyl group might not achieve.[3]
-
Conformational Control: The steric bulk of the 2,6-DCP or even the 2,4-DCP substitution can lock rotatable bonds, presenting the molecule to the target in a single, bioactive conformation. This is exemplified in the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, where the 2,6-dichlorophenyl ring forces a twisted conformation essential for its binding to cyclooxygenase (COX) enzymes.[1][5]
Mandatory Visualization: Generalized Dichlorophenyl Pharmacophore Model
The diagram below illustrates the key pharmacophoric features the DCP group can contribute to a ligand-receptor interaction.
Caption: Pharmacophore model showing DCP interactions within a receptor.
Section 3: Dissecting Bioactivity Through Structure-Activity Relationship (SAR) Studies
SAR studies reveal how subtle changes in a molecule's structure impact its biological effect. For DCP-containing compounds, the positioning of the chlorine atoms is a critical variable that can lead to dramatic shifts in potency and selectivity.
Case Study: Dichlorophenyl Groups in Anticancer Agents
Research into novel anticancer agents often leverages the DCP moiety. A study on 2-phenol-4,6-dichlorophenyl-pyridines as topoisomerase IIα (Topo IIα) inhibitors provides a compelling example of positional isomerism effects.[6]
-
Observation: Compounds with meta- and para-phenolic substitutions on the dichlorophenyl ring exhibited potent and selective Topo IIα inhibition and significant anti-proliferative activity.
-
Contrasting Observation: The corresponding ortho-phenolic series, despite showing potent dual Topo I/II inhibition, had very weak anti-proliferative activity.[6]
-
Causality Explained: This divergence highlights that raw enzyme inhibition does not always translate to cellular activity. The ortho-hydroxy group likely introduces an intramolecular hydrogen bond that alters the molecule's overall conformation and physicochemical properties (e.g., membrane permeability or susceptibility to efflux pumps), preventing it from effectively reaching its intracellular target or engaging it in a cellular context. The study authors concluded that the chlorine moieties were crucial for improving the potency of the topo inhibitory activity.[6]
Data Presentation: SAR of Dichlorophenylacrylonitriles as Anticancer Agents
The following table, adapted from data on dichlorophenylacrylonitriles with selectivity for MCF-7 breast cancer cells, demonstrates the impact of DCP isomerism and other substitutions on growth inhibition (GI₅₀).[7]
| Compound | Dichlorophenyl Moiety | Other Key Substituent | GI₅₀ (µM) for MCF-7 Cells | Selectivity Fold vs. Other Lines |
| Lead 5 | 3,4-Dichlorophenyl | 1H-pyrrol-2-yl | 0.56 | >260 |
| Lead 6 | 3,4-Dichlorophenyl | 4-nitrophenyl | 0.127 | >260 |
| Analog 29 | 2,6-Dichloro-3-amino | 2-aminophenyl | 2.8 | Lower |
| Analog 30 | 2,6-Dichloro-3-amino | 3-aminophenyl | 2.8 | Lower |
-
Insight: The data clearly shows that the 3,4-dichlorophenyl moiety in this scaffold results in significantly higher potency (lower GI₅₀) compared to the 2,6-dichloro analogs.[7] This suggests the binding pocket of the target (hypothesized to be the Aryl Hydrocarbon Receptor) better accommodates the flatter 3,4-DCP substitution pattern over the sterically hindered 2,6-DCP group, which would force a twisted conformation.
Section 4: The Critical Role in Metabolism and Pharmacokinetics (ADME)
The DCP group is a powerful tool for tuning a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Metabolic Blocker: The C-Cl bond is strong and not easily metabolized. Placing chlorine atoms at positions on the phenyl ring that are susceptible to cytochrome P450 (CYP) mediated oxidation (a common metabolic pathway) can effectively block this metabolism. This "metabolic blocking" strategy can increase the half-life and oral bioavailability of a drug.
-
Site of Metabolism: Conversely, the DCP ring itself can be a site for metabolism. While less common than for an unsubstituted phenyl ring, CYP enzymes can catalyze the formation of hydroxylated dichlorophenyl metabolites. These can then be further conjugated (e.g., with glucuronic acid) and excreted.
-
Induction of Metabolic Enzymes: Some DCP-containing compounds can induce the expression of metabolic enzymes. For instance, 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, was found to be a potent phenobarbital-like inducer of hepatic microsomal drug-metabolizing enzymes, including cytochrome P-450.[8] This can have significant implications for drug-drug interactions.
Mandatory Visualization: Generalized Metabolic Pathways for a DCP-Containing Drug
This diagram illustrates the competing metabolic fates of a hypothetical drug containing a DCP moiety.
Caption: Potential metabolic pathways for dichlorophenyl-containing compounds.
Section 5: Managing the Risk: Dichlorophenyl-Mediated Toxicity
The same properties that make the DCP group useful can also be a source of toxicity. This is a critical consideration in drug development.
-
Metabolic Bioactivation: A major mechanism of toxicity involves the metabolic activation of the DCP group by CYP enzymes, particularly CYP3A4 and CYP2A isoforms, into reactive intermediates.[9][10][11] For example, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) was shown to cause hepatotoxicity in rats, a process dependent on CYP3A-mediated biotransformation.[9][11] Inhibition of CYP3A attenuated the toxicity, while induction potentiated it.[11]
-
Formation of Reactive Species: This bioactivation can lead to the formation of catechols, hydroquinones, or quinone-like species. These are highly reactive electrophiles that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and cell death. This mechanism is implicated in the hepatotoxicity of certain DCP-containing compounds.[9]
-
Isomer-Specific Toxicity: Toxicity can be highly dependent on the chlorine substitution pattern. In a study on dichlorophenyl methylsulphone, the 2,6-dichloro isomer induced significant necrosis in the olfactory mucosa of rats, whereas the 2,5-dichloro isomer caused only minor damage.[10] This was linked to a CYP2A-catalyzed activation of the 2,6-isomer, which formed adducts specifically in the Bowman's glands.[10]
Experimental Protocols: Assessing CYP3A4-Mediated Metabolic Bioactivation
To de-risk a DCP-containing lead compound, it is crucial to assess its potential for metabolic bioactivation early in development. The following protocol provides a self-validating system to investigate the role of CYP3A4.
Objective: To determine if the cytotoxicity of a dichlorophenyl-containing test compound (DCP-X) is mediated by the CYP3A4 enzyme.
Materials:
-
Wild-type HepG2 cells (low endogenous CYP activity).
-
HepG2 cells stably transfected with human CYP3A4 (HepG2-CYP3A4).
-
Test compound (DCP-X).
-
Ketoconazole (a potent CYP3A4 inhibitor).
-
Dexamethasone (a CYP3A4 inducer).
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®).
-
Hanks' Balanced Salt Solution (HBSS).
-
Cell culture medium and supplements.
Methodology:
-
Cell Seeding:
-
Seed both wild-type HepG2 and HepG2-CYP3A4 cells in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Modulator Pre-treatment (Self-Validating Step):
-
For inhibitor studies: Pre-treat a subset of HepG2-CYP3A4 cells with a known concentration of Ketoconazole (e.g., 1 µM) for 1 hour.
-
For inducer studies: Pre-treat a subset of HepG2-CYP3A4 cells with a known concentration of Dexamethasone (e.g., 10 µM) for 48-72 hours prior to the experiment to induce CYP3A4 expression.
-
-
Compound Treatment:
-
Prepare a serial dilution of DCP-X (e.g., 0-250 µM) in HBSS.
-
Treat the following groups of cells with the DCP-X serial dilutions:
-
Group A: Wild-type HepG2.
-
Group B: HepG2-CYP3A4.
-
Group C: HepG2-CYP3A4 pre-treated with Ketoconazole.
-
Group D: HepG2-CYP3A4 pre-treated with Dexamethasone.
-
-
Include vehicle-only controls for all cell types and conditions.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 24 hours at 37°C.
-
After incubation, measure cell viability using a validated assay kit according to the manufacturer's instructions.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability relative to vehicle-treated controls for each concentration of DCP-X.
-
Determine the LC₅₀ (lethal concentration 50%) value for each group.
-
Expected Outcomes for Positive Result:
-
The LC₅₀ for DCP-X will be significantly lower in HepG2-CYP3A4 cells (Group B) compared to wild-type cells (Group A), indicating CYP3A4-dependent toxicity.[9]
-
Ketoconazole pre-treatment (Group C) will increase the LC₅₀ (i.e., attenuate toxicity) compared to Group B.[11]
-
Dexamethasone pre-treatment (Group D) will decrease the LC₅₀ (i.e., potentiate toxicity) compared to Group B.[11]
-
-
Mandatory Visualization: Workflow for Toxicity Assessment
Caption: Decision workflow for assessing CYP3A4-mediated toxicity.
Section 6: Synthetic Strategies and Bioisosteric Replacements
For the medicinal chemist, knowing how to introduce a DCP group and when to replace it is paramount.
-
Synthesis: The introduction of a dichlorophenyl group typically involves standard organic chemistry reactions such as amide coupling (reacting a dichloroaniline with a carboxylic acid or acyl chloride) or Suzuki/Stille cross-coupling reactions (coupling a dichlorophenylboronic acid or stannane with an appropriate partner).[4][12]
-
Bioisosteric Replacement: In drug optimization, if the DCP group is identified as a liability (e.g., causing toxicity, poor solubility) or if a new intellectual property position is desired, a bioisosteric replacement strategy is employed.[13][14][15] A bioisostere is a substituent that retains the key pharmacophoric features of the original group but has different overall physicochemical properties.[13][16]
Data Presentation: Common Bioisosteres for the Dichlorophenyl Group
| Bioisostere | Key Properties Retained | Key Properties Modified | Rationale for Replacement |
| Difluorophenyl | Sterics, Aromaticity, Halogen Bonding Potential | Weaker hydrophobic character, stronger inductive effect | Reduce lipophilicity, potentially alter electronics for better target affinity. |
| (Trifluoromethyl)phenyl | Sterics, Hydrophobicity, Aromaticity | Strong electron withdrawal, no H-bond donation | Modulate pKa of adjacent groups, block metabolism, improve metabolic stability. |
| Pyridyl / Pyrimidyl | Aromaticity, Steric profile (depending on N position) | Increased polarity, H-bond acceptor capability | Improve aqueous solubility, introduce new H-bonding interactions with the target. |
| Thienyl / Thiazolyl | Aromaticity, Planarity | Different electronic distribution, potential for H-bonding | Fine-tune electronic properties, explore different binding orientations. |
Conclusion
The dichlorophenyl group is a powerful and versatile tool in the drug designer's arsenal. Its ability to confer lipophilicity, enforce specific molecular conformations, and participate in stabilizing halogen bonds makes it a highly effective moiety for enhancing target affinity and modulating pharmacokinetic properties. However, this utility is balanced by a significant potential for metabolism-driven toxicity, which is highly dependent on the specific chlorine substitution pattern and the overall molecular context.
A thorough understanding of the dichotomous nature of the DCP group—its capacity for both potent bioactivity and significant liability—is essential for its successful application. By employing the principles of medicinal chemistry, leveraging detailed SAR, and conducting rigorous, self-validating toxicological assessments early in the discovery process, researchers can effectively harness the power of this ubiquitous chemical entity to develop safer and more effective medicines.
References
-
Title: Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines Source: PubMed URL: [Link]
-
Title: Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells Source: PMC - NIH URL: [Link]
-
Title: Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro Source: PubMed URL: [Link]
-
Title: Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa Source: PubMed URL: [Link]
-
Title: Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics Source: PMC - PubMed Central URL: [Link]
-
Title: Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats Source: PubMed URL: [Link]
-
Title: Toxicity studies on dichlorophenyl benzenesulfonate Source: PubMed URL: [Link]
-
Title: Para-dichlorobenzene toxicity – a review of potential neurotoxic manifestations Source: PMC - NIH URL: [Link]
-
Title: Investigation of spectroscopic, reactive, transport and docking properties of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-6): Combined experimental and computational study Source: ResearchGate URL: [Link]
-
Title: 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 Source: PubChem URL: [Link]
-
Title: diclofenac sodium tablet, delayed release Source: DailyMed - NIH URL: [Link]
-
Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]
-
Title: A CASE REPORT STUDY OF DICLOFENAC–INDUCED SEVERE FIXED DRUG ERUPTION Source: ResearchGate URL: [Link]
-
Title: Bioisosteres Cheat Sheet Source: Drug Hunter URL: [Link]
-
Title: Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health Source: Bentham Science URL: [Link]
-
Title: Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats Source: PubMed URL: [Link]
-
Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Princeton University URL: [Link]
-
Title: Bioisosteric Replacement Strategies Source: SpiroChem URL: [Link]
-
Title: Nomination Background: p, p'-Dichlorodiphenyl Sulfone Source: National Toxicology Program URL: [Link]
-
Title: Lamotrigine Source: Wikipedia URL: [Link]
-
Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]
-
Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]
-
Title: Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes Source: PMC - PubMed Central URL: [Link]
- Title: Synthesis method of C13-labelled DDT (Dichlorodiphenyl Trichloroethane), DDD (Dichlorodiphenyl Dichloroethane) and DDE (Dichlorodiphenyl Dichloroethene)
-
Title: Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases Source: PMC - NIH URL: [Link]
-
Title: Diclofenac and sertraline Interactions Source: Drugs.com URL: [Link]
-
Title: diclofenac sodium dcf: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) Source: Western CEDAR URL: [Link]
-
Title: The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products Source: Purdue Chemistry URL: [Link]
-
Title: Diclofenac Source: Wikipedia URL: [Link]
Sources
- 1. DailyMed - DICLOFENAC SODIUM DELAYED RELEASE- diclofenac sodium tablet, delayed release [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diclofenac - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. drughunter.com [drughunter.com]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]
A Technical Guide to the Putative Mechanism of Action of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in Neurological Disorders
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a novel γ-aminobutyric acid (GABA) analogue whose structural characteristics strongly suggest activity within the central nervous system. As a derivative of β-phenyl-GABA, it shares a core scaffold with established therapeutic agents such as Baclofen and Phenibut. This guide posits that its primary mechanism of action is the agonism of the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) critical for mediating slow and prolonged inhibitory neurotransmission. By activating this receptor, the compound is hypothesized to modulate neuronal excitability, offering therapeutic potential for a range of neurological disorders, including spasticity, neuropathic pain, and anxiety. This document provides a comprehensive overview of this inferred mechanism, details the downstream signaling cascades, presents a comparative pharmacological profile of its structural analogues, and furnishes detailed experimental protocols for its empirical validation.
Introduction: A Structurally-Informed Hypothesis
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a synthetic amino acid derivative distinguished by a dichlorinated phenyl ring at the β-position of a GABA backbone. This structural motif is of significant interest in neuropharmacology. The parent molecule, GABA, is the principal inhibitory neurotransmitter in the mammalian central nervous system, yet its therapeutic utility is limited by its inability to cross the blood-brain barrier. The addition of a phenyl ring, as seen in Phenibut (β-phenyl-GABA), facilitates CNS penetration[1]. The further addition of a chlorine atom at the para-position of this ring, creating Baclofen (β-(4-chlorophenyl)-GABA), significantly increases potency at the GABA-B receptor[2][3].
The subject molecule, with two chlorine atoms on the phenyl ring, represents a logical next step in the structure-activity relationship (SAR) exploration of phenyl-GABA analogues[4]. It is used as a versatile building block in the synthesis of pharmaceuticals targeting neurological disorders[5][6]. Based on this clear structural lineage, this guide will operate on the well-founded hypothesis that 3-Amino-3-(2,4-dichlorophenyl)propanoic acid functions as a selective GABA-B receptor agonist. Its dichlorophenyl group is predicted to enhance interactions with biological targets, potentially offering a unique pharmacological profile in terms of potency, selectivity, or pharmacokinetics[6].
Core Mechanism of Action: GABA-B Receptor Agonism
GABA-B receptors are class C GPCRs that function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits[7]. Their activation by an agonist like Baclofen, and putatively by 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, initiates a cascade of inhibitory intracellular events that dampen neuronal excitability through a dual mechanism affecting both presynaptic and postsynaptic terminals[8][9].
Presynaptic Inhibition: Attenuation of Neurotransmitter Release
Located on presynaptic terminals, GABA-B receptors act as both auto-receptors on GABAergic neurons and hetero-receptors on glutamatergic and other neurons[4]. Agonist binding triggers the dissociation of the associated Gαi/o protein. The Gβγ subunit then directly inhibits high voltage-activated N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels[7][10]. This reduction in calcium influx is critical, as it prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate into the synapse[6][9]. This is a primary mechanism by which GABA-B agonists produce their therapeutic effects in conditions of hyperexcitability, such as spasticity and neuropathic pain[8][11].
Postsynaptic Inhibition: Neuronal Hyperpolarization
On the postsynaptic membrane, the Gβγ subunit released upon receptor activation binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels[9][12]. The subsequent efflux of potassium ions (K+) from the neuron leads to membrane hyperpolarization[8]. This hyperpolarized state increases the threshold required for an action potential to be initiated, resulting in a slow, prolonged inhibitory postsynaptic potential (IPSP) that makes the neuron less likely to fire[7].
Downstream Signaling Cascade
In addition to direct ion channel modulation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger[6][10]. The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including other ion channels and transcription factors, further contributing to the overall reduction in neuronal excitability[4].
Caption: GABA-B receptor signaling pathway.
Comparative Pharmacological Profile
To establish a benchmark for the investigation of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, it is essential to review the pharmacological data of its closest structural analogues. Baclofen is a potent and selective GABA-B agonist, whereas Phenibut exhibits lower affinity and may have additional mechanisms of action, such as binding to α2δ subunit-containing voltage-gated calcium channels[5][13].
| Compound | Target | Affinity Metric | Value (nM) | Source |
| Baclofen | GABA-B Receptor | IC50 | 35.0 | [14] |
| GABA-B Receptor | Ki | 6000.0 | [14] | |
| Phenibut | GABA-B Receptor | Ki | 177000.0 | [14] |
| α2δ VDCC | Ki | 23,000 - 39,000 | [5] | |
| γ-Aminobutyric acid (GABA) | GABA-B Receptor | IC50 | 25.0 | [14] |
Table 1: Comparative binding affinities of GABA-B receptor agonists. IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values indicate the concentration required to inhibit 50% of specific radioligand binding. Lower values indicate higher binding affinity.
Key Experimental Protocols for Investigation
The following protocols provide a validated framework for the characterization of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, designed to confirm its hypothesized mechanism of action and evaluate its functional consequences.
In Vitro Target Validation: GABA-B Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound for the GABA-B receptor by measuring its ability to compete with a known radiolabeled antagonist.
Causality: A high affinity for the GABA-B receptor is the foundational evidence required to validate the primary mechanistic hypothesis. This assay directly quantifies the interaction between the compound and its putative molecular target.
Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brain tissue in 20 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA[15].
-
Resuspend the final pellet in binding buffer (e.g., 20 mM Tris, 2 mM CaCl₂, pH 7.4) to a final protein concentration of approximately 0.1-0.2 mg/mL, determined by a Bradford or BCA protein assay.
-
-
Competition Binding Assay:
-
Set up assay tubes in triplicate containing:
-
50 µL of binding buffer (for total binding).
-
50 µL of a saturating concentration of unlabeled GABA (e.g., 10 mM) or Baclofen (for non-specific binding).
-
50 µL of varying concentrations of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
-
Add 50 µL of a constant concentration of a suitable GABA-B radioligand, such as [³H]CGP54626 (e.g., 4-5 nM).
-
Add 150 µL of the prepared membrane suspension to initiate the binding reaction. The final volume is 250 µL.
-
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
-
Termination and Quantification:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine) to separate bound from free radioligand.
-
Wash the filters rapidly four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in Prism) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Functional Assessment: The Rotarod Test for Motor Coordination
This protocol assesses the effect of the compound on motor coordination and balance in rodents. It is a critical secondary assay, as many centrally acting depressants, including potent GABA-B agonists, can cause sedation and motor impairment as side effects[1].
Causality: This test provides a functional readout of the compound's CNS effects. A dose-dependent impairment of performance can indicate sedative or muscle relaxant properties, helping to establish a therapeutic window by comparing the effective dose for a desired therapeutic effect (e.g., analgesia) with the dose that causes motor deficits.
Caption: Experimental workflow for the Rotarod test.
Methodology:
-
Animal Acclimation:
-
Apparatus Setup:
-
Use a commercially available Rotarod apparatus for mice.
-
Clean the rod and lanes with 70% ethanol and allow it to dry completely before and between each trial and animal[5].
-
-
Compound Administration:
-
Divide animals into groups (e.g., vehicle control, multiple doses of the test compound).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes) to allow for peak plasma concentration.
-
-
Testing Procedure:
-
Set the rotarod to an accelerating paradigm (e.g., from 4 RPM to 40 RPM over 300 seconds)[5][6].
-
Place a mouse onto its designated lane on the rod, facing away from the direction of rotation, while the rod is stationary or rotating at the baseline speed (4 RPM).
-
Once all mice are positioned, start the acceleration protocol.
-
The trial for each mouse ends when it falls onto the trip-plate below or when it clings to the rod and completes a full passive rotation[5].
-
Record the latency to fall in seconds. A cut-off time (e.g., 300 seconds) is typically used.
-
Immediately return the mouse to its home cage after it falls.
-
-
Trial Repetition:
-
Data Analysis:
-
For each mouse, calculate the average latency to fall across the three trials.
-
Compare the average latencies between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to determine if the compound caused a significant, dose-dependent decrease in motor performance.
-
Conclusion and Future Directions
The structural analogy of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid to potent GABA-B agonists provides a strong rationale for its investigation as a modulator of inhibitory neurotransmission. The proposed mechanism—direct agonism at the GABA-B receptor—suggests potential therapeutic utility in neurological disorders characterized by neuronal hyperexcitability. The immediate research priority is the empirical validation of this hypothesis using the protocols outlined herein, starting with receptor binding assays to confirm the molecular target and quantify affinity. Subsequent in vivo studies in animal models of neuropathic pain, spasticity, or anxiety will be crucial to establishing a preclinical proof-of-concept and defining the compound's therapeutic window. Further investigation into its effects on GABA-A receptors and α2δ-containing calcium channels would also be prudent to fully characterize its selectivity and potential for off-target effects.
References
-
MMPC-Live Protocols. (2024). Rotarod. Mouse Metabolic Phenotyping Centers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. Retrieved January 14, 2026, from [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471–481. [Link]
-
Dr.Oracle. (2025). What is the mode of action of baclofen? Retrieved January 14, 2026, from [Link]
-
Benarroch, E. E. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 578-585. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. Retrieved January 14, 2026, from [Link]
-
Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Baclofen? Retrieved January 14, 2026, from [Link]
-
Patsnap Synapse. (2024). What are GABAB receptor agonists and how do they work? Retrieved January 14, 2026, from [Link]
-
Quora. (2016). Does phenibut have the same muscle-relaxing properties as Baclofen? Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Baclofen. Retrieved January 14, 2026, from [Link]
-
Lapin, I. P. (1985). [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. Farmakologiia i toksikologiia, 48(4), 50–54. [Link]
-
Reactome. (n.d.). GABA B receptor activation. Retrieved January 14, 2026, from [Link]
-
Patel, S., Naeem, S., Kesingland, A. C., Froestl, W., Capogna, M., Urban, L., & Fox, A. (2001). The effects of GABA(B) agonists and gabapentin on mechanical hyperalgesia in models of neuropathic and inflammatory pain in the rat. Pain, 90(3), 217–226. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 14, 2026, from [Link]
-
IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved January 14, 2026, from [Link]
-
Seltzman, H. H., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
-
Tu, H., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience, 30(2), 749-759. [Link]
-
Di Pardo, A., et al. (2014). Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. BioMed Research International, 2014, 859503. [Link]
-
Wikipedia. (n.d.). Hot plate test. Retrieved January 14, 2026, from [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Phenibut. Retrieved January 14, 2026, from [Link]
-
StatPearls - NCBI Bookshelf. (2023). Baclofen. [Link]
-
Lu, Y., et al. (2014). The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain. Molecular Pain, 10, 59. [Link]
-
Panlab | Harvard Apparatus. (n.d.). Hot plate test. Retrieved January 14, 2026, from [Link]
-
protocols.io. (2024). Rotarod-Test for Mice. [Link]
-
SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved January 14, 2026, from [Link]
-
YouTube. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. [Link]
- Bowery, N. G., Bettler, B., & Froestl, W. (2002). GABA(B) receptors: still so much to learn. Trends in Pharmacological Sciences, 23(5), 215-221.
Sources
- 1. Rotarod studies in the rat of the GABAA receptor agonist gaboxadol: lack of ethanol potentiation and benzodiazepine cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A rotarod test for evaluation of motor skill learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot plate test [panlab.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mmpc.org [mmpc.org]
- 14. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid: An Application Note and Protocol
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptidomimetics and other bioactive molecules can significantly influence pharmacological properties, such as metabolic stability, conformational preference, and biological activity.[1] (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a particularly valuable, non-natural β-amino acid. The presence of the 2,4-dichlorophenyl moiety offers a unique structural and electronic profile, making it an attractive component for the synthesis of novel therapeutic agents, especially in the realm of neurological disorders and neurotransmitter research.[2] This document provides a detailed guide to the enantioselective synthesis of this compound, focusing on a robust and highly selective organocatalytic approach.
Strategic Approach: Asymmetric Organocatalysis
The asymmetric Mannich reaction stands out as one of the most powerful and atom-economical methods for the synthesis of chiral β-amino carbonyl compounds.[3][4] In recent years, organocatalysis has emerged as a compelling alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding contamination of the final product with heavy metals.[5] Specifically, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for a wide range of asymmetric transformations, including the Mannich reaction.[6][7][8]
Our selected strategy employs a chiral phosphoric acid-catalyzed Mannich reaction between an in situ-generated N-Boc-protected imine of 2,4-dichlorobenzaldehyde and a silyl ketene acetal derived from methyl acetate. This approach provides direct access to the corresponding β-amino ester with high enantioselectivity. Subsequent hydrolysis of the ester and deprotection of the amine furnishes the desired (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Diagram of the Overall Synthetic Workflow
Caption: A two-part workflow for the synthesis of the target compound.
Experimental Protocols
Part 1: Enantioselective Synthesis of Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoate
This protocol is adapted from established methods for chiral phosphoric acid-catalyzed Mannich reactions.[6]
Materials:
-
2,4-Dichlorobenzaldehyde
-
tert-Butyl carbamate
-
Methyl (trimethylsilyl)acetate
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst
-
Toluene, anhydrous
-
Molecular sieves, 4 Å
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (nitrogen or argon), add 2,4-dichlorobenzaldehyde (1.0 mmol, 1 equiv.), tert-butyl carbamate (1.1 mmol, 1.1 equiv.), and (R)-TRIP (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL) and activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the N-Boc imine.
-
Cool the reaction mixture to 0 °C.
-
Slowly add methyl (trimethylsilyl)acetate (1.5 mmol, 1.5 equiv.) via syringe over 10 minutes.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoate.
Part 2: Hydrolysis to (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Materials:
-
Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoate
-
Hydrochloric acid (6 M)
-
Dioxane
-
Sodium hydroxide solution (1 M)
-
Diethyl ether
Procedure:
-
Dissolve the purified β-amino ester from Part 1 in a mixture of dioxane and 6 M HCl (1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.
-
Carefully adjust the pH of the aqueous layer to isoelectric point (approximately pH 6-7) with 1 M NaOH solution. The product will precipitate out of solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Characterization and Data
The final product should be characterized to confirm its identity, purity, and enantiomeric excess.
| Parameter | Expected Value |
| Appearance | White to off-white powder[2] |
| Melting Point | 239 - 243 °C[2] |
| Optical Rotation [α]D²⁰ | +19 ± 2° (c=1 in 0.5 N NaOH)[2] |
| Chiral Purity (ee) | ≥99% (determined by Chiral HPLC)[2] |
¹H NMR (400 MHz, D₂O/DCl):
-
δ (ppm): ~7.7-7.4 (m, 3H, Ar-H), ~5.0 (dd, 1H, CH-N), ~3.0 (m, 2H, CH₂-COOH). Note: Exact chemical shifts may vary depending on the solvent and pH.
¹³C NMR (100 MHz, D₂O/DCl):
-
δ (ppm): ~175 (C=O), ~138-128 (Ar-C), ~52 (CH-N), ~40 (CH₂). Note: Exact chemical shifts may vary.
Protocol for Enantiomeric Excess (ee) Determination
The enantiomeric excess of the final product is a critical parameter and can be reliably determined by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® series column, is often effective for the separation of amino acid enantiomers.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 or 254 nm).
Sample Preparation:
-
Accurately weigh a small amount of the synthesized (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid and dissolve it in the mobile phase or a compatible solvent.
-
Prepare a solution of the racemic compound for comparison of retention times.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Diagram of Chiral Recognition in HPLC
Caption: Differential interaction of enantiomers with the CSP leads to separation.
Conclusion
The organocatalytic asymmetric Mannich reaction provides a highly efficient and enantioselective route to (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This protocol offers a practical and scalable method for obtaining this valuable chiral building block, which is of significant interest to researchers in drug discovery and development. The careful execution of the synthesis and rigorous analytical characterization, particularly the determination of enantiomeric excess by chiral HPLC, are paramount to ensuring the quality and utility of the final product.
References
-
Kotani, S., & Nakajima, M. (2011). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds. Organic Letters, 13(7), 1884–1887. [Link]
-
Forgó, P., & Forró, E. (2019). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 24(1), 135. [Link]
-
List, B. (2016). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 12, 1736–1748. [Link]
-
Ma, J.-A. (2006). Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. Chemical Society Reviews, 35(7), 630-636. [Link]
-
Singh, G. S., & D'hooghe, M. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(18), 3735-3755. [Link]
-
Forró, E., & Fülöp, F. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Enzymes in Action: Green Light for Industrial Applications. [Link]
-
Kunz, H., & Lerchen, H. G. (2000). Asymmetric Steering of the Mannich Reaction With Phthaloyl Amino Acids. Chemistry, 6(11), 2032-43. [Link]
-
Sipos, A., et al. (2015). The formation and hydrolysis of the active ester made from α-amino acid (Fmoc-Ile-OH) with PyBOP/DIEA coupling reagent pair. ResearchGate. [Link]
-
Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2001). Organocatalysed asymmetric Mannich reactions. Radboud Repository. [Link]
-
Sipos, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports, 9(1), 13941. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. [Link]
-
Pápai, B., et al. (2018). Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines. Beilstein Archives. [Link]
-
Khan, I., et al. (2019). Rational Synthesis of B-amino Acids for Biological Activities. ResearchGate. [Link]
-
Sharma, U., & Kumar, A. (2021). Organocatalyzed Asymmetric Mannich Reaction: An Update. ResearchGate. [Link]
-
Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 196. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. chemimpex.com [chemimpex.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 8. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Asymmetric Synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral β-Amino Acids
(S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. The unique structural motif of β-amino acids, particularly those bearing aryl substituents, makes them valuable building blocks in medicinal and pharmaceutical chemistry.[1][2] Their incorporation into peptides can enhance metabolic stability and confer specific conformational constraints, which are desirable properties in drug design.[1] The 2,4-dichloro substitution on the phenyl ring can further influence the molecule's bioactivity and pharmacokinetic properties.[2] Consequently, the development of robust and efficient asymmetric syntheses for such compounds is of significant interest to researchers in drug discovery and development. This document provides a detailed protocol for the asymmetric synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, focusing on a well-established and highly enantioselective method.
Selected Synthetic Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation
The chosen strategy for the synthesis of (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester precursor. This approach is favored due to its high enantioselectivity, broad substrate scope, and the availability of a wide range of chiral phosphine ligands that can be fine-tuned for optimal performance.[3][4][5] The overall synthetic workflow can be visualized as a three-stage process:
-
Synthesis of the β-keto ester: Condensation of 2,4-dichlorobenzonitrile with ethyl acetate to yield ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.
-
Formation of the β-enamino ester: Reaction of the β-keto ester with ammonium acetate to form the key intermediate, ethyl (Z)-3-amino-3-(2,4-dichlorophenyl)acrylate.
-
Asymmetric hydrogenation and hydrolysis: Enantioselective hydrogenation of the β-enamino ester using a chiral rhodium catalyst, followed by hydrolysis of the resulting ester to yield the target (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
This procedure outlines the synthesis of the β-keto ester intermediate.
Materials:
-
2,4-Dichlorobenzonitrile
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous toluene in a round-bottom flask, add ethyl acetate (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,4-dichlorobenzonitrile (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.
Part 2: Synthesis of Ethyl (Z)-3-amino-3-(2,4-dichlorophenyl)acrylate
This section details the formation of the β-enamino ester, the direct precursor for the asymmetric hydrogenation.
Materials:
-
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
-
Ammonium acetate
-
Glacial acetic acid (AcOH)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (1.0 eq) and ammonium acetate (3.0 eq) in toluene.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ethyl (Z)-3-amino-3-(2,4-dichlorophenyl)acrylate is typically used in the next step without further purification.
Part 3: Asymmetric Hydrogenation and Hydrolysis
This is the key enantioselective step, followed by the final deprotection to yield the target amino acid.
Materials:
-
Ethyl (Z)-3-amino-3-(2,4-dichlorophenyl)acrylate
-
[Rh(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I))
-
Chiral bisphosphine ligand (e.g., (R)-Me-BoPhoz, (S,S)-Me-DuPhos)
-
Methanol, degassed
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 1 M
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
In a glovebox, charge a high-pressure hydrogenation vessel with [Rh(COD)Cl]₂ (0.5 mol%) and the chiral bisphosphine ligand (1.1 mol% relative to Rh).
-
Add degassed methanol and stir for 20 minutes to form the active catalyst.
-
Add a solution of ethyl (Z)-3-amino-3-(2,4-dichlorophenyl)acrylate (1.0 eq) in degassed methanol.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi with hydrogen.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
To the crude ethyl (S)-3-amino-3-(2,4-dichlorophenyl)propanoate, add 6 M HCl and heat to reflux for 4 hours.
-
Cool the mixture to room temperature and wash with dichloromethane to remove any organic impurities.
-
Adjust the pH of the aqueous layer to approximately 7 with 1 M NaOH.
-
Load the solution onto a Dowex 50WX8 ion-exchange column.
-
Wash the column with water, and then elute the amino acid with a 5% aqueous ammonia solution.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Expected Results and Data Summary
The following table summarizes the expected yields and enantiomeric excess (ee) for each key step of the synthesis. These values are based on literature precedents for similar substrates.[4][5]
| Step | Product | Expected Yield (%) | Expected ee (%) |
| 1 | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | 75-85 | N/A |
| 2 | Ethyl (Z)-3-amino-3-(2,4-dichlorophenyl)acrylate | 80-90 | N/A |
| 3 | (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | 70-85 (after hydrogenation and hydrolysis) | >95 |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess using a suitable chiral stationary phase.
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester provides a highly efficient and enantioselective route to (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The protocol described herein is robust and can likely be adapted for the synthesis of other structurally related chiral β-amino acids. The high enantioselectivity achieved with this method makes it particularly suitable for applications in pharmaceutical research and development where enantiopurity is critical.
References
-
Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. PubMed. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. [Link]
-
Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. ResearchGate. [Link]
-
Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. National Institutes of Health. [Link]
-
Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. Sci-Hub. [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. ACS Publications. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
Direct Catalytic Enantioselective Mannich Reactions: Synthesis of Protected anti‐α,β‐Diamino Acids. SciSpace. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Emerging progress in chiral phosphoric acid-catalyzed asymmetric synthesis of unnatural α-amino acids. Royal Society of Chemistry. [Link]
-
Transaminase biocatalysis: optimization and application. Royal Society of Chemistry. [Link]
-
Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. National Institutes of Health. [Link]
-
The biocatalytic concepts for reductive amination by means of transaminases (a) and amine dehydrogenases (b). ResearchGate. [Link]
-
Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction. PubMed. [Link]
-
Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]
-
Protein engineering of amine transaminases. Frontiers. [Link]
-
Natural transaminase fusions for biocatalysis. National Institutes of Health. [Link]
-
Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. PubMed. [Link]
-
Chiral Phosphoric Acid-Catalyzed Synthesis of α-Amino Acid Derivatives. Sci-Hub. [Link]
-
Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. ResearchGate. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in the Synthesis of Novel GABA Inhibitors
Introduction: The GABAergic System and the Imperative for Selective Inhibitors
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability. Its signaling is mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic G-protein coupled GABA-B receptors.[1][2] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain. Consequently, the development of molecules that can selectively modulate GABA receptor activity is a cornerstone of modern neuropharmacology.
While GABA agonists, such as baclofen, have established therapeutic applications, there is a growing interest in the development of selective GABA inhibitors or antagonists.[1] These molecules can probe the physiological and pathological roles of specific GABA receptor subtypes and offer novel therapeutic strategies. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid has emerged as a valuable and versatile building block in the synthesis of such inhibitors. Its constrained β-amino acid structure, featuring a dichlorinated phenyl ring, provides a unique scaffold for creating compounds with tailored pharmacological profiles.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in the synthesis of potential GABA inhibitors.
Rationale for Employing 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
The strategic selection of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid as a synthetic precursor is underpinned by several key molecular attributes:
-
Structural Mimicry and Rigidity: As a β-amino acid, it possesses a structural resemblance to GABA, allowing for potential interaction with GABA receptors. The phenyl ring introduces conformational rigidity, which can enhance binding affinity and selectivity for specific receptor subtypes compared to the flexible GABA molecule.
-
Lipophilicity: The dichlorophenyl moiety significantly increases the lipophilicity of the molecule. This is a critical feature for CNS drug candidates, as it can facilitate crossing the blood-brain barrier, a major hurdle for many potential neurotherapeutics.
-
Chemical Handles for Derivatization: The presence of both a primary amine and a carboxylic acid group provides two distinct points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Pathway Overview
The synthesis of GABA inhibitors from 3-Amino-3-(2,4-dichlorophenyl)propanoic acid typically involves the strategic modification of its amine or carboxyl functionalities. A common approach is the acylation of the amino group to introduce diverse substituents that can probe the binding pockets of GABA receptors.
Caption: General workflow for synthesizing GABA inhibitors.
Detailed Synthetic Protocol: A Representative Example
The following protocol outlines a representative synthesis of a potential GABA inhibitor based on the 3-Amino-3-(2,4-dichlorophenyl)propanoic acid scaffold. This protocol is adapted from established methodologies for the synthesis of related β-aryl-β-amino acid derivatives and should be optimized for specific target molecules.[5]
Objective: To synthesize N-acetyl-3-amino-3-(2,4-dichlorophenyl)propanoic acid.
Materials:
-
3-Amino-3-(2,4-dichlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Part 1: Esterification of the Carboxylic Acid
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference with the subsequent acylation of the amino group. Thionyl chloride in methanol is an effective method for this transformation.
Procedure:
-
Suspend 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude methyl ester hydrochloride can be used directly in the next step or purified further if necessary.
Part 2: Acylation of the Amino Group
Rationale: The free amino group of the methyl ester is acylated with acetyl chloride in the presence of a base (triethylamine) to neutralize the HCl generated during the reaction.
Procedure:
-
Dissolve the crude methyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (15 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of acetyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated methyl ester.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 3: Hydrolysis of the Methyl Ester
Rationale: The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester under basic conditions.
Procedure:
-
Dissolve the purified N-acetyl-3-amino-3-(2,4-dichlorophenyl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
A precipitate of the final product, N-acetyl-3-amino-3-(2,4-dichlorophenyl)propanoic acid, should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization and Data Presentation
The synthesized GABA inhibitor should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
Table 1: Pharmacological Data of a Related β-Aryl-β-Amino Acid
While specific pharmacological data for inhibitors derived directly from 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is not extensively published, the following data for a closely related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, provides a valuable reference point for its potential as a GABA-B receptor antagonist.
| Compound | Receptor Target | Pharmacological Activity | pA₂ Value | Reference |
| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Antagonist | 3.5 | [6] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.
GABAergic Signaling Pathway
The following diagram illustrates the basic principle of GABAergic neurotransmission and the points of intervention for GABA inhibitors.
Caption: Simplified GABAergic signaling pathway.
Conclusion and Future Directions
3-Amino-3-(2,4-dichlorophenyl)propanoic acid represents a highly valuable and strategically important starting material for the synthesis of novel GABA inhibitors. Its inherent structural and physicochemical properties provide a solid foundation for the development of CNS-active compounds. The synthetic protocols outlined herein offer a robust framework for the creation of libraries of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the asymmetric synthesis of these inhibitors to investigate the stereochemical requirements for receptor binding and the comprehensive pharmacological evaluation of these novel compounds to determine their potency, selectivity, and therapeutic potential.
References
-
Chem-Impex. (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [Link]
-
Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. [Link]
-
Jones, S. M., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(21), 8614–8623. [Link]
-
Abbenante, G., Hughes, R., & Prager, R. H. (1997). Potential GABAB receptor antagonists. IX. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. Australian Journal of Chemistry, 50(6), 523-527. [Link]
-
NCBI Bookshelf. GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]
Sources
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Application Note & Protocols for the Synthesis of Baclofen Analogs from 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel Baclofen analogs, utilizing 3-Amino-3-(2,4-dichlorophenyl)propanoic acid as a key starting material. Baclofen, a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor, is a clinically significant muscle relaxant and antispastic agent.[1][2] The development of its analogs is a promising avenue for discovering new therapeutics with improved pharmacological profiles for various neurological disorders.[1] This guide details a robust synthetic strategy centered around the Arndt-Eistert homologation for the requisite one-carbon chain extension of the β-amino acid precursor. Included are in-depth experimental protocols, mechanistic insights, characterization methodologies, and a workflow for preliminary biological evaluation.
Introduction: The Rationale for Baclofen Analog Development
Baclofen, chemically known as (±)-4-amino-3-(4-chlorophenyl)butanoic acid, exerts its therapeutic effects by mimicking the action of the principal inhibitory neurotransmitter, GABA, at the metabotropic GABA-B receptors in the central nervous system.[1][2] This activation leads to a reduction in neuronal excitability, making it effective in treating spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[1][3]
While effective, the clinical use of Baclofen can be limited by side effects such as sedation, muscle weakness, and cognitive deficits.[1] This has spurred significant interest in the synthesis of Baclofen analogs with the aim of:
-
Improving selectivity and potency for the GABA-B receptor.
-
Modulating pharmacokinetic properties , such as blood-brain barrier penetration and half-life.
-
Reducing off-target effects and improving the overall safety profile.
-
Exploring the structure-activity relationships (SAR) of GABA-B receptor agonists to guide future drug design.[4]
The starting material, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, provides a unique scaffold for generating novel analogs with altered electronic and steric properties, which may influence receptor binding and pharmacological activity.
Synthetic Strategy: Arndt-Eistert Homologation for Chain Extension
The core chemical transformation required to convert the β-amino acid starting material, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, into the desired γ-amino acid backbone of Baclofen analogs is a one-carbon homologation. The Arndt-Eistert reaction is a classic and reliable method for achieving this transformation.[3][5][6]
The overall synthetic workflow can be broken down into four key stages:
-
N-Protection: The amino group of the starting material is protected to prevent side reactions during the subsequent steps.
-
Acid Chloride Formation: The carboxylic acid is activated by converting it into an acid chloride.
-
Arndt-Eistert Homologation: The acid chloride is reacted with a diazomethane source to form a diazoketone, which then undergoes a Wolff rearrangement to a ketene, followed by trapping with a nucleophile to yield the homologated product.[3][5][6][7]
-
Deprotection and Derivatization (Optional): The protecting group is removed to yield the final Baclofen analog. Further derivatization of the amino or carboxyl groups can be performed at this stage to generate a library of compounds.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for Baclofen analogs.
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific substrate and desired scale. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: N-Protection of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Rationale: Protection of the amine functionality is crucial to prevent its reaction with the acid chloride in the subsequent step. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and ease of removal.
Protocol:
-
Suspend 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.1 eq) and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc-anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.
Step 2: Formation of the N-Boc-3-amino-3-(2,4-dichlorophenyl)propanoyl chloride
Rationale: Activation of the carboxylic acid to the more reactive acid chloride is necessary for the subsequent reaction with diazomethane. Oxalyl chloride is a mild and effective reagent for this transformation.
Protocol:
-
Dissolve the N-Boc protected amino acid from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.
Step 3: Arndt-Eistert Homologation
Rationale: This is the key chain-extension step. The acid chloride reacts with trimethylsilyldiazomethane (a safer alternative to diazomethane) to form a diazoketone.[3][8] The subsequent Wolff rearrangement, catalyzed by silver benzoate, generates a ketene intermediate which is trapped by water to form the homologated carboxylic acid.[6][7]
Protocol:
-
Dissolve the crude acid chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) dropwise. The solution will turn yellow.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the diazoketone by TLC.
-
Once the acid chloride is consumed, carefully add a few drops of acetic acid to quench any excess diazomethane (cessation of gas evolution).
-
In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq) and water (excess) in 1,4-dioxane.
-
Add the diazoketone solution to the silver benzoate solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The solution may turn black due to the formation of silver nanoparticles.
-
Monitor the disappearance of the diazoketone by TLC.
-
After completion, cool the reaction mixture, filter through a pad of celite to remove the silver salts, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected homologated product.
Step 4: N-Deprotection
Rationale: The final step is the removal of the Boc protecting group to reveal the free amine of the Baclofen analog. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is highly effective and the byproducts are volatile.
Protocol:
-
Dissolve the purified N-Boc protected product (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the DCM and TFA under reduced pressure.
-
Co-evaporate with toluene (2x) to ensure complete removal of residual TFA.
-
The crude product can be purified by recrystallization or preparative HPLC to yield the final Baclofen analog as its trifluoroacetate salt. The free base can be obtained by neutralization.
Characterization and Data Analysis
The structure and purity of the synthesized Baclofen analogs must be rigorously confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and the successful incorporation of the additional methylene group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final product. Chiral HPLC can be used to resolve and quantify enantiomers if a stereospecific synthesis was performed.
-
Infrared (IR) Spectroscopy: IR can be used to monitor the progress of the reaction by observing the appearance and disappearance of key functional group stretches (e.g., C=O, N-H, O-H).
Table 1: Hypothetical Characterization Data for a Synthesized Baclofen Analog
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | ¹H NMR (δ, ppm) | Purity (HPLC) |
| Analog 1 (4-Amino-3-(2,4-dichlorophenyl)butanoic acid) | C₁₀H₁₁Cl₂NO₂ | 248.0194 | 248.0191 | 7.5-7.2 (m, 3H, Ar-H), 4.2 (m, 1H, CH-N), 3.5 (m, 1H, CH-Ar), 3.1 (m, 2H, CH₂-N), 2.6 (d, 2H, CH₂-COOH) | >98% |
In Vitro Biological Evaluation
A preliminary assessment of the biological activity of the newly synthesized Baclofen analogs is crucial. A common method is to evaluate their ability to bind to and activate the GABA-B receptor.
Radioligand Binding Assay
Principle: This assay measures the ability of the synthesized analogs to displace a radiolabeled ligand (e.g., [³H]-GABA or a specific [³H]-GABA-B antagonist) from the GABA-B receptor in a competitive binding experiment.
Workflow:
Caption: Workflow for a radioligand binding assay.
Brief Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express GABA-B receptors (e.g., rat cortical tissue or HEK293 cells transfected with GABA-B receptor subunits).
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the synthesized Baclofen analog.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the analog concentration. The IC₅₀ value (the concentration of the analog that inhibits 50% of specific binding) can then be determined.
A lower IC₅₀ value indicates a higher binding affinity of the analog for the GABA-B receptor.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust framework for the generation of novel Baclofen analogs starting from 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The use of the Arndt-Eistert homologation offers a reliable method for the necessary one-carbon chain extension. The subsequent characterization and biological evaluation will be critical in identifying lead compounds with improved therapeutic potential for the treatment of spasticity and other neurological disorders.
References
- Guo, Z. W., Tu, S. Z., Li, W. H., & Chen, J. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao xue xue bao = Acta pharmaceutica Sinica, 25(1), 11–17.
- Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. In GABAB Receptor Pharmacology (pp. 1-84). Springer, Vienna.
- Houshdar Tehrani, M. H., Farnia, M., & Shalchian Nazer, M. (2010). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, 2(1), 1-3.
- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw. deren Derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
- Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt− Eistert Synthesis of α-Diazoketones Requiring Minimal Excess of Diazomethane. The Journal of Organic Chemistry, 75(16), 5760–5763.
- Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33(1), 109-147.
- Ye, T., & McKervey, M. A. (1994). Organic synthesis with. alpha.-diazo carbonyl compounds. Chemical Reviews, 94(4), 1091-1160.
- Podlech, J., & Seebach, D. (1995). The Arndt− Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472.
- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
- Cesar, J., & Dolenc, M. S. (2001). Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and acid chloride activation. Tetrahedron Letters, 42(40), 7099-7102.
- Fernandes, P. R., Madnala, A., Donde, N., Pawar, A., & sonawale, M. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 4(2), 158-163.
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
Sources
- 1. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Application of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in Dipeptide Fungicide Development: A Technical Guide
Introduction: A Novel Scaffold for Oomycete Control
The imperative for novel fungicides is driven by the dual pressures of evolving pathogen resistance and the demand for more effective, environmentally benign crop protection solutions. Dipeptide-based fungicides represent a promising frontier, offering the potential for high specificity and diverse modes of action. Within this class, the incorporation of non-proteinogenic amino acids provides a powerful tool for enhancing stability and biological activity. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a key building block in this context, notable for its role in constructing dipeptides with potent fungicidal properties, particularly against Oomycetes.
The unique structural feature of a dichlorophenyl group is thought to enhance the molecule's interaction with biological targets within the pathogen.[1] This guide provides a comprehensive overview of the application of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in the development of dipeptide fungicides, from synthesis to biological evaluation. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to explore this promising class of fungicides. It is important to note that while the methodologies are grounded in established practices and data from analogous compounds, specific experimental validation for dipeptides containing the 2,4-dichlorophenyl moiety is essential.
Part 1: Synthesis of Dipeptide Fungicides
The synthesis of dipeptide fungicides incorporating 3-Amino-3-(2,4-dichlorophenyl)propanoic acid can be efficiently achieved through solid-phase peptide synthesis (SPPS). The following protocol is a generalized procedure based on the widely used Fmoc/tBu strategy.
Protocol 1: Solid-Phase Synthesis of a Model Dipeptide Fungicide
This protocol outlines the synthesis of a model dipeptide, for example, N-isobutyryl-L-valinyl-3-amino-3-(2,4-dichlorophenyl)propanoic acid methyl ester.
Materials:
-
Fmoc-L-Val-OH
-
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Isobutyric anhydride
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithioethane (DTE)
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Dissolve 3 equivalents of (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid and 7.5 equivalents of DIEA in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-L-Val-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
N-terminal Capping:
-
Treat the resin with a solution of isobutyric anhydride (5 equivalents) and DIEA (5 equivalents) in DCM for 30 minutes.
-
Wash the resin with DCM (5x) and DMF (3x).
-
-
Cleavage from Resin and Esterification:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add 0.5% dithioethane to scavenge cations.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
To form the methyl ester, dissolve the crude peptide in methanol and bubble with HCl gas, or use a milder esterification method such as treatment with methyl iodide and a non-nucleophilic base.
-
Purify the final product by flash chromatography or preparative HPLC.
-
Diagram 1: Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for dipeptide fungicide synthesis.
Part 2: Biological Evaluation
A critical aspect of fungicide development is the rigorous evaluation of biological activity. This involves both in vitro and in vivo assays to determine the compound's efficacy, spectrum of activity, and potential for phytotoxicity.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized dipeptide fungicides.[1][2][3]
Materials:
-
Synthesized dipeptide fungicide stock solution (in DMSO).
-
Fungal/Oomycete isolates (e.g., Plasmopara viticola, Phytophthora infestans).
-
RPMI-1640 medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
Culture the pathogen on an appropriate agar medium.
-
For Oomycetes like P. viticola, sporangia can be collected from infected leaves.
-
Prepare a spore/sporangia suspension in sterile saline and adjust the concentration to approximately 1-5 x 10^6 CFU/mL.
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the dipeptide fungicide stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
Include a positive control (commercial fungicide) and a negative control (medium with DMSO).
-
-
Inoculation and Incubation:
-
Dilute the fungal inoculum in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C for P. viticola) for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. This can be assessed visually or by measuring absorbance at 600 nm.
-
Table 1: Example Data Presentation for In Vitro Antifungal Activity
| Compound | Target Pathogen | MIC (µg/mL) |
| Dipeptide A | Plasmopara viticola | [Data] |
| Dipeptide B | Plasmopara viticola | [Data] |
| Commercial Standard | Plasmopara viticola | [Data] |
Protocol 3: In Vivo Fungicide Efficacy on Grapevine Downy Mildew
This protocol describes a method to evaluate the protective and curative activity of the dipeptide fungicides on grapevine plants.[4]
Materials:
-
Young, healthy grapevine plants (susceptible cultivar).
-
Synthesized dipeptide fungicide formulated for spraying.
-
Plasmopara viticola sporangia suspension.
-
Spray bottles.
-
Growth chamber with controlled humidity and temperature.
Procedure:
-
Plant Preparation:
-
Grow grapevine plants to the 4-5 leaf stage.
-
-
Fungicide Application:
-
For protective activity, spray the plants with the formulated dipeptide fungicide until runoff. Allow the plants to dry completely.
-
For curative activity, first inoculate the plants with the pathogen (see step 3) and then apply the fungicide at different time intervals post-inoculation (e.g., 24, 48 hours).
-
-
Inoculation:
-
Prepare a suspension of P. viticola sporangia in sterile water.
-
Spray the plants with the sporangia suspension, ensuring thorough coverage of the leaves.
-
-
Incubation and Disease Assessment:
-
Place the plants in a high-humidity chamber ( >95% RH) in the dark for 24 hours to promote infection.
-
Move the plants to a growth chamber with a 16h/8h light/dark cycle at 20-25°C.
-
After 5-7 days, assess the disease severity by visually estimating the percentage of leaf area covered with downy mildew symptoms (oily spots and sporulation).
-
Diagram 2: In Vivo Fungicide Efficacy Workflow
Sources
- 1. The antifungal activity of carrier peptides, L-arginyl-X-L-phenylalanine, containing amino acid antagonists or atypical non-biogenic D-amino acids in the central position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and in Vitro Antifungal Mechanism of Novel Phenylalanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rising threat of fungicide resistance in plant pathogenic fungi: Botrytis as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Incorporation of Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid in Solid-Phase Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for the successful incorporation of Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a sterically hindered β-amino acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unique structural characteristics of this building block—namely the β-amino acid backbone and the bulky, electron-withdrawing dichlorophenyl side chain—offer significant advantages for designing peptidomimetics with enhanced proteolytic stability and modulated biological activity.[1][2][3] However, these same features present challenges to standard synthesis protocols. This guide details optimized, field-proven methodologies, explains the rationale behind critical process parameters, provides robust analytical procedures, and offers a troubleshooting framework for researchers in drug discovery and peptide science.
Introduction: The Strategic Value of Hindered β-Amino Acids
The integration of non-canonical amino acids is a cornerstone of modern peptide drug discovery, enabling the creation of molecules with superior therapeutic properties compared to their natural counterparts.[4] β-Amino acids are particularly valuable as their inclusion in a peptide backbone fundamentally alters the conformational landscape and confers remarkable resistance to degradation by proteases.[2][5]
Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is an exemplary building block for this purpose. Its key attributes include:
-
Enhanced Proteolytic Stability: The β-amino acid structure is not a natural substrate for most proteases, significantly extending the in-vivo half-life of the resulting peptide.[1][3]
-
Conformational Constraint: The bulky dichlorophenyl group restricts local chain flexibility, which can be leveraged to lock the peptide into a bioactive conformation, thereby enhancing binding affinity for a target protein.
-
Modulation of Physicochemical Properties: The hydrophobic and electron-withdrawing nature of the side chain can be used to fine-tune receptor interactions and pharmacokinetic profiles.[1]
The primary synthetic challenge arises from the steric hindrance presented by the dichlorophenyl group, which can impede the efficiency of the crucial peptide bond formation step.[6][7] This application note provides a systematic protocol designed to overcome this hurdle.
Materials and Reagents
High-purity reagents are critical for minimizing side reactions and ensuring a high-quality final product.[8]
| Reagent | Recommended Grade | Supplier (Example) | Critical Notes |
| Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | >98% Purity | MedChemExpress | Store desiccated at 2-8°C. Warm to room temperature before opening. |
| Resin (e.g., Rink Amide MBHA) | 100-200 mesh, ~0.5 mmol/g | Novabiochem | Pre-swell in DMF for at least 1 hour before first use. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich | Use from a fresh, sealed bottle to avoid amine contamination. |
| Piperidine | Anhydrous, >99.5% | Acros Organics | Can cause aspartimide formation; store under inert gas.[9] |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >98% Purity | CEM Corporation | Highly effective for hindered couplings; store in a desiccator.[1][10] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich | Use redistilled grade to avoid side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Fisher Scientific | Highly corrosive. Use in a certified chemical fume hood. |
| Triisopropylsilane (TIS) | 99% | Alfa Aesar | Essential scavenger to trap reactive cations during cleavage.[11][12] |
| Kaiser Test Kit Reagents | ACS Grade | Sigma-Aldrich | Ninhydrin, Pyridine, Phenol, KCN solution.[13] |
Experimental Workflow and Protocols
The following section outlines the complete process from resin preparation to final peptide cleavage.
General SPPS Cycle Workflow
The core of the synthesis is a repeating cycle of deprotection and coupling steps. For a sterically hindered residue, careful execution and monitoring are paramount.
Caption: Optimized SPPS cycle for incorporating sterically demanding residues.
Detailed Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Place 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in a fritted reaction vessel.
-
Add 5 mL of DMF, agitate with nitrogen bubbling for 1 hour to swell the resin beads.
-
Drain the DMF and wash the resin 3 times with 5 mL of DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (6-8 times, 5 mL each) to remove all traces of piperidine.
-
-
Coupling of Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid:
-
Activation Solution: In a separate vial, dissolve the Fmoc-β-amino acid (3 eq., ~0.3 mmol), HCTU (2.9 eq., ~0.29 mmol), and DIPEA (6 eq., ~0.6 mmol) in 3 mL of DMF.
-
Pre-activation: Let the activation solution stand for 2-3 minutes.
-
Coupling: Add the activation solution to the deprotected peptide-resin. Agitate with nitrogen bubbling for 2-4 hours at room temperature. A longer coupling time is the most critical adjustment for this residue.[14]
-
-
Reaction Monitoring (Kaiser Test): [13][15][16]
-
After 2 hours, remove a few resin beads and wash them thoroughly with DMF (3x) and DCM (3x).
-
Place the beads in a small glass test tube and add 2-3 drops each of the three Kaiser test solutions (Potassium Cyanide/Pyridine, Ninhydrin/Butanol, Phenol/Butanol).
-
Heat the tube at 110°C for 5 minutes.
-
Interpretation:
-
Intense Blue Beads/Solution: Positive result. Indicates a significant amount of unreacted free amine. The coupling is incomplete. Continue the reaction for another 1-2 hours and re-test. If still positive, perform a second coupling (double coupling).
-
Colorless/Yellow Beads & Solution: Negative result. Indicates complete or near-complete coupling. Proceed to the next step.
-
-
-
Post-Coupling Wash:
-
Once a negative Kaiser test is confirmed, drain the coupling solution.
-
Wash the resin with DMF (5 times, 5 mL each) to remove all excess reagents and byproducts. The resin is now ready for the next cycle.
-
Final Cleavage and Peptide Isolation
-
Preparation: After the final coupling cycle, perform a terminal Fmoc deprotection (Step 3.2.2) and wash the resin with DMF (3x), followed by DCM (5x). Dry the resin under high vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most sequences, Reagent B is effective.[11][17]
-
Reagent B: 88% TFA / 5% Phenol / 5% Water / 2% TIS.
-
Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes side-chain protecting groups.[12] Water, Phenol, and TIS act as scavengers to quench reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[11][18]
-
-
Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dry resin. Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin through a fritted funnel, collecting the TFA filtrate into a 50 mL centrifuge tube.
-
Add the filtrate dropwise into 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the suspension at 3000 rpm for 5 minutes to pellet the peptide.
-
Decant the ether, wash the pellet twice more with cold ether, and dry the final crude peptide pellet under vacuum.
-
Analysis and Purification Workflow
The crude product is a mixture and requires purification and identity confirmation.
Caption: Standard post-cleavage workflow for peptide purification and analysis.
-
Reverse-Phase HPLC (RP-HPLC): Use a C18 column with a water/acetonitrile gradient (both containing 0.1% TFA). The dichlorophenyl group will significantly increase the peptide's hydrophobicity and retention time.
-
Mass Spectrometry (LC-MS): This is essential to confirm the molecular weight of the crude and purified peptide, verifying the successful incorporation of the β-amino acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Positive Kaiser Test | 1. Insufficient coupling time due to steric hindrance. 2. Inefficient activation of the amino acid. | 1. Double Couple: After the initial 2-4 hour coupling, drain and wash with DMF, then repeat the coupling step with a fresh batch of activated amino acid for another 2 hours. 2. Use HATU: For extremely difficult sequences, substitute HCTU with HATU, which is known to be highly effective for hindered couplings.[1][19] |
| Low Crude Peptide Yield | 1. Incomplete cleavage from the resin. 2. Adsorption of the hydrophobic peptide to polypropylene tubes during precipitation. | 1. Extend Cleavage: Increase the TFA cleavage time to 4 hours. 2. Use Glassware: Perform the ether precipitation and washing steps in glass centrifuge tubes to minimize loss. |
| Deletion Sequence Detected by MS | Failure to couple the hindered β-amino acid, followed by successful coupling of the next residue in the sequence. | Implement a Capping Step: If a coupling is known to be difficult, follow the coupling step with a capping step. Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes. This acetylates any unreacted amines, preventing them from reacting further and simplifying purification.[16] |
References
-
Sanderson, J. M. (2005). The synthesis of peptides and proteins containing non-natural amino acids. Tutorial Reviews. Durham University. Retrieved from [Link]
-
Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1144-1149. [Link]
-
ResearchGate. (Various Dates). Significance and challenge in nonnatural peptide synthesis and proposed solution. Retrieved from [Link]
-
Chen, R., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology, 10, 588. [Link]
-
Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 606-610. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Horne, W. S., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Protein and Peptide Letters, 15(8), 779-785. [Link]
-
ResearchGate. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Johnson, L. M., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 981-987. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Elearn College. (2024). Peptides: Revolutionizing Drug Discovery. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (2018). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3259. [Link]
-
Fields, C. G., et al. (1999). A cleavage cocktail for methionine-containing peptides. Peptide Research, 12(3), 131-137. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Peptide Synthesis with Fmoc-D-Phe(4-Cl)-OH: Tips for Researchers. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]
-
ResearchGate. (2000). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Retrieved from [Link]
-
Zhao, L., et al. (2016). β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer's Disease. Frontiers in Aging Neuroscience, 8, 123. [Link]
-
Maini, R., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society, 140(40), 12744-12748. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides: Revolutionizing Drug Discovery [elearncollege.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Boc-protected 3-Amino-3-(2,4-dichlorophenyl)propanoic acid for solution-phase peptide synthesis
Application Note & Protocol Guide
Strategic Incorporation of Boc-β-hDph(2,4-Cl₂)OH in Solution-Phase Peptide Synthesis for Enhanced Structural and Pharmacological Profiles
Executive Summary: The Strategic Advantage of β-Amino Acids
The deliberate incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, β-amino acids are particularly valuable for their ability to induce stable secondary structures (β-peptides) and confer significant resistance to enzymatic degradation. This guide focuses on the application of Boc-protected 3-Amino-3-(2,4-dichlorophenyl)propanoic acid , hereafter referred to as Boc-β-hDph(2,4-Cl₂)OH , a specialized building block for solution-phase peptide synthesis (SPPS). The presence of the dichlorophenyl moiety introduces significant steric bulk and specific electronic properties, offering a powerful tool to modulate peptide conformation, receptor affinity, and metabolic stability. This document provides a detailed technical overview and actionable protocols for researchers and drug development professionals aiming to leverage this unique reagent.
Compound Profile & Physicochemical Properties
Understanding the fundamental properties of the building block is critical for designing successful synthesis strategies.
Caption: Chemical Structure of the title compound.
Table 1: Physicochemical Data for Boc-β-hDph(2,4-Cl₂)OH
| Property | Value | Significance in SPPS |
| IUPAC Name | 3-(tert-butoxycarbonylamino)-3-(2,4-dichlorophenyl)propanoic acid | Standard nomenclature. |
| CAS Number | 109074-33-5 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | Used for calculating molar equivalents and for mass spectrometry verification. |
| Molecular Weight | 350.20 g/mol | Critical for accurate reagent measurement. |
| Appearance | White to off-white solid | Visual quality control check. |
| Solubility | Soluble in DMF, DCM, THF, MeOH; Insoluble in water | Dictates choice of reaction and purification solvents. High solubility in organic solvents is ideal for solution-phase synthesis. |
| Boc Deprotection | Acid-labile (e.g., TFA, HCl in dioxane) | Standard deprotection chemistry, compatible with many orthogonal protecting groups (e.g., Fmoc, Cbz). |
Principle of Application: Solution-Phase Synthesis Workflow
Solution-phase peptide synthesis (SPPS) is a classical and highly adaptable method, particularly advantageous for large-scale synthesis or when dealing with complex, sterically hindered amino acids like Boc-β-hDph(2,4-Cl₂)OH, where resin-based kinetics might be suboptimal. The core of the process is a cyclical workflow involving two key transformations: coupling and deprotection .
The dichlorophenyl group on this amino acid presents a significant steric challenge. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and minimizing racemization.
Caption: Iterative workflow for solution-phase peptide elongation.
Detailed Experimental Protocols
Materials & Reagents
-
Boc-β-hDph(2,4-Cl₂)OH
-
C-terminal protected amino acid ester (e.g., H-Gly-OMe·HCl)
-
Coupling Reagents (Choose one system):
-
System A: EDC (EDAC) and HOBt
-
System B: HATU and DIPEA (or Hünig's base)
-
-
Deprotection Reagent: 4M HCl in 1,4-Dioxane or 50% TFA in DCM (v/v)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF)
-
Workup Reagents: Saturated aq. NaHCO₃, 1N aq. HCl, Saturated aq. NaCl (brine), Anhydrous Na₂SO₄ or MgSO₄
-
Analytical Tools: Thin Layer Chromatography (TLC) plates, HPLC, LC-MS
Protocol 1: Peptide Coupling using EDC/HOBt
This method is a classic carbodiimide-mediated coupling. The addition of HOBt is crucial to suppress racemization and improve efficiency, especially for sterically hindered amino acids.
Caption: Activation pathway for carbodiimide-mediated coupling.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the C-terminal protected amino acid ester hydrochloride salt (1.0 eq) in anhydrous DCM or DMF. Neutralize with DIPEA (1.1 eq) at 0 °C for 10-15 minutes.
-
Pre-activation: In a separate flask, dissolve Boc-β-hDph(2,4-Cl₂)OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.2 eq) to the solution from step 2. Stir at 0 °C for 20 minutes. The solution should remain clear.
-
Coupling: Add the activated mixture from step 3 to the neutralized amine solution from step 1.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The disappearance of the amine starting material is a key indicator of completion.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials and coupling byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be used directly in the next step if purity is high (>90%). If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Boc-Group Deprotection
The Boc group is reliably removed under acidic conditions. The choice between TFA and HCl/Dioxane often depends on the solubility of the peptide and downstream processing.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected peptide from the previous step in a minimal amount of DCM.
-
Acid Treatment: Add an excess of the deprotection reagent (e.g., for 10 mL of DCM, add 10 mL of TFA for a 50% solution).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Removal of Acid: Co-evaporate the solvent and excess acid with toluene (3x) under reduced pressure. This is critical to ensure all TFA or HCl is removed.
-
Isolation: The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt). This crude salt is typically used directly in the next coupling step after neutralization in situ.
Troubleshooting & Expert Considerations
-
Problem: Low Coupling Yield.
-
Cause: Steric hindrance from the dichlorophenyl group is the most likely culprit.
-
Solution 1: Switch to a more potent coupling reagent system like HATU/DIPEA . HATU is known to be highly effective for hindered couplings.
-
Solution 2: Increase the reaction time to 36 or 48 hours.
-
Solution 3: Ensure all reagents and solvents are strictly anhydrous. Water readily hydrolyzes the activated intermediate.
-
-
Problem: Incomplete Deprotection.
-
Cause: The peptide may be precipitating out of the deprotection solution.
-
Solution: Add a co-solvent like DMF to maintain solubility during the reaction. Increase the reaction time or the excess of acid.
-
-
Purity Assessment: Always verify the purity of the final peptide product by RP-HPLC and confirm its identity by mass spectrometry (e.g., ESI-MS) to ensure the correct mass corresponding to the incorporation of the 350.20 g/mol building block.
References
-
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
Application Notes and Protocols: 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid as a Precursor for Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling the synthesis of peptides with enhanced therapeutic potential. Among these, 3-amino-3-(2,4-dichlorophenyl)propanoic acid, a β-amino acid, has emerged as a valuable building block for the generation of constrained peptides. Its unique structural features, particularly the bulky and electronically distinct dichlorophenyl group, impose significant conformational restrictions on the peptide backbone. This application note provides a comprehensive guide to the utilization of 3-amino-3-(2,4-dichlorophenyl)propanoic acid in solid-phase peptide synthesis (SPPS). It delves into the rationale behind its use, detailed protocols for its efficient incorporation, and methods for the structural and functional characterization of the resulting constrained peptides. The insights provided herein are intended to empower researchers to leverage this versatile precursor in the development of novel peptide-based therapeutics with improved stability, target affinity, and biological activity.
Introduction: The Rationale for Constrained Peptides
Peptides are exquisite signaling molecules, offering high specificity and potency in their biological interactions. However, their therapeutic application is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these challenges, the concept of "constrained peptides" has gained significant traction in drug discovery.[1][2] By introducing structural rigidification, we can pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target and enhancing its resistance to enzymatic cleavage.
3-Amino-3-(2,4-dichlorophenyl)propanoic acid serves as an excellent tool for inducing such constraints. The dichlorophenyl group at the β-position sterically hinders free rotation around the peptide backbone, influencing the local and global conformation of the peptide chain. This can lead to the stabilization of specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition.[2] The presence of the dichlorophenyl moiety can also contribute to improved interactions with biological targets, a critical factor in the development of effective therapeutic agents.[3]
Synthesis and Properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a synthetic β-amino acid derivative.[3] It is commercially available in both its racemic and enantiomerically pure forms, as well as with N-terminal protecting groups suitable for peptide synthesis, such as the Fluorenylmethyloxycarbonyl (Fmoc) group.
Table 1: Physicochemical Properties of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Cl₂NO₂ | [4] |
| Molecular Weight | 234.08 g/mol | [4] |
| Appearance | Solid | [4] |
| Chirality | Exists as (R) and (S) enantiomers |
The choice of enantiomer is critical, as the stereochemistry at the β-carbon will dictate the precise nature of the conformational constraint and, consequently, the biological activity of the final peptide.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of 3-amino-3-(2,4-dichlorophenyl)propanoic acid into a growing peptide chain is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the steric hindrance imparted by the dichlorophenyl group, optimized coupling protocols are essential to ensure high coupling efficiency.
Rationale for Optimized Coupling Conditions
Standard coupling conditions may prove insufficient for sterically hindered amino acids, leading to incomplete reactions and the formation of deletion sequences. To overcome this, the use of more potent coupling reagents and, in some cases, elevated temperatures (microwave-assisted SPPS) is recommended.[5] The choice of coupling reagent is critical; uronium/aminium salt-based reagents like HATU and HBTU are generally preferred for their high reactivity and ability to minimize racemization.[3][6]
Experimental Protocol: Fmoc-SPPS of a Peptide Containing 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker
Workflow Diagram:
Caption: General workflow for Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
-
Amino Acid Coupling (Standard Residues):
-
Pre-activate a solution of the standard Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Amino Acid Coupling (Fmoc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid):
-
Rationale: A more potent coupling reagent, HATU, is employed to overcome the steric hindrance. A double coupling strategy is recommended to ensure complete reaction.
-
First Coupling: Pre-activate a solution of Fmoc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add this solution to the resin and shake for 2-4 hours.
-
Washing: Wash the resin with DMF (3 x 5 mL).
-
Second Coupling (Optional but Recommended): Repeat the coupling step with a fresh solution of activated Fmoc-(R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: After a successful coupling, wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Note: For particularly difficult couplings, microwave-assisted SPPS can be employed to accelerate the reaction and improve yields.[5]
Structural Characterization of Constrained Peptides
The primary purpose of incorporating 3-amino-3-(2,4-dichlorophenyl)propanoic acid is to induce a specific, constrained conformation. Therefore, detailed structural analysis is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the peptide's 3D structure. The observation of specific NOE patterns can confirm the presence of secondary structures like β-turns.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment is invaluable for resolving resonance overlap and monitoring conformational changes.
Diagram of a Typical β-turn:
Caption: A schematic representation of a β-turn.
By analyzing the chemical shifts, coupling constants, and NOE patterns, a detailed 3D structural model of the peptide can be generated. The presence of the dichlorophenyl group is expected to significantly influence the Ramachandran plot of the adjacent residues, restricting their allowed φ and ψ angles.
Applications and Biological Evaluation
Peptides containing 3-amino-3-(2,4-dichlorophenyl)propanoic acid have shown promise in various therapeutic areas, particularly where conformational stability and enhanced target binding are desired.
Potential Therapeutic Areas
-
Neurological Disorders: The dichlorophenyl moiety can enhance interactions with biological targets relevant to neurological disorders.[3]
-
Antimicrobial Peptides: Constraining the conformation of antimicrobial peptides can lead to increased potency and stability.
-
Enzyme Inhibitors: The rigidified backbone can mimic the transition state of an enzymatic reaction, leading to potent inhibition.
Biological Assays
A comprehensive biological evaluation is necessary to determine the efficacy and selectivity of the synthesized constrained peptides.
Table 2: Recommended Biological Assays
| Assay Type | Purpose | Example |
| Binding Assays | To determine the affinity of the peptide for its target receptor or enzyme. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Functional Assays | To measure the biological effect of the peptide (agonist or antagonist activity). | Cell-based reporter assays, enzyme activity assays |
| Stability Assays | To assess the peptide's resistance to proteolytic degradation. | Incubation with serum or specific proteases followed by HPLC or MS analysis. |
| In Vivo Studies | To evaluate the pharmacokinetic properties and efficacy in a living organism. | Animal models of disease. |
Structure-activity relationship (SAR) studies, where systematic modifications are made to the peptide sequence, are crucial for optimizing the biological activity. The incorporation of 3-amino-3-(2,4-dichlorophenyl)propanoic acid at different positions within a peptide can provide valuable insights into the conformational requirements for target recognition.
Conclusion
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a powerful tool for the design and synthesis of conformationally constrained peptides. Its incorporation via SPPS, although requiring optimized coupling conditions, can lead to peptides with enhanced stability, target affinity, and biological activity. The detailed protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of this unique building block in their drug discovery and development endeavors. The ability to rationally design and synthesize peptides with predictable and stable three-dimensional structures opens up new avenues for targeting challenging biological systems and developing the next generation of peptide-based therapeutics.
References
-
Nature Reviews Drug Discovery. Constrained peptides' time to shine? Available from: [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available from: [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available from: [Link]
-
Luxembourg Bio Technologies Ltd. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available from: [Link]
-
ResearchGate. Summary of the experimental conditions employed for SPPS. Available from: [Link]
-
MDPI. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Available from: [Link]
-
PubMed. Design and synthesis of beta-peptides with biological activity. Available from: [Link]
-
PubMed. NMR spectroscopy in the conformational analysis of peptides: an overview. Available from: [Link]
-
CNR-IRIS. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations. Available from: [Link]
-
Indian Institute of Science. Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. Available from: [Link]
-
PubMed. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Available from: [Link]
-
ResearchGate. Coupling Reagents. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. Available from: [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid into Peptidomimetics via Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the incorporation of the non-proteinogenic β-amino acid, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, into peptide sequences to create novel peptidomimetics. Peptidomimetics containing this moiety are of significant interest in drug discovery, as the rigid, substituted phenyl ring can enforce specific conformations and participate in unique binding interactions, while the β-amino acid backbone offers enhanced resistance to enzymatic degradation.[1][2] This document outlines the strategic considerations, detailed step-by-step protocols for Fmoc-based solid-phase peptide synthesis (SPPS), and methods for the characterization of the final product.
Introduction: The Rationale for β-Amino Acid-Containing Peptidomimetics
Peptides are crucial signaling molecules in a vast array of biological processes, making them attractive candidates for therapeutic development.[3] However, their clinical application is often hampered by poor metabolic stability due to rapid degradation by proteases.[1][4] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while possessing improved pharmacokinetic properties.[1][3][5]
The incorporation of β-amino acids, such as 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, is a powerful strategy in peptidomimetic design.[2] These modifications offer several key advantages:
-
Enhanced Proteolytic Stability: The altered backbone structure is not recognized by many standard proteases, significantly increasing the in vivo half-life of the peptide.[4][6]
-
Conformational Constraint: The additional methylene group in the backbone and the bulky dichlorophenyl side chain restrict the conformational freedom of the peptide, locking it into a specific bioactive conformation. This can lead to higher receptor affinity and selectivity.[2]
-
Novel Structural Scaffolds: β-amino acids can induce unique secondary structures, such as helices and turns, that are not accessible to standard α-amino acids, opening new avenues for targeting protein-protein interactions.[2][7]
The target molecule, (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, is a chiral building block recognized for its utility in synthesizing complex, bioactive molecules.[8][9] Its dichlorophenyl group can engage in specific aromatic or halogen-bonding interactions with biological targets, potentially enhancing potency and modulating activity.[2][8]
Strategic Considerations for Synthesis
The successful incorporation of a sterically hindered, non-proteinogenic β-amino acid like 3-Amino-3-(2,4-dichlorophenyl)propanoic acid requires careful optimization of standard Solid-Phase Peptide Synthesis (SPPS) protocols.[10] The primary challenges stem from the steric bulk of the dichlorophenyl group, which can impede both the deprotection of the N-terminal protecting group and the subsequent coupling reaction.[10][11][12]
Workflow Overview
The overall workflow follows the standard Fmoc/tBu SPPS strategy. The key steps involve the iterative deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled, followed by final cleavage from the resin and global side-chain deprotection.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Key Decision Points for Incorporating the β-Amino Acid
When incorporating 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, special attention must be paid to the coupling step. Its steric hindrance necessitates more powerful coupling reagents and potentially longer reaction times or double coupling strategies.[10][12][13]
Caption: Decision pathway for the coupling of the sterically hindered β-amino acid.
Detailed Experimental Protocols
These protocols are based on a 0.1 mmol synthesis scale using the Fmoc/tBu strategy. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent | Acronym | Purpose | Supplier Recommendation |
| Rink Amide Resin | - | Solid support for C-terminal amide peptides | Sigma-Aldrich, Novabiochem |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions | HPLC Grade |
| Dichloromethane | DCM | Solvent for washing | HPLC Grade |
| Piperidine | - | Reagent for Fmoc deprotection | Reagent Grade |
| Fmoc-L-amino acids (side-chain protected) | Fmoc-AA | Standard amino acid building blocks | Bachem, Chem-Impex |
| Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | - | The target unnatural β-amino acid | Chem-Impex, Custom Synthesis |
| HATU / HBTU | - | Coupling (activating) reagents | Sigma-Aldrich, CEM Corp. |
| N,N-Diisopropylethylamine | DIEA | Base for coupling reaction | Reagent Grade |
| Trifluoroacetic Acid | TFA | Reagent for cleavage and deprotection | Reagent Grade |
| Triisopropylsilane | TIS | Cation scavenger for cleavage | Reagent Grade |
| Diethyl Ether (cold) | - | For peptide precipitation | Anhydrous |
| Acetonitrile | ACN | Solvent for HPLC purification | HPLC Grade |
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes a single cycle of amino acid addition. Repeat steps 2-4 for each amino acid in the sequence.
-
Resin Preparation: a. Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel. b. Swell the resin in DMF (approx. 10 mL/g resin) for at least 30 minutes with gentle agitation.[14][15] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin.[14][16] b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh 20% piperidine in DMF solution and agitate for 7-10 minutes.[16][17] d. Drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x).
-
Amino Acid Coupling (Standard Amino Acids): a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU or HBTU (3-5 eq.), and DIEA (6-10 eq.) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin.[11] c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the reaction completion using a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. e. If the Kaiser test is positive (blue beads), drain and repeat the coupling step (double coupling).
-
Amino Acid Coupling (3-Amino-3-(2,4-dichlorophenyl)propanoic acid): a. Due to steric hindrance, use a higher excess of reagents and a more potent activator. b. Pre-activate a solution of Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (5 eq.) and HATU (4.9 eq.) in DMF with DIEA (10 eq.) for 5-10 minutes. c. Add the activated solution to the resin. d. Allow the coupling to proceed for at least 4 hours. Microwave-assisted synthesis can significantly shorten this time and improve efficiency.[12] e. Thoroughly monitor the reaction with a Kaiser test. Double coupling is strongly recommended for this hindered residue.[13] f. After a negative Kaiser test, wash the resin with DMF (5x) and DCM (3x).
Protocol 2: Cleavage and Deprotection
-
Preparation: a. After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for 1 hour. b. Prepare the cleavage cocktail. For most sequences, a standard cocktail is sufficient.
-
Cleavage Cocktail Composition:
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin, removes side-chain protecting groups |
| Water | 2.5% | Scavenger, aids in protonation |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, prevents side reactions with Trp, Tyr, Met |
-
Procedure: a. Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin. b. Agitate the mixture at room temperature for 2-3 hours. c. Filter the resin and collect the TFA solution containing the cleaved peptide.[10] d. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Protocol 3: Peptide Precipitation and Purification
-
Precipitation: a. Add the collected TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 40-50 mL).[11] b. A white precipitate (the crude peptide) should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.[11] e. Dry the crude peptide pellet under vacuum.
-
Purification and Characterization: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10][18][19] Use a gradient of water/ACN containing 0.1% TFA. c. Collect fractions corresponding to the major peak. d. Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the correct molecular weight.[18][19][20]
Troubleshooting and Expert Insights
-
Problem: Incomplete Coupling of the β-Amino Acid.
-
Cause: Steric hindrance is the primary cause.
-
Solution: Increase coupling time to 4-6 hours or overnight. Use a more powerful coupling reagent like COMU, which has shown high efficiency for hindered couplings.[21] Consider performing the coupling at a slightly elevated temperature (e.g., 40°C) or using a microwave peptide synthesizer.[12]
-
-
Problem: Low Purity of Crude Peptide.
-
Cause: Can result from incomplete deprotection or coupling at any step, or side reactions during cleavage.
-
Solution: Ensure each deprotection and coupling step is complete before proceeding. For deprotection, ensure the piperidine solution is fresh. During cleavage, use appropriate scavengers based on your peptide sequence to minimize side-product formation.[22]
-
-
Expert Tip: The choice of coupling reagent is critical. While HBTU is a workhorse, HATU is generally more effective for hindered couplings due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group. For extremely difficult couplings, phosphonium salt reagents like PyBOP or PyAOP can be superior to aminium salts like HBTU/HATU as they are less prone to causing side reactions like guanidinylation.
Conclusion
The incorporation of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid into peptide backbones is a potent strategy for developing next-generation peptidomimetic therapeutics with enhanced stability and tailored biological activity. While its steric bulk presents challenges to standard SPPS protocols, these can be overcome through the rational selection of powerful coupling reagents, extended reaction times, and rigorous monitoring. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully synthesize and explore the potential of these novel molecules in drug discovery.
References
- Lee, J., Torres, R., Kim, D. S., Byrom, M., Ellington, A. D., & Jewett, M. C. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Science.
- Lee, J., Torres, R., Kim, D. S., Byrom, M., Ellington, A. D., & Jewett, M. C. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Northwestern University.
-
Main, Y. S., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. PubMed Central. Available at: [Link]
-
Katoh, T., & Suga, H. (2010). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. NIH National Center for Biotechnology Information. Available at: [Link]
-
Unknown Author. (n.d.). Peptidomimetics as next – generation therapeutic applications. IntechOpen. Available at: [Link]
-
Guichard, G., & Huc, I. (Eds.). (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Kazmierski, W. M. (2009). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. Available at: [Link]
-
Simon-Vidal, L., & Muttenthaler, M. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Unknown Author. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec. Available at: [Link]
-
Bofill, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Dilun Biotechnology. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Unknown Author. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Available at: [Link]
-
Kumar, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Unknown Author. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. LinkedIn. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. pepdoopeptides.com [pepdoopeptides.com]
- 19. ijsra.net [ijsra.net]
- 20. researchgate.net [researchgate.net]
- 21. bachem.com [bachem.com]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important β-amino acid. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful synthesis of this compound.
Synthetic Pathway Overview
The most common and reliable synthetic route to 3-Amino-3-(2,4-dichlorophenyl)propanoic acid involves a two-step process:
-
Knoevenagel Condensation: Reaction of 2,4-dichlorobenzaldehyde with nitromethane to form the intermediate, (E)-1-(2,4-dichlorophenyl)-2-nitroethene.
-
Reduction: Subsequent reduction of the nitroalkene intermediate to the desired 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
This guide is structured to address potential issues in each of these critical steps, as well as in the final purification.
Caption: Synthetic workflow for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Part 1: Knoevenagel Condensation Troubleshooting
The Knoevenagel condensation is a crucial step for forming the carbon-carbon bond and setting up the nitro group for subsequent reduction.[6] Low yields are a common issue in this step.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction is showing low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Knoevenagel condensation can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Choice: The choice of base is critical. A weak base is generally preferred to prevent the self-condensation of 2,4-dichlorobenzaldehyde.[6][7] While ammonium acetate is a common and cost-effective choice, other catalysts can offer improved performance.[8]
Catalyst Typical Yield (%) Purity (%) Reaction Time (h) Ammonium Acetate 85 80 12 Piperidine 88 82 10 MgO-ZrO₂ 90 85 8 -
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction.[7] Employing a Dean-Stark trap during the reaction to azeotropically remove water can significantly drive the equilibrium towards the product.
-
Reaction Temperature and Time: Ensure the reaction is running at an appropriate temperature and for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. While some Knoevenagel condensations proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate.
Q2: I am observing the formation of a significant amount of side products. What are these and how can I minimize them?
A2: A common side reaction is the dimerization or polymerization of the β-nitrostyrene product, especially under prolonged heating or in the presence of a strong base.[9] To mitigate this:
-
Use a Mild Base: As mentioned, avoid strong bases like NaOH or KOH which can promote side reactions.[10]
-
Control Reaction Temperature: Do not overheat the reaction mixture. Maintain the lowest effective temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Once the starting aldehyde is consumed (as monitored by TLC), proceed with the work-up promptly to avoid product degradation.
Experimental Protocol: Optimized Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser, add 2,4-dichlorobenzaldehyde (1 equivalent) and toluene.
-
Add nitromethane (1.2 equivalents) and ammonium acetate (0.3 equivalents).
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap and TLC analysis indicates the consumption of the aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude (E)-1-(2,4-dichlorophenyl)-2-nitroethene, which can be purified by recrystallization from ethanol or used directly in the next step.
Caption: Troubleshooting workflow for the Knoevenagel condensation step.
Part 2: Reduction of the Nitroalkene Intermediate
The reduction of the nitroalkene is a critical step to furnish the final amino acid. Both the nitro group and the carbon-carbon double bond must be reduced.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of the nitroalkene is sluggish or incomplete. What could be the issue?
A1: Incomplete hydrogenation can be a frustrating problem. Here are some common causes and solutions:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or inactive.[11] Always use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[11]
-
Catalyst Poisoning: Impurities from the previous step or the solvent can poison the catalyst. Ensure the nitroalkene intermediate is reasonably pure before hydrogenation. Sulfur-containing impurities are particularly detrimental to palladium catalysts.[11]
-
Hydrogen Pressure and Agitation: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure using a Parr shaker can significantly improve the reaction rate.[11] Vigorous stirring is also crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Solvent Choice: The choice of solvent can influence the reaction. Methanol or ethanol are commonly used.[8] For substrates with poor solubility, a co-solvent like THF or ethyl acetate can be added.
Q2: I am observing over-reduction or other side products during the reduction step. How can I improve the selectivity?
A2: Over-reduction can lead to the formation of undesired byproducts.[8]
-
Catalyst Loading: Using an excessive amount of catalyst can sometimes lead to side reactions. A typical catalyst loading is 5-10 wt% of the substrate.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other reducing agents can be employed. A combination of sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) has been shown to be effective for the reduction of β-nitrostyrenes to phenethylamines.[1][12]
Reducing Agent Typical Yield (%) Reaction Time Conditions H₂, Pd/C 90 24 h 1-3 atm H₂, 25-30°C NaBH₄/CuCl₂ 62-83 10-30 min 80°C Red-Al 75-87 2-17 h Reflux in benzene
Experimental Protocol: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the (E)-1-(2,4-dichlorophenyl)-2-nitroethene (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (5 wt% of the substrate) under an inert atmosphere.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas to the desired pressure (1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases and TLC analysis confirms the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Part 3: Purification of the Final Product
The final step is to purify the crude amino acid to meet the required specifications for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying the final product?
A1: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most straightforward method for removing minor impurities. A mixed solvent system, such as ethanol-water, is commonly used.[8] The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.
-
Ion-Exchange Chromatography: For more challenging purifications, ion-exchange chromatography is a powerful technique for separating amino acids from neutral or acidic/basic impurities.[2][13] The crude amino acid can be loaded onto a cation-exchange resin, washed to remove impurities, and then eluted with a basic solution (e.g., aqueous ammonia).
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in a minimal amount of a hot ethanol-water mixture (e.g., 3:1 v/v).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.
-
Hot-filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a valuable intermediate in the synthesis of complex molecules.[4][12]
References
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health. Available at: [Link]
-
Reduction of Nitrostyrenes using Red-Al. Erowid. Available at: [Link]
-
Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid-Supported Platinum Nanoparticles. Sci-Hub. Available at: [Link]
-
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed. Available at: [Link]
-
Pd/C H2-gas reduction of ß-nitrostyrenes. ScienceMadness.org. Available at: [Link]
-
Separation and Refining of Amino acids. Chiri.com. Available at: [Link]
-
Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid- Supported Platinum Nanoparticles. CORE. Available at: [Link]
-
Tuning of catalytic sites in Pt/TiO2 catalysts for the chemoselective hydrogenation of 3-nitrostyrene. University of Bath's research portal. Available at: [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available at: [Link]
-
Novel high-yielding C=C reduction of nitrostyrenes. The Hive. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube. Available at: [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. Available at: [Link]
-
Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
recent developments in knoevenagel condensation reaction: a review. ResearchGate. Available at: [Link]
-
(PDF) Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]
-
knoevenagel condensation NaOH catalyst?. ScienceMadness Discussion Board. Available at: [Link]
Sources
- 1. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diaion.com [diaion.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 10. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Enantiomers
Welcome to the technical support center for the chiral purification of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical building block.[1][2][3] As a non-proteinogenic β-amino acid, the stereochemistry of this compound is paramount to its function in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the separation of its (R) and (S) enantiomers.
Part 1: Method Selection - Which Purification Technique is Right for Me?
Choosing the appropriate purification strategy is the most critical first step. The optimal method depends on your experimental goals, including the required scale, desired enantiomeric purity (e.e.), available equipment, and cost considerations.
Frequently Asked Question: How do I select the best purification method for my needs?
Answer: The selection process involves a trade-off between speed, scale, cost, and the ultimate purity required. We have summarized the three primary techniques—Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Resolution—to guide your decision.
Table 1: Comparison of Primary Enantiomeric Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Scale |
| Chiral HPLC | Direct separation on a Chiral Stationary Phase (CSP) based on differential transient diastereomeric interactions.[4] | - Fast method development- High resolution and purity (≥99% e.e.)[1]- Applicable to both analytical and preparative scales- Direct separation without derivatization | - High cost of chiral columns and solvents- Limited loading capacity for preparative scale- Requires specialized equipment | Analytical (µg) to Preparative (g) |
| Diastereomeric Crystallization | The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[5][6] | - Cost-effective for large-scale separation- Well-established, robust technology- Can achieve high enantiomeric purity | - Maximum theoretical yield is 50% per cycle (without racemization of the unwanted enantiomer)- Requires screening of resolving agents and solvents- Can be labor-intensive and time-consuming | Process (kg) |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, converting it into a different compound that can be easily separated from the unreacted enantiomer.[7] | - High enantioselectivity (>99% e.e.)- Mild and environmentally friendly reaction conditions- Low cost of enzymes | - Substrate-specific; may require derivatization (e.g., N-acylation)- Maximum theoretical yield is 50%- Enzyme stability and activity can be an issue | Lab (g) to Industrial (kg) |
Method Selection Workflow Diagram
The following diagram illustrates a logical workflow for choosing the most suitable purification technique.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guides
This section addresses common problems encountered during purification experiments in a direct question-and-answer format.
Guide 1: Chiral HPLC Troubleshooting
Chiral HPLC is a powerful tool, but its high selectivity can also make it sensitive to small changes in experimental conditions.[4]
Question: Why am I seeing poor or no separation between my enantiomers?
Answer: This is the most common issue and can stem from several factors:
-
Incorrect Column Choice: The "no-rules" nature of chiral separations means a column that works for one compound may not work for another. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a good starting point for many racemates.[8] However, for amino acids, macrocyclic antibiotic (e.g., Teicoplanin), or zwitterionic phases can also be highly effective.[9][10][11]
-
Solution: Screen a panel of chiral stationary phases (CSPs) with different selectivities. If you have access to them, try columns with complementary characteristics.
-
-
Inappropriate Mobile Phase: The composition of the mobile phase (solvents and additives) is critical for chiral recognition.
-
Solution (Normal Phase): For polysaccharide columns, typical mobile phases are heptane/isopropanol or heptane/ethanol mixtures.[8] Systematically vary the alcohol percentage. Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can drastically alter selectivity by changing the ionization state of the analyte and stationary phase.
-
Solution (Reverse Phase/Polar Organic): For macrocyclic antibiotic or zwitterionic columns, mobile phases often consist of methanol or acetonitrile with aqueous buffers or additives like formic acid.[8][9] Adjusting the pH and additive concentration is key.
-
Question: My peaks are broad or tailing. What is the cause?
Answer: Poor peak shape compromises resolution and quantification.
-
Cause 1: Secondary Interactions: The amino and carboxylic acid groups can have strong, undesirable interactions with the silica support of the CSP.
-
Solution: Add a competing agent to the mobile phase. For this acidic compound, a small amount of a stronger acid like trifluoroacetic acid (TFA) can often improve peak shape compared to formic acid.[8]
-
-
Cause 2: Column Overload: Injecting too much sample mass is a common issue in preparative chromatography.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Cause 3: Contaminated Column Inlet: Particulate matter from the sample or system can block the inlet frit, distorting the flow path.[12]
-
Solution: Filter all samples and mobile phases. If blockage is suspected, try reversing the column flow direction at a low flow rate to dislodge particulates.[12]
-
Question: My column backpressure has suddenly increased. What should I do?
Answer: A sudden pressure increase indicates a blockage.
-
Cause 1: Sample Precipitation: The sample may have precipitated on the column if it was dissolved in a solvent stronger than the mobile phase.[12]
-
Solution: Always dissolve your sample in the mobile phase or a weaker solvent.
-
-
Cause 2: System or Column Blockage: As mentioned above, a blocked frit is a common culprit.[12]
-
Solution: First, disconnect the column to confirm the blockage is not in the HPLC system itself. If the column is the source, attempt to clear it by back-flushing.[12]
-
-
Cause 3: Incompatible Solvents: Using a solvent that is incompatible with the stationary phase can cause irreversible damage.[12]
-
Solution: Always check the column care and use manual for solvent compatibility. Ensure the HPLC system is thoroughly flushed before connecting a new chiral column.[12]
-
Table 2: Chiral HPLC Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Poor/No Resolution | Incorrect CSP or mobile phase. | Screen different columns; systematically vary mobile phase composition and additives. |
| Broad/Tailing Peaks | Secondary interactions; column overload. | Add competing agents (e.g., 0.1% TFA); reduce sample concentration/volume.[8] |
| High Backpressure | Frit blockage; sample precipitation. | Filter samples; back-flush the column; dissolve sample in mobile phase.[12] |
| Loss of Efficiency | Adsorption of impurities at column head. | Implement a proper sample clean-up procedure; use a guard column.[12] |
Guide 2: Diastereomeric Crystallization Troubleshooting
This classical method relies on the differential physical properties of diastereomers.[5] Success is highly dependent on forming a stable, crystalline salt with a significant solubility difference between the two diastereomers.[6]
Question: I've added my chiral resolving agent, but nothing is crystallizing. What should I do?
Answer: Failure to crystallize is usually a solvent or supersaturation issue.
-
Cause 1: Incorrect Solvent System: The chosen solvent may be too good, keeping the diastereomeric salts fully solvated. Conversely, it might be too poor, causing the salts to "oil out" as an amorphous solid.
-
Solution: This requires empirical screening. Start with a solvent in which the racemate has moderate solubility. Create a binary or ternary solvent system (e.g., ethanol/water, acetone/heptane) to fine-tune the polarity and solubility.
-
-
Cause 2: Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.
-
Solution: Slowly evaporate the solvent or cool the solution. Scratching the inside of the flask with a glass rod can create nucleation sites. Seeding the solution with a tiny crystal from a previous successful batch is the most reliable method.
-
-
Cause 3: Impurities: Impurities can inhibit crystal growth.
-
Solution: Ensure your starting racemic acid is of high purity. A preliminary purification by standard methods (e.g., recrystallization of the racemate) may be necessary.
-
Question: My crystallized product has low enantiomeric excess (e.e.). How can I improve it?
Answer: Low e.e. indicates that the two diastereomeric salts have similar solubilities in your chosen system or that the less soluble salt is trapping the more soluble one during crystallization.
-
Cause 1: Poor Resolving Agent/Solvent Combination: The fundamental solubility difference between the diastereomers is too small.[6]
-
Solution: Screen different resolving agents. Since your target is an amino acid, you can use either a chiral acid (e.g., tartaric acid, dibenzoyl-L-tartaric acid) to resolve it as a base, or a chiral base (e.g., (R)-(+)-α-methylbenzylamine, brucine) to resolve it as an acid. You must also re-optimize the solvent system for each new resolving agent.
-
-
Cause 2: Crystallization Occurred Too Quickly: Rapid crystallization can lead to the co-precipitation of the more soluble diastereomer.
-
Solution: Slow down the crystallization process. Use a slower cooling rate or a solvent system where solubility changes less dramatically with temperature (e.g., vapor diffusion with a non-solvent).
-
-
Cause 3: Eutectic Formation: The phase diagram of your diastereomeric system may feature a eutectic point, which limits the maximum achievable purity in a single step.[5][13]
-
Solution: Perform one or more re-crystallizations of the enriched product, often from a different solvent system, to further enhance the enantiomeric purity.
-
Diastereomeric Crystallization Workflow
Caption: General workflow for diastereomeric crystallization.
Guide 3: Enzymatic Resolution Troubleshooting
Enzymatic methods offer superb selectivity but require careful control of reaction conditions.[] For an amino acid, a common strategy is to first N-acylate the racemate and then use an acylase enzyme, which will selectively hydrolyze the L-enantiomer (or D-enantiomer with a D-specific enzyme).[15][16]
Question: My enzymatic reaction is very slow or incomplete.
Answer: This points to issues with the enzyme's activity or the reaction environment.
-
Cause 1: Sub-optimal pH or Temperature: Every enzyme has an optimal pH and temperature range for its activity.
-
Solution: Consult the literature or the enzyme supplier's data sheet for the optimal conditions for the specific acylase you are using. Prepare buffers carefully and use a temperature-controlled water bath.
-
-
Cause 2: Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at high concentrations. Metal ions or other impurities can also act as inhibitors.
-
Solution: Try running the reaction at a lower substrate concentration. Ensure all glassware is clean and use high-purity water and reagents.
-
-
Cause 3: Poor Enzyme Quality or Inactivity: The enzyme may have degraded due to improper storage or handling.
-
Solution: Purchase a new batch of enzyme and store it at the recommended temperature (usually ≤ 4°C). Run a small-scale control reaction with a known good substrate to verify its activity.
-
Question: How do I separate the product (free amino acid) from the unreacted N-acyl amino acid?
Answer: This separation is typically straightforward due to the significant difference in physicochemical properties created by the enzymatic reaction.[]
-
Solution 1: Extraction: Adjust the pH of the reaction mixture. At an acidic pH (e.g., pH 2), the unreacted N-acyl amino acid will be protonated and can be extracted into an organic solvent (like ethyl acetate), while the free amino acid product will remain in the aqueous layer as a hydrochloride salt.
-
Solution 2: Ion-Exchange Chromatography: The mixture can be passed through an ion-exchange resin. The free amino acid will bind to a cation-exchange resin, while the acylated version will pass through. The desired product can then be eluted by changing the pH or ionic strength.
Part 3: General FAQs
Question: How do I accurately measure the enantiomeric excess (e.e.) of my final product?
Answer: Chiral HPLC is the gold standard for determining enantiomeric purity.[1] Develop an analytical method using a suitable chiral column. The e.e. is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % e.e. = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] * 100. It is crucial to ensure that the peaks are well-resolved (baseline separation is ideal) for accurate integration.
Question: Can I recycle the "unwanted" enantiomer to improve the overall yield?
Answer: Yes, this is a key principle of dynamic kinetic resolution (DKR) and is highly desirable for process efficiency.[7][17] After separating the desired enantiomer, the unwanted one can be racemized (converted back to a 50:50 mixture) and recycled back into the resolution process. Racemization of amino acids can often be achieved by heating with a base or acid, though conditions must be carefully developed to avoid degradation of the product.
References
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel.
- BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid.
- Michi, K. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
- de Vries, J. G. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry.
- Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids. U.S. Patent 3,386,888. Google Patents.
- WuXi AppTec. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Reddit r/chemistry. (2021). Chiral Separation of Amino Acids.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Kim, M. J., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Molecules, MDPI.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Riehl, J. P. (2008). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.
- Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Recent Patents on Materials Science, Bentham Science Publishers.
- Black, S. N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Separation of Enantiomers (pp. 1-36). ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid.
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Optimization of Coupling Reactions with Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Welcome to the technical support center for optimizing coupling reactions involving Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered β-amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your peptide synthesis endeavors.
Introduction to the Challenge
Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical building block in the synthesis of novel peptides, offering enhanced enzymatic stability and the potential for unique conformational properties.[1][2] However, its structure, characterized by a bulky 2,4-dichlorophenyl group at the β-position, presents significant steric hindrance. This can lead to sluggish or incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in deletion sequences and challenging purifications.[3][4] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid so challenging?
A1: The primary challenge stems from steric hindrance. The bulky dichlorophenyl group shields the carboxylic acid, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to attack the activated carboxyl group.[3][4] This reduced reactivity often leads to incomplete coupling reactions when using standard protocols.[5]
Q2: What are the immediate consequences of incomplete coupling in my synthesis?
A2: Incomplete coupling directly leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[6] This results in a heterogeneous crude product, significantly complicating purification and reducing the overall yield of your target peptide.[6]
Q3: Can I use standard carbodiimide coupling reagents like DIC/DCC for this amino acid?
A3: While carbodiimides are common coupling reagents, they are often inefficient for sterically hindered amino acids like Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.[3][7] More potent coupling reagents are generally required to achieve high coupling efficiency.[8]
Q4: What is racemization, and is it a major concern with this β-amino acid?
A4: Racemization is the loss of stereochemical integrity at the chiral center of the amino acid during activation and coupling.[8][9] While β-amino acids are generally less prone to racemization than α-amino acids, the use of highly activating conditions warrants careful consideration. The addition of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial to suppress this side reaction.[8]
Q5: How does peptide aggregation affect the coupling of this amino acid?
A5: Peptide aggregation, especially in hydrophobic sequences, can further hinder coupling reactions.[10][11] The growing peptide chain can fold back on itself on the solid support, physically blocking access to the N-terminal amine and preventing the incoming activated amino acid from reaching its target.[10]
Troubleshooting Guide: Overcoming Low Coupling Efficiency
This guide provides a systematic approach to troubleshooting and optimizing the incorporation of Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Initial Assessment: Monitoring the Coupling Reaction
Before proceeding to advanced troubleshooting, it is critical to accurately assess the completeness of the coupling reaction. The ninhydrin (Kaiser) test is a common method for detecting free primary amines. A positive test (blue/purple beads) indicates incomplete coupling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Step 1: Re-evaluate Your Coupling Reagent
For sterically demanding residues, the choice of coupling reagent is paramount. Onium-salt-based reagents are highly recommended.[8]
| Coupling Reagent Class | Recommended Reagents | Key Advantages & Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Highly effective due to the formation of reactive OAt or OBt active esters.[8][12][13] HATU is often considered the gold standard for difficult couplings.[14] COMU offers comparable efficiency to HATU with improved safety and solubility.[8][14] |
| Phosphonium Salts | PyBOP, PyAOP | Powerful coupling reagents that are generally more soluble in DMF than their uronium counterparts.[7][8] They do not pose the risk of guanidinylation of the free amine, a potential side reaction with uronium salts.[13] |
Recommendation: If you are using a carbodiimide-based method, switch to HATU or HCTU. If you are already using a standard onium salt like HBTU, upgrading to HATU or COMU can often resolve the issue.
Step 2: Optimize Reaction Conditions
Fine-tuning the reaction environment can significantly improve coupling outcomes.
-
Increase Reagent Equivalents: For this challenging amino acid, using a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can drive the reaction to completion.[15]
-
Extended Coupling Time: Standard coupling times of 1-2 hours may be insufficient.[16] Extend the reaction time to 2-4 hours, or even longer, with careful monitoring. For some β-amino acids, longer coupling times (up to 18 hours) are feasible as their active esters can be more stable.[17]
-
Solvent Choice: A mixture of DMF and DCM can improve resin swelling and reagent diffusion, potentially enhancing coupling efficiency.[15]
-
Temperature: While most couplings are performed at room temperature, a modest increase in temperature (e.g., to 30-40°C) can provide the necessary activation energy to overcome the steric barrier.[18] Microwave-assisted synthesis can also be particularly effective for accelerating difficult couplings.[18]
Step 3: Implement Double Coupling
If a single coupling attempt is incomplete, a second coupling is a reliable strategy.
Protocol for Double Coupling:
-
After the initial coupling period, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts.
-
Prepare a fresh solution of the activated Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid using the same equivalents as the first coupling.
-
Add the fresh solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
Wash the resin and perform a ninhydrin test to confirm completion.
Step 4: Capping Unreacted Amines
If a small fraction of amines remains unreacted after double coupling, it is crucial to cap them to prevent the formation of deletion sequences. This is achieved by acetylating the free amines.
Protocol for Capping:
-
Wash the resin after the final coupling attempt.
-
Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF (e.g., 20% acetic anhydride, 5% DIPEA in DMF).
-
Treat the resin with the capping solution for 30 minutes.
-
Wash the resin thoroughly with DMF and proceed to the Fmoc deprotection of the newly added residue.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for the successful incorporation of Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF within the reaction vessel.
-
Activation Solution: In a separate vessel, dissolve Fmoc-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Pre-activation: Add DIPEA (8 equivalents) to the activation solution and vortex or shake for 1-2 minutes.[18]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin test.
-
Completion: If the test is negative, drain the coupling solution and wash the resin with DMF (5-7 times).[15] If the test is positive, consider the troubleshooting steps outlined above.
Caption: Workflow for HATU-mediated coupling.
References
- Vertex AI Search Result 1. (No specific title available).
- Novabiochem® Coupling reagents - Merck Millipore.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Commonly Used Coupling Reagents in Peptide Synthesis.
- Coupling Reagents - Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Public
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Application Notes and Protocols for Coupling Fmoc-Pro-Pro-OH in Solid-Phase Peptide Synthesis - Benchchem.
- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids - Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid - Chem-Impex.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J - The Royal Society of Chemistry.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem.
- Recent development of peptide coupling reagents in organic synthesis.
- (PDF)
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem.
- The Role of Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Peptide Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important β-amino acid intermediate. Here, we address common challenges, provide troubleshooting strategies, and offer in-depth procedural guidance based on established chemical principles and process development experience.
Overview of Synthesis and Scale-Up Considerations
The synthesis of β-aryl-β-amino acids like 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is most commonly achieved via a variant of the Mannich or Rodionov reaction. This involves the condensation of an aromatic aldehyde (2,4-dichlorobenzaldehyde) with malonic acid and an ammonia source, typically followed by decarboxylation. While straightforward on a lab scale, scaling this process introduces significant challenges related to thermal management, mass transfer, impurity control, and product isolation.[1][2]
The primary concerns during scale-up are not just about proportionally increasing reagents but managing the physical and chemical consequences of doing so in large vessels.[3] Issues such as reaction exotherms, which are easily dissipated in a small flask, can lead to dangerous temperature runaways in a large reactor.[2] Similarly, achieving consistent mixing and pH control is critical for maximizing yield and minimizing impurities.
This guide provides practical, field-proven insights to navigate these complexities, ensuring a robust, safe, and reproducible synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid?
The most industrially viable route is the Rodionov reaction , a one-pot condensation of 2,4-dichlorobenzaldehyde, malonic acid, and an ammonia source (like ammonium acetate) in a suitable solvent such as ethanol.[4] This method is favored for its use of inexpensive starting materials and operational simplicity. The reaction proceeds through an initial Knoevenagel condensation to form an unsaturated intermediate, followed by a Michael addition of ammonia, and subsequent decarboxylation.
Q2: How can I achieve high enantiomeric purity for the chiral product at scale?
Achieving high stereochemical purity is critical for pharmaceutical applications. There are three primary strategies for scale-up:
-
Classical Resolution: Synthesize the racemic amino acid and then separate the enantiomers using a chiral resolving agent (e.g., tartaric acid or a chiral amine). This is often robust and reliable but adds steps and sacrifices at least 50% of the material.
-
Asymmetric Catalysis: Employ a chiral catalyst in a modified Mannich-type reaction to directly form the desired enantiomer.[5] While elegant, identifying a catalyst that is active, stable, and cost-effective for large-scale production can be a significant development challenge.
-
Enzymatic Resolution/Synthesis: Use an enzyme (e.g., a lipase or acylase) to selectively resolve a racemic intermediate or, in more advanced applications, a transaminase to directly synthesize the chiral amine.[6] Biocatalysis is becoming increasingly popular due to its high selectivity and environmentally friendly conditions.
For many processes, classical resolution remains a common industrial approach due to its robustness, despite the inherent yield limitation.
Q3: What are the Critical Process Parameters (CPPs) to monitor during the scale-up of the Rodionov reaction?
The key to a successful scale-up is rigorous process control. The following parameters are critical:
-
Temperature: The condensation and decarboxylation steps are often exothermic. Inadequate heat removal can lead to increased byproduct formation and potential runaway reactions.[2]
-
Reagent Stoichiometry & Addition Rate: The molar ratio of aldehyde, malonic acid, and ammonia source is crucial. Slow, controlled addition of one reagent can help manage the exotherm and prevent the formation of impurities.
-
Mixing Efficiency: Homogeneous mixing is essential to avoid localized "hot spots" or high concentrations of reagents, which can drastically affect the impurity profile.[3]
-
pH during Work-up: As an amino acid, the product's solubility is highly dependent on pH. The final product is typically isolated by adjusting the pH to its isoelectric point to induce precipitation. Inaccurate pH control will lead to significant yield loss.
Q4: What are the most common impurities and how can they be controlled?
Understanding the potential impurity landscape is fundamental to developing a robust process. Minor side reactions at the lab scale can become major issues in a large batch.[2]
| Impurity Type | Probable Cause | Control Strategy |
| Unreacted Aldehyde | Incomplete reaction; incorrect stoichiometry. | Ensure slight excess of malonic acid/ammonia; allow sufficient reaction time. |
| Dicarboxylic Acid Intermediate | Incomplete decarboxylation. | Ensure adequate reaction temperature and time (e.g., reflux). |
| Michael Adduct Bis-Impurity | Incorrect stoichiometry (excess aldehyde). | Control stoichiometry carefully; slow addition of aldehyde. |
| Over-reduction Products | (If hydrogenation is used) Non-selective catalyst or harsh conditions. | Optimize catalyst, pressure, and temperature. |
Troubleshooting Guide
Problem: The reaction yield is significantly lower upon scale-up.
-
Possible Cause 1: Poor Thermal Control. The reaction is likely exothermic. On a larger scale, inefficient heat dissipation can raise the internal temperature, leading to the degradation of starting materials or products and promoting side reactions.[2]
-
Solution: Use a reactor with an appropriate heat-exchange capacity. Implement controlled, slower addition of the limiting reagent to manage the rate of heat generation. Ensure the temperature probe is correctly placed to measure the internal reaction temperature, not the jacket temperature.
-
-
Possible Cause 2: Inefficient Mixing. In a large reactor, inadequate agitation can create dead zones where reagents do not mix properly, effectively lowering the concentration of reactants and stalling the reaction.[3]
-
Solution: Select an appropriate impeller design (e.g., pitched-blade turbine for better axial flow) and optimize the agitation speed. For heterogeneous mixtures, ensure the agitation is sufficient to keep solids suspended.
-
Problem: The product precipitates as an oil or sticky solid during isolation.
-
Possible Cause 1: Incorrect pH. The product is zwitterionic and has a specific isoelectric point (pI) at which it is least soluble. If the pH is too high or too low, the product will be in its more soluble salt form. Oiling out is often a sign of impurities depressing the melting/crystallization point.
-
Solution: Carefully determine the optimal pI for precipitation in the lab. During scale-up, add the acid or base for pH adjustment slowly and with vigorous mixing to avoid localized pH shocks. Use a calibrated pH probe for accurate measurement. Consider adding a small amount of an anti-solvent if the product is still difficult to crystallize.
-
-
Possible Cause 2: High Impurity Load. Significant levels of impurities can act as a eutectic mixture, preventing crystallization.
-
Solution: Review the reaction and work-up to identify the source of the impurity. An intermediate purification step, such as a charcoal treatment or a solvent wash of the crude product, may be necessary before final crystallization.
-
Problem: The final product fails to meet the required chiral purity specifications.
-
Possible Cause: Racemization. The stereocenter can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures during work-up or isolation.[7][8]
-
Solution: If using a base, choose a milder, non-nucleophilic organic base and use it at the lowest effective temperature.[7] Minimize the time the product spends at extreme pH values. During crystallization, ensure the solvent system and temperature profile do not promote epimerization. Analyze for chiral purity at each step to pinpoint where the loss of stereochemical integrity occurs.
-
Visualized Experimental Workflows
Overall Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid at scale.
Caption: High-level workflow for the scale-up synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low yield issues.
Detailed Scale-Up Protocol (Racemic Synthesis)
This protocol describes the synthesis of racemic 3-Amino-3-(2,4-dichlorophenyl)propanoic acid on a multi-kilogram scale. Safety Precaution: This procedure should only be performed by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment must be conducted prior to execution.[9]
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2,4-Dichlorobenzaldehyde | 175.01 | 8.75 | 50.0 |
| Malonic Acid | 104.06 | 5.72 | 55.0 |
| Ammonium Acetate | 77.08 | 4.24 | 55.0 |
| Ethanol (200 proof) | - | 50 L | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Sodium Hydroxide (50% w/w) | - | As needed | - |
Procedure:
-
Reactor Charging: Charge ethanol (50 L), malonic acid (5.72 kg), and ammonium acetate (4.24 kg) to the 100 L reactor.
-
Initial Heating: Begin agitation and heat the mixture to 50-55 °C to dissolve the solids.
-
Aldehyde Addition: Once the solids are dissolved, begin the controlled addition of molten 2,4-dichlorobenzaldehyde (8.75 kg) over 2-3 hours.
-
Scale-Up Note: The aldehyde is a solid at room temperature (m.p. ~70°C). It should be melted in a separate heated vessel and added via a heated transfer line to prevent solidification. The addition is exothermic; monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 70 °C.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (~78-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC) until the starting aldehyde is <1%.
-
Cooling and Concentration: Cool the reaction mixture to 20-25 °C. Concentrate the mixture under vacuum to approximately half its original volume.
-
Precipitation: Add water (50 L) to the concentrated mixture. The product will likely remain in solution. Adjust the pH to the isoelectric point (typically between 6.0-7.0, must be determined experimentally) by slow addition of concentrated HCl or 50% NaOH.
-
Scale-Up Note: This is a critical step. Add the acid/base slowly with vigorous agitation to ensure uniform pH. The product should precipitate as a white solid. Hold the slurry at the target pH for 2-4 hours to allow for complete crystallization.
-
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with a mixture of water and ethanol (1:1, 2 x 10 L), followed by a final wash with water (1 x 10 L).
-
Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved. Expected crude yield: 8-9 kg.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol or isopropanol) to achieve the desired purity. Dry the final product in a vacuum oven.
References
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
Kim, J., et al. (2020). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 59(42), 18519-18524. Available at: [Link]
-
Chen, K., et al. (2022). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications, 13(1), 1-10. Available at: [Link]
-
Liew, S. S., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(25), 9477-9483. Available at: [Link]
-
University of Vienna. (2022). A new method for the synthesis of β-amino acids. Faculty of Chemistry News. Available at: [Link]
- Kim, J., et al. (2020). Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. Angewandte Chemie, 132(42), 18679-18684.
- Carpino, L. A. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 92-101. Available at: [Link]
- Johnson & Johnson. (2000). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. BR0009277A. Google Patents.
-
Arslan, H., et al. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Request PDF available at: [Link]
-
Romea, P., & Urpí, F. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390. Available at: [Link]
-
Ortho-McNeil Pharmaceutical, Inc. (2003). Process of preparing 3S-3-amino-3-aryl propionic acid and derivatives thereof. Patent Alert. Available at: [Link]
- Takeda Pharmaceutical Company Limited. (2006). 3-Amino-3-arylpropionic acid n-alkyl esters, process for production thereof and use thereof. US20060178433A1. Google Patents.
- Ortho-McNeil Pharmaceutical, Inc. (2000). PROCESS OF PREPARING 3S-3-AMINO-3-ARYL PROPIONIC. WO00/056715P1.
-
O'Donnell, M. J. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 75, 185. Available at: [Link]
- Pereira, C. J. (2016). Challenges of scaling up chemical processes (based on real life experiences). Organic Process Research & Development, 20(10), 1734-1743.
-
Reddit user discussion. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Available at: [Link]
-
HWS Labortechnik. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
Sova, M., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 26(11), 3326. Available at: [Link]
-
CPI. (2024). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
Reddy, G. J., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697-710. Available at: [Link]
Sources
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low bioactivity in 3-Amino-3-(2,4-dichlorophenyl)propanoic acid-containing compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the 3-Amino-3-(2,4-dichlorophenyl)propanoic acid moiety. This guide is designed to provide in-depth troubleshooting assistance for a common and critical issue: observing lower-than-expected biological activity in your experimental assays.
The unique structure of this β-amino acid, particularly the dichlorophenyl group, can enhance interactions with biological targets but may also introduce physicochemical challenges that can mask its true potency.[1][2] This resource provides a logical, step-by-step framework to diagnose and resolve these issues, ensuring your results are accurate and reproducible.
Part 1: Foundational Troubleshooting: Is Your Compound the Culprit?
Before questioning the biological hypothesis, it's crucial to validate the integrity and behavior of the compound itself under your specific experimental conditions. Low aqueous solubility is a very common reason for the apparent lack of activity in small molecule inhibitors.[3][4]
FAQ 1: My compound shows weak or no activity. Where do I start?
Answer: Start with the most fundamental and common source of error: the compound's physical state in your assay. The primary suspect is often poor solubility, leading to precipitation. If the compound is not fully dissolved, its effective concentration at the target is significantly lower than its nominal concentration, giving the false impression of low bioactivity.[5][6]
Troubleshooting Workflow: Compound Integrity and Solubility
Caption: Initial troubleshooting workflow for low bioactivity.
FAQ 2: How can I quantitatively assess the solubility of my compound in my specific assay buffer?
Answer: A visual check is a good start, but a quantitative kinetic solubility assay is more definitive. This involves preparing a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and then diluting it into your final aqueous assay buffer to the highest concentration you plan to test. After an incubation period that mimics your assay conditions, you can check for precipitation.
Protocol 1: Kinetic Solubility Assessment
Objective: To determine the concentration at which the test compound precipitates in the final assay buffer.
Materials:
-
Test compound
-
Anhydrous, high-purity DMSO
-
Final assay buffer (e.g., cell culture medium, enzyme buffer)
-
Clear microcentrifuge tubes or a 96-well plate
-
Plate reader or spectrophotometer (optional, for nephelometry)
-
Centrifuge
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound, for example, 10 mM in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilution (in Buffer): In a clear microcentrifuge tube or 96-well plate, add the final assay buffer.
-
Add a small volume of the DMSO stock to the buffer to achieve the highest desired test concentration. Ensure the final DMSO concentration is consistent with your assay conditions (typically <0.5%).
-
Prepare serial dilutions from this starting concentration in the assay buffer.
-
Incubate: Incubate the solutions under the same conditions as your main experiment (e.g., 37°C for 1-2 hours).
-
Analyze for Precipitation:
-
Visual Inspection: Carefully examine each tube or well against a dark background for any signs of cloudiness, haziness, or visible precipitate.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm for 10 minutes). A visible pellet indicates precipitation.[3]
-
Nephelometry (Optional): Use a plate reader to measure light scattering. An increase in signal compared to a buffer-only control indicates the formation of insoluble particles.
-
FAQ 3: My compound seems to be precipitating. What are my options?
Answer: If you've confirmed precipitation, you have several strategies to mitigate the issue:
-
Lower the Concentration: The most straightforward approach is to conduct your experiments at or below the determined solubility limit. While this may seem limiting, it ensures you are working with a true solution and generating reliable data.
-
Modify the Assay Buffer: If your assay permits, you can try adding a small percentage of a solubilizing agent. Options include Pluronic F-127 or bovine serum albumin (BSA), which can help keep hydrophobic compounds in solution. However, you must validate that these additives do not interfere with your assay's biology.
-
Use a Different Solvent: While DMSO is standard, other solvents like ethanol or DMF could be considered, but their compatibility with the assay system must be rigorously tested.[4] The final concentration of any organic solvent should be kept to a minimum (e.g., <0.5%) to avoid artifacts.[3]
Part 2: Intermediate Troubleshooting: Is Your Assay System the Problem?
If you have confirmed your compound is pure, stable, and soluble at the tested concentrations, the next step is to investigate potential interferences with the assay's detection method. Many compounds can generate false positive or false negative results by directly interfering with the assay technology.[7][8]
FAQ 4: Could my compound be directly interfering with the assay signal (e.g., fluorescence or luminescence)?
Answer: Yes, this is a significant and common source of experimental artifacts, especially in high-throughput screening.[9][10] Compounds with aromatic rings, like the dichlorophenyl group, can be autofluorescent, quenching a fluorescent signal or creating a false positive signal. Similarly, some compounds can directly inhibit reporter enzymes like luciferase.
Troubleshooting Workflow: Assay Interference
Caption: Workflow for identifying assay interference artifacts.
Protocol 2: Luciferase Counter-Screen
Objective: To determine if the test compound directly inhibits the luciferase reporter enzyme.
Materials:
-
Test compound at various concentrations
-
Recombinant luciferase enzyme
-
Luciferin substrate
-
Assay buffer (matching the main experiment)
-
White, opaque 96- or 384-well plates
-
Luminometer
Methodology:
-
Prepare Reagents: Reconstitute the luciferase enzyme and luciferin substrate in the assay buffer according to the manufacturer's instructions.
-
Add Compound: Dispense your compound dilutions into the wells of the microplate. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.
-
Add Enzyme: Add the recombinant luciferase enzyme to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add the luciferin substrate to all wells.
-
Measure Luminescence: Immediately read the plate on a luminometer.
-
Analyze Data: Compare the signal from the compound-treated wells to the vehicle control. A significant decrease in luminescence indicates direct inhibition of the reporter enzyme, which is an assay artifact.
Part 3: Advanced Troubleshooting: Is the Biological System the Variable?
If both the compound and the assay system have been validated, the final area of investigation is the biological context of the experiment itself. Factors such as cell health, target expression, and off-target effects can all contribute to an apparent lack of activity.
FAQ 5: I've ruled out compound and assay issues, but still see no activity. What biological factors should I consider?
Answer: At this stage, you must scrutinize the biological model and experimental design.
-
Target Engagement: Is your compound reaching its intended target within the cell? Cell permeability can be a major hurdle. Consider running a cellular thermal shift assay (CETSA) or a target engagement assay specific to your protein of interest.
-
Cell Health and Density: Ensure that the cells used are healthy, within a low passage number, and plated at an optimal density. Over-confluent or stressed cells can respond differently to stimuli. Run a simple cytotoxicity assay to confirm your compound isn't killing the cells at the tested concentrations, as this can be misinterpreted as a lack of specific activity.[3]
-
Biological Relevance: Is the chosen cell line appropriate? Verify that your target protein is expressed at sufficient levels. A lack of target expression is a simple but sometimes overlooked reason for inactivity.
-
Incubation Time: The compound may require a longer (or shorter) incubation time to elicit a biological response. Perform a time-course experiment to determine the optimal treatment duration.
Data Summary: Interpreting Potential Outcomes
| Observation | Primary Cause | Recommended Action |
| Solution is cloudy/hazy before or during the assay. | Compound Precipitation [5] | Lower the test concentration; add solubilizing agents; perform a quantitative solubility assay. |
| Activity is observed in a biochemical assay but not a cell-based assay. | Poor Cell Permeability | Consider structural modifications to improve permeability; use a cell line with higher target expression. |
| Signal decreases in a luciferase assay without cells. | Assay Interference [8] | Perform a luciferase counter-screen; switch to a non-luminescent readout (e.g., qPCR, Western blot). |
| Cells appear unhealthy or detach from the plate after treatment. | Cytotoxicity | Run a cell viability assay (e.g., Resazurin, CellTiter-Glo) to determine the toxic concentration range. |
| No activity is observed despite all other checks passing. | Lack of Target Engagement or Intrinsic Activity | Verify target expression in the cell model; consider a different biological target or cell line. |
References
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Retrieved from [Link]
-
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Retrieved from [Link]
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Retrieved from [Link]
-
Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Retrieved from [Link]
-
Liability Predictor. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. Retrieved from [Link]
-
Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Parnham, M. J. (2013). What should the medicinal chemist know about pre-clinical drug development?. ResearchGate. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Rational Synthesis of B-amino Acids for Biological Activities. (2021). ResearchGate. Retrieved from [Link]
-
Causes of failure of compounds in the drug development process. (2019). ResearchGate. Retrieved from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2006). ResearchGate. Retrieved from [Link]
-
Sun, D., Gao, W., Hu, H., & Zhou, S. (2022). Why 90% of clinical drug development fails and how to improve it?. Acta Pharmaceutica Sinica B, 12(7), 3049-3062. Retrieved from [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2020). MDPI. Retrieved from [Link]
-
The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Eureka LS. (2024). Why Poor Bioavailability Is a Major Drug Development Risk. Eureka LS. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Wikipedia. Retrieved from [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. (2014). PMC - PubMed Central. Retrieved from [Link]
-
Stability, Content of Bioactive Compounds and Antioxidant Activity of Emulsions with Propolis Extracts during Simulated In Vitro Digestion. (2024). MDPI. Retrieved from [Link]
-
MB - About. (n.d.). Assay Troubleshooting. MB - About. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies for improving the solubility of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid peptides
Technical Support Center: Solubility Strategies for Challenging Peptides
Guide Focus: Strategies for Improving the Solubility of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Peptides
Introduction: Understanding the Challenge
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams working on novel peptide therapeutics, and a common hurdle emerges when dealing with sequences containing heavily modified or unnatural amino acids. Peptides incorporating 3-Amino-3-(2,4-dichlorophenyl)propanoic acid fall squarely into this category.
The core of the solubility problem lies in the structure of this specific amino acid. The 2,4-dichlorophenyl group is bulky and intensely hydrophobic.[1][2] When incorporated into a peptide sequence, it significantly increases the overall hydrophobicity, creating a strong tendency for the peptide to self-associate and aggregate in aqueous solutions.[3][4] This aggregation, often driven by a combination of hydrophobic interactions and inter-chain hydrogen bonding, leads to the formation of insoluble particles, gels, or precipitates, complicating purification, formulation, and downstream biological assays.[4]
This guide is structured to provide both foundational knowledge (FAQs) and actionable troubleshooting steps to systematically overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 3-Amino-3-(2,4-dichlorophenyl)propanoic acid so difficult to dissolve?
The primary reason is the high hydrophobicity conferred by the dichlorophenyl functional group.[1][2] Peptides with a high proportion of non-polar or hydrophobic amino acids have limited solubility in aqueous solutions because they are driven to self-associate to minimize their interaction with water.[3][5] This process, known as hydrophobic collapse, often leads to the formation of stable secondary structures like beta-sheets, which are prone to aggregation.[3] The bulky nature of the dichlorophenyl group can further exacerbate this issue.
Q2: What is the isoelectric point (pI), and why is it critical for peptide solubility?
The isoelectric point (pI) is the specific pH at which a peptide carries no net electrical charge.[3][5] At this pH, the lack of electrostatic repulsion between peptide molecules allows them to pack together more easily, driven by other intermolecular forces like hydrogen bonding and hydrophobic interactions.[6] Consequently, a peptide's solubility is at its minimum at or near its pI.[3] To improve solubility, it is crucial to work at a pH that is at least 1-2 units away from the pI, which ensures the peptide has a significant net positive or negative charge, promoting repulsion between molecules.[5][7][8]
Q3: Can residual TFA from purification affect my peptide's solubility?
Yes. Peptides are often delivered as a lyophilized powder containing residual trifluoroacetic acid (TFA) from the final purification step.[8] This can make an aqueous solution of the peptide more acidic than expected.[8] For a peptide that is basic or has low solubility at an acidic pH, this residual TFA can hinder dissolution. It's a key reason why simply adding neutral water may not work and pH adjustment is often necessary.
Troubleshooting Guide: A Systematic Approach to Solubilization
This section provides a step-by-step process for tackling poorly soluble peptides. The key is to be systematic and test solubility on a small aliquot of your peptide before dissolving the entire stock.[9][10]
Problem: My lyophilized peptide powder will not dissolve in water or my standard buffer (e.g., PBS).
This is the most common starting point. The insolubility indicates that the peptide's intrinsic properties (hydrophobicity, charge) are preventing it from readily interacting with the aqueous solvent.
Caption: Systematic workflow for peptide solubilization.
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[11] Allow the vial to warm to room temperature in a desiccator.[12]
-
Calculate Net Charge: Determine the peptide's overall charge at neutral pH. Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[10]
-
Aqueous Attempt: Try to dissolve a small amount in sterile, distilled water.[10] If it dissolves, you can proceed to dilute it into your desired buffer.
-
pH Adjustment (for charged peptides):
-
If the peptide is basic (net positive charge): Add a small amount of 10-25% acetic acid to dissolve the peptide, then slowly dilute with water or buffer to the desired concentration.[10]
-
If the peptide is acidic (net negative charge): Add a small amount of a dilute basic solution like 0.1% ammonium hydroxide (NH4OH), then dilute with water or buffer.[10][13] Caution: Avoid basic conditions if your peptide contains cysteine (Cys), as it can promote oxidation.[10][13]
-
-
Sonication: If particulates remain, brief sonication in a water bath can help break up aggregates and enhance dissolution.[9][13] Avoid excessive heating, which could degrade the peptide.[7][13]
Problem: My peptide is neutral or highly hydrophobic and pH adjustment failed.
This is highly likely for peptides rich in 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. These peptides require organic co-solvents to disrupt the strong hydrophobic interactions.
-
Select a Solvent: The most common choices are Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[14]
-
Initial Dissolution: Add the minimum amount of the chosen organic solvent required to completely dissolve the peptide. It is critical to achieve full dissolution at this stage.
-
Slow Dilution: This is the most critical step. Add the concentrated peptide-organic solution dropwise into your chilled, vigorously stirring aqueous buffer. This rapid dilution prevents the peptide from reaching a high local concentration in the aqueous environment, which would cause it to immediately precipitate.
-
Observe: If the solution becomes cloudy or turbid, you have likely reached the solubility limit at that concentration.[7]
Problem: My peptide forms a gel or precipitates even with co-solvents.
This indicates severe aggregation, likely due to extensive hydrogen bonding in addition to hydrophobic effects. Here, you may need stronger denaturing agents.
-
Chaotropic Agents: Agents like 6 M Guanidine Hydrochloride (Guanidine HCl) or 8 M Urea are powerful denaturants that disrupt the hydrogen bond networks responsible for gel formation and aggregation.[11][13] Dissolve the peptide in a solution containing one of these agents, then dilute as needed. Note: These agents will denature proteins in your assay, so their compatibility must be carefully considered.[13]
-
Detergents: Mild non-ionic or zwitterionic detergents can be used to solubilize very hydrophobic peptides by forming micelles around the hydrophobic regions.[15][16] However, detergents can interfere with many downstream applications like mass spectrometry and must be removed.[15][17]
| Additive | Mechanism of Action | Typical Starting Conc. | Pros | Cons / Compatibility Issues |
| DMSO | Organic co-solvent, disrupts hydrophobic interactions. | 5-50% (for stock) | Low toxicity, effective for hydrophobic peptides.[14] | Can oxidize Met/Cys residues[11]; may be incompatible with some cell assays above 1%.[9] |
| DMF | Organic co-solvent, disrupts hydrophobic interactions. | 5-50% (for stock) | Good alternative to DMSO for Met/Cys peptides.[10] | Higher toxicity than DMSO. |
| Acetic Acid | Increases net positive charge by protonating basic groups. | 10-30% | Volatile, easily removed by lyophilization. | Only effective for basic peptides. |
| Ammonium Hydroxide | Increases net negative charge by deprotonating acidic groups. | 0.1% | Effective for acidic peptides. | Can promote oxidation of Cys residues.[10][13] |
| Guanidine HCl / Urea | Chaotropic agents, disrupt hydrogen bonding networks. | 6 M / 8 M | Very effective for aggregated or gel-forming peptides.[11] | Denatures proteins; interferes with most biological assays.[13] |
Long-Term Strategies: Peptide Design & Modification
If formulation strategies consistently fail, the issue may be intrinsic to the peptide sequence itself. In such cases, redesigning the peptide may be the only viable path forward.
Q4: How can I modify my peptide sequence to improve its intrinsic solubility?
-
Incorporate Hydrophilic Residues: Strategically replacing some hydrophobic amino acids with charged or polar ones (e.g., Lysine, Arginine, Glutamic Acid) can significantly improve aqueous solubility.[3][18]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a "hydrophilic shield" that dramatically increases water solubility and can also prolong the peptide's in-vivo half-life.[3][19][20]
-
Addition of Solubility Tags: Fusing a short, highly charged peptide sequence (e.g., a poly-arginine tag) to the N- or C-terminus can prevent aggregation by increasing the net charge and electrostatic repulsion.[3]
-
Site-Specific Modification: Research has shown that site-specific modification with small, charged molecules like betaine can increase solubility without significantly affecting the peptide's structure or function.[21][22]
Caption: How solubility strategies counteract aggregation drivers.
By understanding the underlying physicochemical drivers of insolubility and applying a systematic, multi-pronged approach, you can successfully formulate even the most challenging peptides for your research needs.
References
-
Peptide Solubilization. (n.d.). JU.Bio. Retrieved January 14, 2026, from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). LifeTein. Retrieved January 14, 2026, from [Link]
-
Increasing Solubility of Proteins and Peptides by Site-Specific Modification with Betaine. (2008, June 18). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Increasing solubility of proteins and peptides by site-specific modification with betaine. (2008, May 23). National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
What Factors Determine Peptide Solubility? (2024, December 2). LifeTein. Retrieved January 14, 2026, from [Link]
-
Overview of chemical modification of peptides. (n.d.). Omizzur. Retrieved January 14, 2026, from [Link]
-
Peptide Solubility. (n.d.). Bio Basic. Retrieved January 14, 2026, from [Link]
-
How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein. Retrieved January 14, 2026, from [Link]
-
Detergent Issues in Peptide Purification and How to Overcome Them. (2024, September 4). PreOmics. Retrieved January 14, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 14, 2026, from [Link]
-
How to dissolve peptides? (n.d.). LifeTein. Retrieved January 14, 2026, from [Link]
-
Peptide Synthesis Knowledge Base. (n.d.). Peptide 2.0. Retrieved January 14, 2026, from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2018, April 20). National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
Popular strategies to solubilize peptides during CPS. (2022, January). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved January 14, 2026, from [Link]
-
Effect of ionic strength on the solubility of myofibrillar proteins from cod muscle. (2017, March 2). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. (2010, October 1). National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
Effects of Ions on Peptide Structure and Function. (2017). Digital Commons@Georgia Southern. Retrieved January 14, 2026, from [Link]
-
Influence of ionic strength on peptide membrane fractionation. (2015, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. lifetein.com [lifetein.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. bachem.com [bachem.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 16. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. News - Overview of chemical modification of peptides [gtpeptide.com]
- 20. bachem.com [bachem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in the Synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Derivatives
Welcome to the technical support center for the stereoselective synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these valuable chiral building blocks.[1][2] Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge that can undermine the efficacy and safety of pharmaceutical compounds.[3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization and achieve high enantiomeric purity in your experiments.
I. Understanding and Preventing Racemization: FAQs
Q1: What is racemization and why is it a significant problem in the synthesis of chiral β-amino acids like 3-Amino-3-(2,4-dichlorophenyl)propanoic acid?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[3] This loss of stereochemical integrity is a major concern in pharmaceutical synthesis because different enantiomers of a drug can have vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause harmful side effects.[4]
In the context of β-amino acid synthesis, the α-carbon (the carbon atom adjacent to the carboxylic acid group) is susceptible to deprotonation, especially when the carboxyl group is activated for a coupling reaction. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[3][5] For 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, maintaining the specific stereoconfiguration is crucial for its intended biological activity and its use as a chiral building block in more complex molecules.[1][2]
Q2: What are the primary factors that contribute to racemization during the synthesis of these β-amino acid derivatives?
A2: Several factors can promote racemization during peptide bond formation or other synthetic steps involving the activation of the carboxylic acid:
-
Base Strength: The presence of a strong base can facilitate the abstraction of the α-proton, leading to enolization and subsequent racemization. The choice of base and its concentration are critical.[6] For instance, sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (TEA).[6]
-
Activation Method: The method used to activate the carboxylic acid for coupling reactions significantly influences the risk of racemization. Highly reactive activated species are more prone to racemization. The formation of oxazolone intermediates is a common pathway for racemization in peptide synthesis.[6]
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times increase the likelihood of racemization. Reactions should generally be carried out at the lowest effective temperature and for the shortest time necessary for completion.[4]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.
-
Protecting Groups: The nature of the N-protecting group can also play a role. Some protecting groups can influence the acidity of the α-proton.[7]
Q3: What are the most effective strategies to prevent racemization during the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives?
A3: A multi-faceted approach is often necessary to effectively suppress racemization:
-
Use of Racemization-Suppressing Coupling Reagents: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are commonly used in conjunction with carbodiimides (e.g., DCC, EDC). These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the initial activated species.[6][8]
-
Chiral Auxiliaries: Employing a chiral auxiliary is a powerful strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. Evans' oxazolidinones and pseudoephedrine are examples of effective chiral auxiliaries for the synthesis of α-substituted β-amino acids.[9][10][11]
-
Organocatalysis: Asymmetric organocatalysis has emerged as a valuable tool for the enantioselective synthesis of β-amino acids.[12] Chiral catalysts, such as thiourea derivatives, can promote reactions like the Mannich reaction with high stereocontrol under mild conditions.[13]
-
Enzymatic Resolutions: Biocatalytic methods, such as kinetic resolution using enzymes like lipases or proteases, can be highly effective in separating enantiomers or in the stereoselective synthesis of the desired product.
Below is a diagram illustrating the key decision points for minimizing racemization.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxymapure.com [oxymapure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 12. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
This guide is designed for researchers, scientists, and drug development professionals to ensure the reliable and reproducible use of high-purity 3-Amino-3-(2,4-dichlorophenyl)propanoic acid in experimental settings. Adherence to the principles outlined below is critical for achieving consistent and accurate results.[1]
Introduction: The Critical Role of Purity in Reproducibility
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a key building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.[2][3] Its structural similarity to natural amino acids allows it to interact with biological systems, making it a valuable tool in biochemical assays and neurotransmitter research.[2][4]
The reproducibility of scientific research hinges on the purity of the chemical reagents used.[1] Even trace impurities can lead to variable experimental outcomes, potentially compromising data integrity and the validity of research findings.[5] High-purity reagents are essential for ensuring that observed biological effects are attributable to the compound of interest and not to contaminants.[6] This is particularly crucial in drug discovery and development, where accuracy and consistency are paramount.[5][6]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid?
To maintain its integrity and purity, the compound should be stored at 0-8°C in a tightly sealed container, protected from moisture and light.[2][3] Long-term storage should be in a cool, dry place.[7]
Q2: What solvents are recommended for dissolving 3-Amino-3-(2,4-dichlorophenyl)propanoic acid?
As an amino acid derivative, its solubility is pH-dependent.[8][9] It is generally soluble in aqueous solutions with the addition of acid or base to form a salt.[8][9] For organic synthesis, its solubility should be tested in a range of polar aprotic and protic solvents. For biological assays, initial stock solutions are often prepared in solvents like DMSO, followed by dilution in aqueous media. Always perform a small-scale solubility test before preparing a large stock solution.
Q3: What are the common impurities that can affect my experiments?
Impurities in synthetic peptides and amino acid derivatives can arise from the starting materials, incomplete reactions during synthesis, or degradation during storage.[10][11] Common impurities include:
-
Stereoisomers: The presence of the incorrect enantiomer (e.g., the S-isomer when the R-isomer is desired) can lead to different biological activities.[12]
-
Deletion or Truncated Sequences: In peptide synthesis, these can arise from incomplete coupling reactions.[10]
-
Process-Related Impurities: Residual solvents, reagents, and by-products from the synthesis process can interfere with assays.[10]
-
Degradation Products: Oxidation, hydrolysis, or deamidation can occur over time, altering the compound's structure and function.[10][11]
Q4: How can I verify the purity of my 3-Amino-3-(2,4-dichlorophenyl)propanoic acid?
The purity of amino acid derivatives is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A primary method for determining purity and identifying impurities.[13] Chiral HPLC can be used to determine enantiomeric purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in identifying impurities.
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the methods used for its determination. However, independent verification is recommended, especially for sensitive applications.
Part 2: Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing a logical workflow to identify and resolve the problem.
Guide 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Inconsistent results are a common challenge in cell-based assays and can stem from various factors.[15]
Problem: High variability between replicate wells or experiments.
Step-by-Step Troubleshooting:
-
Verify Compound Integrity:
-
Causality: The purity and stability of the compound are fundamental to obtaining reproducible results.[1] Degradation or the presence of impurities can lead to off-target effects or a reduction in potency.
-
Action:
-
-
Evaluate Cell Health and Seeding:
-
Review Assay Protocol:
-
Causality: Minor variations in the experimental protocol can lead to significant differences in results.[16]
-
Action:
-
Ensure consistent incubation times and temperatures for all plates.
-
Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells and reagents.
-
Prepare fresh reagents and buffers, and check expiration dates.
-
-
-
Screen for Contamination:
Guide 2: Verifying Compound Identity and Purity
Problem: Uncertainty about the identity or purity of the supplied 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Experimental Protocols:
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Methodology:
-
Mobile Phase Preparation: Prepare appropriate mobile phases (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid). All solvents should be HPLC grade.
-
Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution of known concentration.
-
Injection: Inject the standard solution into the HPLC system equipped with a suitable C18 column and a UV detector.
-
Analysis: Analyze the resulting chromatogram. The main peak corresponds to the compound of interest. The area of this peak relative to the total area of all peaks provides the purity value. Any other peaks represent impurities. This is a general guideline. The specific method (column, mobile phase, gradient, and detector wavelength) should be optimized for this compound.
-
2. ¹H NMR for Structural Confirmation
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer.
-
Analysis: Analyze the chemical shifts, integration, and splitting patterns of the peaks. The expected ¹H NMR spectrum for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid would show signals corresponding to the aromatic protons, the methine proton (CH), and the methylene protons (CH₂).[19][20] The pattern and integration should match the compound's structure.
-
| Proton Environment | Expected Chemical Shift (δ ppm) | Splitting Pattern | Integration |
| Aromatic Protons | ~7.3 - 7.8 | Multiplets | 3H |
| Methine Proton (-CH(NH₂)-) | ~4.0 - 4.5 | Multiplet | 1H |
| Methylene Protons (-CH₂-COOH) | ~2.5 - 3.0 | Multiplet | 2H |
| Amino Protons (-NH₂) | Variable | Broad Singlet | 2H |
| Carboxylic Acid Proton (-COOH) | >10 | Broad Singlet | 1H |
| Note: Expected chemical shifts are estimates and can vary based on solvent and pH. |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Global Chem Lab. (2024, November 17). The Importance of Purity in Research Chemical Synthesis.
- Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
- Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- Valencylab. (2025, February 1). Why are high-purity chemicals essential for advanced scientific experiments?
- Pauli, J., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Chem-Impex. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid.
- Chem-Impex. (n.d.). (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid.
- Reddit. (2020, April 16). 1H NMR spectrum : r/chemhelp.
- DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines.
- BOCSCI. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
- BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
Sources
- 1. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. techmate.co.uk [techmate.co.uk]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 11. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 19. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Enantiomers
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. As a critical chiral building block in pharmaceutical synthesis, the effective resolution of its enantiomers is paramount for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). This document explores various chiral stationary phases (CSPs) and mobile phase conditions, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Separation
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a β-amino acid derivative. Like many biologically active molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies demand strict control over the enantiomeric purity of chiral drugs. Direct chromatographic separation using chiral stationary phases is the most prevalent and efficient technique for both analytical and preparative-scale resolution of such enantiomers.[1][2] This guide focuses on identifying robust and efficient HPLC methods to achieve this separation.
Fundamentals of Chiral Recognition in HPLC
Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The primary interaction mechanisms include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.[3] The choice of CSP and mobile phase is critical as it dictates which of these interactions will dominate and how effectively enantiomers are resolved.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the CSP is the most crucial decision in developing a chiral separation method. For β-amino acids like the target analyte, several classes of CSPs have proven effective.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are the most widely used in chiral chromatography due to their broad applicability and high enantioseparation capabilities.[4][5]
-
Mechanism: Chiral recognition occurs within the helical grooves of the polysaccharide polymer. The carbamate derivatives provide sites for hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The phenyl and dichlorophenyl rings of the analyte can interact with the aromatic groups on the CSP.
-
Common Columns:
-
Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate)
-
Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)
-
-
Performance Insight: These CSPs often provide excellent resolution for a wide range of compounds.[6] Coated polysaccharide phases sometimes offer better separation than their immobilized counterparts, though immobilized versions permit the use of a wider range of solvents, enhancing method development flexibility.[5][6] For amino acid derivatives, cellulose-based phases like Chiralcel OD-H have shown superior performance in some cases.[6]
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a unique combination of interaction sites, making them highly effective for separating polar and ionizable compounds like underivatized amino acids.[7][8]
-
Mechanism: These CSPs possess a complex, basket-like structure with multiple stereogenic centers and functional groups (phenolic, carboxyl, amino, and carbohydrate moieties). This allows for a combination of ionic, hydrogen bonding, hydrophobic, and π-π interactions.[3] Their ability to operate in aqueous and polar organic mobile phases makes them ideal for LC-MS applications.[3][7]
-
Common Columns:
-
Astec® CHIROBIOTIC® T (Teicoplanin)
-
Astec® CHIROBIOTIC® V (Vancomycin)
-
-
Performance Insight: CHIROBIOTIC T is particularly successful for resolving underivatized amino acids.[7] The presence of both acidic (carboxyl) and basic (amino) groups in the analyte makes it an excellent candidate for separation on these phases, which can exploit ionic interactions for enhanced selectivity.[3] A study on various β-amino acids demonstrated successful direct separation on teicoplanin-based columns.[9]
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support. They are known for their well-understood chiral recognition mechanisms.
-
Mechanism: These phases typically rely on a combination of π-π interactions, hydrogen bonding, and dipole stacking. The analyte must have functional groups that can engage in these interactions with the CSP.
-
Performance Insight: While highly effective for many compounds, especially those with aromatic systems, they can be less broadly applicable than polysaccharide CSPs. However, for specific analytes, they can offer exceptional resolution. The presence of aromatic groups and hydrogen bond donors/acceptors in 3-Amino-3-(2,4-dichlorophenyl)propanoic acid makes it a potential candidate for this type of CSP.[10]
Impact of Mobile Phase Composition
The mobile phase plays a dual role: it transports the analyte through the column and modulates the interactions between the analyte and the CSP.
-
Normal Phase (NP): Uses non-polar solvents like hexane or heptane with a polar modifier (e.g., 2-propanol, ethanol). This mode often enhances hydrogen bonding and polar interactions, leading to high selectivity on polysaccharide CSPs.
-
Reversed Phase (RP): Uses aqueous buffers with organic modifiers (e.g., acetonitrile, methanol). This is particularly useful for macrocyclic glycopeptide CSPs when analyzing polar or ionizable compounds directly from aqueous samples.[8]
-
Polar Organic (PO) Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives. This mode is highly versatile and can provide unique selectivity, especially on polysaccharide and macrocyclic glycopeptide CSPs.[4] Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can protonate or deprotonate the analyte and CSP, significantly altering retention and resolution.
Experimental Protocols and Performance Data
Below are representative starting methods for separating the enantiomers of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. Optimization is typically required.
This approach is a robust starting point, leveraging the proven capabilities of polysaccharide phases.
Experimental Protocol:
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Causality behind Choices:
-
The Hexane/2-Propanol mixture is a standard mobile phase for polysaccharide CSPs, allowing for modulation of polar interactions.
-
TFA is added to suppress the ionization of the carboxylic acid and protonate the amino group, which often leads to sharper peaks and improved interaction with the CSP.
This method is ideal for LC-MS compatibility and for analyzing the underivatized, polar analyte.
Experimental Protocol:
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100:0.05:0.01, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm or MS (ESI+).
-
Sample Preparation: Dissolve the racemic standard in methanol at a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Causality behind Choices:
-
The polar ionic mode utilizes a polar organic solvent with volatile acidic and basic additives.[3]
-
Acetic acid and ammonium hydroxide create a volatile buffer system that controls the ionization state of both the zwitterionic analyte and the amphoteric CSP, which is crucial for achieving separation via ionic and hydrogen bonding interactions.[8] This mobile phase is fully compatible with mass spectrometry.
The following table summarizes expected performance metrics for the described methods. Actual results may vary and require method optimization.
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Macrocyclic CSP) |
| Chiral Stationary Phase | Chiralpak® AD-H | Astec® CHIROBIOTIC® T |
| Mobile Phase Mode | Normal Phase | Polar Ionic |
| Typical Retention (k₁) | 3.0 - 5.0 | 2.5 - 4.0 |
| Selectivity (α) | > 1.2 | > 1.15 |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Key Advantage | High selectivity, robust | LC-MS compatible, direct analysis |
| Potential Challenge | Analyte solubility in hexane | May require careful pH control |
Method Development and Optimization Workflow
A systematic approach is key to efficiently developing a robust chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
This workflow illustrates a logical progression from broad screening of columns and mobile phases to fine-tuning of parameters for optimal resolution, culminating in method validation.
Conclusion and Recommendations
For the enantiomeric separation of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, both polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly promising.
-
For general-purpose analytical and preparative work, starting with a polysaccharide CSP like Chiralpak® AD-H or Chiralcel® OD-H in a normal phase or polar organic mode is recommended due to their historically high success rates and selectivity.
-
For applications requiring high throughput or direct LC-MS analysis, a macrocyclic glycopeptide CSP such as Astec® CHIROBIOTIC® T in a polar ionic or reversed-phase mode is the superior choice. It avoids the need for derivatization and uses MS-friendly mobile phases.
Ultimately, the optimal method will depend on the specific requirements of the analysis, including desired resolution, run time, sample matrix, and detection method. The experimental protocols and workflow provided in this guide serve as a robust foundation for developing a validated, high-performance chiral separation method for this important compound.
References
-
PubMed. (n.d.). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. Retrieved from [Link]
-
Taylor & Francis Online. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Retrieved from [Link]
-
MDPI. (n.d.). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Retrieved from [Link]
-
Daicel and ChromTech columns - HPLC. (n.d.). Retrieved from [Link]
- Google Patents. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from [Link]
- Google Patents. (n.d.). Novel chiral selectors and stationary phases for separating enantiomer mixtures.
-
ResearchGate. (2006). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Retrieved from [Link]
-
MDPI. (2024). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Retrieved from [Link]
-
PubMed. (2012). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Retrieved from [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
- 1. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents [patents.google.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
NMR and mass spectrometry for the characterization of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
An In-Depth Comparative Guide to the Structural Characterization of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid using NMR and Mass Spectrometry
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive structural elucidation of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This molecule, a substituted β-amino acid, serves as a valuable building block in medicinal chemistry, making its unambiguous characterization critical for drug development and quality control.[1] This guide moves beyond a simple recitation of techniques, focusing on the synergistic application of these powerful analytical tools to deliver a self-validating structural proof.
The target molecule, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, has the following properties:
-
Molecular Formula: C₉H₉Cl₂NO₂
-
Molecular Weight: 234.08 g/mol
-
Chemical Structure:
Part 1: Foundational Principles: NMR vs. Mass Spectrometry
The complete characterization of a novel or synthesized molecule relies on obtaining orthogonal data—information from different analytical techniques that independently and collectively confirm the proposed structure. NMR and MS are the cornerstones of this approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular scaffold. It excels at defining the connectivity of atoms through bonds. By analyzing parameters like chemical shift, integration, and coupling constants, we can piece together the hydrogen and carbon framework of the molecule.[2] Advanced 2D NMR experiments further resolve complex structures by revealing through-bond and through-space correlations.[3]
Mass Spectrometry (MS) , conversely, measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary strength lies in its unparalleled sensitivity and its ability to provide the exact molecular weight of a compound.[4][5] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula with high confidence.[6] The fragmentation patterns generated, particularly with "hard" ionization techniques, offer complementary structural clues.[7]
Comparative Overview
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, molecular structure, stereochemistry | Molecular weight, elemental formula (HRMS), fragmentation patterns |
| Sensitivity | Lower (milligram to microgram scale) | Higher (picogram to femtogram scale)[4] |
| Sample State | Solution (typically) | Gas phase (ions) |
| Structural Detail | High-resolution map of the C-H framework | Provides pieces of the puzzle (fragments) and the total mass |
| Quantitative Analysis | Yes, with internal standards (qNMR) | Yes, highly sensitive and widely used for quantification[6] |
| Key Advantage | Unambiguous determination of atom-to-atom connectivity | Definitive molecular weight and formula confirmation |
Part 2: Experimental Design & Methodologies
The choice of specific experiments is dictated by the information sought. For 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a comprehensive suite of NMR experiments is required to assemble the structure, while MS will provide the definitive molecular formula and complementary fragmentation data.
Logical Workflow for Structural Elucidation
Caption: Fig 1. Integrated workflow for structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10 mg of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar amino acid and its exchangeable protons (-NH₂ and -COOH) are often observable.
-
Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
1D NMR Acquisition:
-
¹H NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
DEPT-135: Acquire using standard parameters to differentiate carbon types. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) and carbonyls (C=O) are absent.[8][9][10]
-
-
2D NMR Acquisition:
-
COSY (¹H-¹H Correlation Spectroscopy): Acquire to identify spin systems by correlating protons that are coupled to each other (typically separated by 2-3 bonds).[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate each proton with its directly attached carbon atom.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.[11][12]
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
For ESI-MS: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in a 50:50 acetonitrile:water solution with 0.1% formic acid to promote protonation.
-
For EI-MS: No special preparation is needed if using a direct insertion probe. The sample is volatilized by heating in the ion source.[13]
-
-
Instrumentation:
-
ESI-MS: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for high-resolution mass analysis.
-
EI-MS: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with the GC column replaced by a direct insertion probe.
-
-
Data Acquisition:
-
ESI-MS: Acquire in positive ion mode over a mass range of m/z 50-500. The instrument is calibrated to ensure high mass accuracy (< 5 ppm).
-
EI-MS: Acquire using a standard electron energy of 70 eV over a mass range of m/z 35-500.[7]
-
Part 3: Data Interpretation & Structural Verification
This section presents a predictive analysis based on the known structure, demonstrating how the acquired data would lead to an unambiguous assignment.
Predicted NMR Spectral Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 | Key 2D Correlations |
| δ (ppm), Multiplicity, Int. | δ (ppm) | Phase | COSY: with H-2' HMBC: with C-1', C-3', C-4 | |
| Aromatic (H-3', H-5', H-6') | 7.2 - 7.6, m, 3H | 127 - 135 | Positive (CH) | COSY: with each other HMBC: with neighboring aromatic carbons |
| Methine (H-4) | ~4.5, dd, 1H | ~55 | Positive (CH) | COSY: with H-5a, H-5b HMBC: with C-1', C-2', C-6', C-5, C=O |
| Methylene (H-5a, H-5b) | ~2.8, m, 2H | ~40 | Negative (CH₂) | COSY: with H-4 HMBC: with C-4, C=O |
| Amine (NH₂) | Broad singlet, 2H | - | - | - |
| Carboxylic Acid (COOH) | Broad singlet, 1H | - | - | - |
| Quaternary Carbons (C-1', C-2', C-4') | - | 130 - 140 | Absent | - |
| Carbonyl (C=O) | - | ~175 | Absent | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
NMR Interpretation Walkthrough:
-
¹H NMR: The spectrum would show a complex multiplet in the aromatic region (7.2-7.6 ppm) integrating to 3 protons. A downfield methine proton (H-4) around 4.5 ppm would appear as a doublet of doublets due to coupling with the two diastereotopic methylene protons (H-5a, H-5b). These methylene protons would appear as a multiplet around 2.8 ppm.
-
¹³C NMR & DEPT-135: The ¹³C spectrum would show 9 distinct carbon signals. The DEPT-135 experiment is critical: it would confirm three positive CH signals in the aromatic region, one positive CH signal (C-4), and one negative CH₂ signal (C-5). The remaining four signals (three aromatic quaternary carbons and the carbonyl carbon) would be absent, confirming their identity.[14]
-
COSY: A clear correlation would be observed between the methine proton (H-4) and the methylene protons (H-5), establishing the -CH-CH₂- fragment.
-
HSQC: This experiment would directly link each proton signal to its corresponding carbon signal (e.g., H-4 to C-4).
-
HMBC: This is the final piece of the puzzle. Key correlations would include:
-
The methylene protons (H-5) showing a correlation to the carbonyl carbon (C=O), confirming the propanoic acid backbone.
-
The methine proton (H-4) showing correlations to the aromatic carbons (C-1', C-2', C-6'), definitively linking the amino acid side chain to the dichlorophenyl ring.
-
Predicted Mass Spectrometry Data
Caption: Fig 2. Predicted key ions in mass spectra.
MS Interpretation Walkthrough:
-
ESI-MS (HRMS): In positive ion mode, the spectrum would be dominated by the protonated molecular ion, [M+H]⁺. A high-resolution measurement would yield an exact mass of ~234.0138. This measured mass can be used to calculate the elemental formula, which would confirm C₉H₁₀Cl₂NO₂⁺, providing unequivocal evidence for the atomic composition. The characteristic isotopic pattern for two chlorine atoms (peaks at M, M+2, and M+4 with a ratio of approximately 9:6:1) would be a definitive signature.
-
EI-MS: This hard ionization technique would produce a more complex spectrum.[15]
-
The molecular ion peak (M⁺•) at m/z 233 might be observed.
-
A prominent fragment would likely correspond to the loss of the carboxyl group (•COOH, 45 Da), resulting in a fragment at m/z 188.[16]
-
Cleavage of the C-C bond adjacent to the ring would yield a dichlorophenyl-containing fragment. The dichlorobenzyl or dichlorotropylium cation at m/z 159 would be a highly probable and stable fragment ion.
-
All chlorine-containing fragments would exhibit the characteristic isotopic signature, aiding in their identification.
-
Conclusion
The structural elucidation of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a clear demonstration of the essential synergy between NMR spectroscopy and mass spectrometry. While MS provides the foundational data of molecular weight and elemental composition with high certainty, NMR delivers the intricate details of the atomic framework, confirming the precise arrangement and connectivity of the atoms. The combination of 1D and 2D NMR techniques allows for a complete and unambiguous assignment of the proton and carbon skeletons. The fragmentation patterns from EI-MS provide corroborating evidence that supports the assignments made by NMR. Only through the integrated application of both techniques can researchers and drug development professionals achieve the level of structural confidence required for scientific and regulatory purposes.
References
-
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
-
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024-10-04). [Link]
-
ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. (2012-04-25). [Link]
-
Philosophical Transactions of the Royal Society A. Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]
-
Chromatography Online. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024-06-25). [Link]
-
Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]
-
Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. [Link]
-
Homework.Study.com. What are the differences between EI and ESI mass spectrometry?. [Link]
-
Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021-08-07). [Link]
-
OpenStax. 13.12 DEPT 13C NMR Spectroscopy. (2023-09-20). [Link]
-
JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024-04-04). [Link]
-
Columbia University. DEPT | NMR Core Facility. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023-02-11). [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
-
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-03). [Link]
-
University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of proteins. [Link]
-
PubMed Central. Theoretical NMR correlations based Structure Discussion. [Link]
-
Conduct Science. A Brief on The NMR Spectroscopy of Proteins. (2021-04-13). [Link]
-
PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]
-
University of Wisconsin-Madison. Solving New Proteins Structure with NMR Spectroscopy. (2019-12-09). [Link]
-
ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. [Link]
-
Wiley Online Library. Supporting Information for "Asymmetric Synthesis of (2S,3R,6R)- and (2S,3S,6S)-6-Trifluoromethyl-3-hydroxypipecolic Acids". (2008). [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
PubChem. 3-amino-2-(4-chlorophenyl)propanoic Acid. [Link]
-
Cenmed Enterprises. 3 Amino 3 (2 4 Dichlorophenyl)Propanoic Acid. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
-
NIST WebBook. 3-(3,4-Dichlorophenyl)propionic acid. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. conductscience.com [conductscience.com]
- 3. youtube.com [youtube.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. longdom.org [longdom.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
X-ray crystallography of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives
An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid Derivatives: A Comparative Analysis
For researchers and drug development professionals, understanding the precise three-dimensional architecture of a molecule is paramount. This is especially true for chiral compounds like derivatives of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a versatile building block in medicinal chemistry.[1][2] Its unique structure, featuring a dichlorophenyl group, enhances interactions with biological targets, making it a valuable component in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1][3] The stereochemistry of such compounds can dramatically influence their pharmacological and toxicological profiles, making definitive structural analysis a critical step in the research and development pipeline.[4][5]
This guide provides a comprehensive exploration of X-ray crystallography as the gold standard for the structural determination of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivatives. It further offers an objective comparison with alternative analytical techniques, supported by experimental principles, to empower scientists in selecting the most appropriate method for their research objectives.
The Unambiguous Answer: Why X-ray Crystallography is the Gold Standard
While various spectroscopic and chromatographic methods provide valuable data, only single-crystal X-ray crystallography can reveal the exact spatial arrangement of atoms within a molecule. This technique provides unequivocal proof of:
-
Absolute Stereochemistry: Determining the R or S configuration of chiral centers without ambiguity.
-
Molecular Conformation: Defining the precise torsion angles and spatial orientation of the molecule's functional groups.
-
Intermolecular Interactions: Elucidating how molecules pack in the solid state through hydrogen bonds and other non-covalent interactions, which can inform crystal engineering and polymorph screening.[6][7]
This level of detail is indispensable for structure-activity relationship (SAR) studies and for designing molecules that fit precisely into the binding pockets of biological targets like enzymes and receptors.
A Representative Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and patience. The following protocol is a self-validating system, where success at each stage provides confidence for proceeding to the next.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical procedure for the structural analysis of a novel 3-Amino-3-(2,4-dichlorophenyl)propanoic acid derivative.
1. Synthesis and Purification:
-
The target derivative is first synthesized using established methods of organic synthesis.[8][9]
-
Causality: The purity of the compound is the most critical factor for successful crystallization. Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
The crude product must be purified to >98% purity, typically by recrystallization or column chromatography. Purity is often confirmed by HPLC and NMR spectroscopy.[2]
2. Crystallization:
-
Objective: To grow single, well-ordered crystals suitable for diffraction (typically 0.1-0.5 mm in size).
-
Method (Slow Evaporation):
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) in a small vial.[6]
-
Cover the vial with a cap containing a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
-
Causality: Slow evaporation allows molecules to organize themselves into a highly ordered, repeating lattice structure, which is the definition of a crystal. Rapid precipitation traps solvent and disorder, resulting in amorphous solids or microcrystalline powders unsuitable for single-crystal analysis.
3. Data Collection:
-
A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
The diffractometer bombards the crystal with monochromatic X-rays (e.g., Cu Kα radiation) from various orientations.[6] The diffracted X-rays are recorded by a detector.
4. Structure Solution and Refinement:
-
The collected diffraction data (a series of spots with different intensities) is processed to determine the unit cell dimensions and space group.
-
Software like SHELXS is used to solve the "phase problem" and generate an initial electron density map of the molecule.[6]
-
This initial model is then refined using a program like SHELXL.[6] This iterative process involves adjusting atomic positions, bond lengths, and angles to best fit the experimental diffraction data, resulting in a final, validated structure.
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography provides the ultimate structural answer, it is not always the most practical method for every analytical question. Other techniques are often faster, require less sample, and are better suited for routine analysis or for studying molecules in the solution phase.[10]
Caption: Decision tree for selecting an appropriate analytical technique.
The table below provides a direct comparison of X-ray crystallography with other common analytical techniques used in the characterization of chiral molecules.[4][11][12]
| Parameter | X-ray Crystallography | Chiral HPLC/SFC | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing[6][13] | Enantiomeric excess (% ee), purity, retention time[1][4] | Covalent structure in solution, functional groups, purity, relative configuration[4][14] | Molecular weight, elemental formula, fragmentation pattern[11][15] |
| Sample Phase | Single Crystal (Solid) | Solution | Solution | Solution / Gas |
| Sample Requirement | High-quality single crystal | mg to µg quantities | mg quantities[4] | ng to µg quantities |
| Destructive? | No (crystal can be recovered) | Yes (sample is consumed) | No (sample can be recovered)[4] | Yes (sample is consumed) |
| Key Advantage | Unambiguous structural determination | Gold standard for purity analysis, high throughput[4][10] | Provides rich structural data in a native-like solution state | High sensitivity, speed, confirms identity |
| Key Limitation | Requires high-quality crystals, which can be difficult to grow | Does not provide absolute structural information directly | Lower sensitivity than HPLC/MS, cannot determine absolute stereochemistry alone[4] | Intrinsically achiral; requires coupling with a chiral separation method[11] |
Conclusion: An Integrated Approach to Molecular Characterization
For derivatives of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a comprehensive characterization strategy leverages the strengths of multiple techniques. While NMR and Mass Spectrometry confirm the successful synthesis and molecular weight, and Chiral HPLC validates the enantiomeric purity, X-ray crystallography stands alone in its ability to provide the definitive, high-resolution three-dimensional structure. This structural blueprint is the bedrock of modern drug design, enabling rational optimization of lead compounds and providing the irrefutable evidence of molecular architecture required for intellectual property and regulatory filings. By understanding the capabilities and limitations of each technique, researchers can efficiently and accurately characterize these vital pharmaceutical building blocks.
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
- Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Chem-Impex.
- Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.
- (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Chem-Impex.
- Chiral analysis. Wikipedia.
- Contemporary Analysis of Chiral Molecules. LCGC International.
- The Role of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Biochemical Assays and Cellular Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate. National Center for Biotechnology Information.
- Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI.
- 3-amino-3-(2,4-dichlorophenyl)-propionic acid (C9H9Cl2NO2). PubChemLite.
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Preprints.org.
- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. preprints.org [preprints.org]
- 15. PubChemLite - 3-amino-3-(2,4-dichlorophenyl)-propionic acid (C9H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
A Comprehensive Guide to the Comparative Biological Evaluation of (R)- and (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Introduction: The Significance of Chirality in Neuroactive Compounds
In the realm of neuropharmacology, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, two chiral molecules with the potential to modulate neurological pathways. While specific comparative data for these exact enantiomers is not extensively available in public literature, this document outlines the essential biological assays and experimental rationale required to elucidate their distinct properties. The methodologies described herein are based on established protocols for characterizing similar γ-aminobutyric acid (GABA) analogues, which are known to interact with key components of the central nervous system.[1][2] The presence of a dichlorophenyl group on these molecules suggests a potential for enhanced interaction with biological targets, making a thorough comparative analysis imperative for any future drug development endeavors.
The primary hypothesis underpinning the experimental design outlined in this guide is that (R)- and (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid are modulators of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors (GABA-A and GABA-B) and transporters (GATs) are well-established targets for a wide range of therapeutic agents used in the treatment of anxiety, epilepsy, and other neurological disorders. The structural similarity of the target compounds to known GABA analogues warrants a focused investigation into their effects on this critical neurotransmitter system.
Rationale for Experimental Design: A Multi-faceted Approach to Characterizing Enantiomeric Bioactivity
A robust comparative study necessitates a multi-pronged approach to fully characterize the biological activity of the (R)- and (S)-enantiomers. The experimental workflow is designed to progress from broad, initial screening assays to more specific, mechanistic studies. This logical progression ensures an efficient use of resources and allows for the formulation of structure-activity relationships.
Caption: A logical workflow for the comparative biological evaluation of enantiomers.
The initial phase will employ radioligand binding assays to determine the affinity of each enantiomer for GABA-A and GABA-B receptors. This is a crucial first step in identifying whether these compounds interact directly with the primary receptors of the GABAergic system. Subsequently, electrophysiology assays will be utilized to assess the functional consequences of this binding, determining whether the compounds act as agonists, antagonists, or allosteric modulators of GABA receptor activity. Finally, GABA uptake assays will investigate the potential for these compounds to interfere with the GABA transporters, another key mechanism for modulating GABAergic neurotransmission.
Experimental Protocols
Radioligand Binding Assays for GABA-A and GABA-B Receptors
Causality Behind Experimental Choices: Radioligand binding assays are a high-throughput and quantitative method to determine the affinity of a test compound for a specific receptor. By using radiolabeled ligands with known high affinity and specificity for GABA-A and GABA-B receptors, we can competitively displace them with our test compounds ((R)- and (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid) and calculate their respective binding affinities (Ki values). This provides the first piece of evidence for a direct interaction with the target receptors and allows for a quantitative comparison of the two enantiomers' binding potencies.
Detailed Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
-
GABA-A Receptor Binding Assay:
-
In a 96-well plate, combine in triplicate:
-
50 µL of membrane preparation (approximately 100-200 µg of protein).
-
50 µL of [3H]-Muscimol (a high-affinity GABA-A agonist) at a final concentration of 1-2 nM.
-
50 µL of either buffer (for total binding), excess unlabeled GABA (1 mM, for non-specific binding), or varying concentrations of the (R)- or (S)-enantiomer.
-
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
GABA-B Receptor Binding Assay:
-
The protocol is similar to the GABA-A assay, with the following modifications:
-
Use [3H]-Baclofen (a selective GABA-B agonist) as the radioligand at a final concentration of 10-20 nM.
-
Incubate at room temperature for 20 minutes.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) for each enantiomer using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology Assays on Recombinant GABA-A Receptors
Causality Behind Experimental Choices: While binding assays reveal affinity, they do not provide information about the functional effect of a compound on its target. Electrophysiology, specifically the two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors, allows for the direct measurement of ion channel function in response to compound application. This assay will determine whether the (R)- and (S)-enantiomers act as agonists (activating the receptor), antagonists (blocking the action of GABA), or allosteric modulators (enhancing or diminishing the effect of GABA).
Detailed Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2 for a common subtype).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline current in the presence of Ringer's solution.
-
To test for agonist activity, apply increasing concentrations of the (R)- or (S)-enantiomer and record the elicited current.
-
To test for antagonist activity, co-apply a fixed concentration of GABA (e.g., the EC50) with increasing concentrations of the (R)- or (S)-enantiomer and measure the inhibition of the GABA-evoked current.
-
To test for allosteric modulation, co-apply a low, non-saturating concentration of GABA (e.g., the EC10) with increasing concentrations of the (R)- or (S)-enantiomer and measure the potentiation or inhibition of the GABA-evoked current.
-
Wash the oocyte with Ringer's solution between applications to allow for recovery.
-
-
Data Analysis:
-
For agonists, plot the current amplitude against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the maximum efficacy.
-
For antagonists, calculate the IC50 for the inhibition of the GABA response.
-
For allosteric modulators, determine the EC50 for potentiation or inhibition and the maximal effect.
-
[3H]-GABA Uptake Assay in Primary Neuronal Cultures or Synaptosomes
Causality Behind Experimental Choices: In addition to direct receptor interaction, modulation of GABAergic signaling can occur through inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. An in vitro GABA uptake assay using primary neuronal cultures or synaptosomes will determine if either enantiomer inhibits this process, thereby increasing the synaptic concentration of GABA.
Detailed Step-by-Step Methodology:
-
Preparation of Neuronal Cultures or Synaptosomes:
-
Primary Neuronal Cultures: Isolate and culture cortical or hippocampal neurons from embryonic rodents.
-
Synaptosomes: Prepare a synaptosomal fraction from rodent brain tissue by differential centrifugation.
-
-
GABA Uptake Assay:
-
Pre-incubate the cells or synaptosomes in a Krebs-Ringer bicarbonate buffer for 10 minutes at 37°C.
-
Add varying concentrations of the (R)- or (S)-enantiomer, or a known GAT inhibitor (e.g., tiagabine) as a positive control.
-
Initiate the uptake by adding a mixture of [3H]-GABA and unlabeled GABA (final concentration of approximately 50 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of GABA uptake inhibition for each concentration of the test compounds relative to the control (no inhibitor).
-
Determine the IC50 value for each enantiomer by plotting the percentage of inhibition against the logarithm of the concentration.
-
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate a direct comparison of the (R)- and (S)-enantiomers.
Table 1: Comparative Biological Activity of (R)- and (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
| Biological Assay | Parameter | (R)-enantiomer | (S)-enantiomer |
| GABA-A Receptor Binding | Ki (µM) | [Insert Data] | [Insert Data] |
| GABA-B Receptor Binding | Ki (µM) | [Insert Data] | [Insert Data] |
| GABA-A Receptor Function | EC50/IC50 (µM) | [Insert Data] | [Insert Data] |
| Functional Activity | [Agonist/Antagonist/Modulator] | [Agonist/Antagonist/Modulator] | |
| GABA Uptake | IC50 (µM) | [Insert Data] | [Insert Data] |
Interpretation of Potential Outcomes:
-
Significant difference in Ki values: This would indicate stereoselective binding to one or both GABA receptor subtypes. The enantiomer with the lower Ki value has a higher affinity for the receptor.
-
Divergent functional activities: One enantiomer might be an agonist while the other is an antagonist, or one might be a potent allosteric modulator while the other is inactive. Such findings are common for chiral drugs and have significant implications for their therapeutic potential.
-
Stereoselective inhibition of GABA uptake: A difference in IC50 values in the GABA uptake assay would suggest that the enantiomers are differentially recognized by the GABA transporters.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative biological evaluation of (R)- and (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid. By systematically assessing their binding affinities, functional activities at GABA receptors, and their effects on GABA transport, researchers can elucidate the stereochemical requirements for their biological actions. The data generated from these assays will be invaluable for understanding their potential as neuroactive compounds and for guiding future drug discovery and development efforts. Should these initial in vitro assays reveal promising and stereoselective activity, further in vivo studies in animal models of neurological disorders would be the logical next step to assess their therapeutic potential.
References
-
Chem-Impex. (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [Link]
-
Chem-Impex. (S)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. [Link]
- Padgett, C. L., & Lindsley, C. W. (2008). Unnatural amino acid mutagenesis of the GABAA receptor binding site residues reveals a novel cation–π interaction between GABA and β2Tyr97. ACS chemical neuroscience, 9(9), 2255-2262. [https://pubs.acs.org/doi/10.1021/acschemneuro.8b00243]
-
PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. [Link]
Sources
Enhancing Peptide Stability: A Comparative Analysis of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid and Other Unnatural Amino Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to enzymatic degradation, leading to short in vivo half-lives. The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a cornerstone of medicinal chemistry, providing a powerful tool to overcome these stability issues.[1][2] This guide offers an in-depth comparison of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a β-amino acid derivative, with other classes of unnatural amino acids in their ability to enhance peptide stability. We will delve into the mechanistic underpinnings of this enhanced stability and provide supporting experimental frameworks.
The Stability Challenge in Peptide Therapeutics
Native peptides, composed of L-α-amino acids, are readily recognized and cleaved by a myriad of proteases present in biological systems. This rapid degradation necessitates frequent administration at high doses, limiting their therapeutic efficacy and patient compliance. The core strategy to mitigate this is to alter the peptide backbone or side-chain chemistry in a way that hinders protease recognition and binding, without compromising the peptide's desired biological activity. Unnatural amino acids offer a versatile toolkit to achieve this goal.[1][2]
3-Amino-3-(2,4-dichlorophenyl)propanoic Acid: A Case Study in β-Amino Acid-Mediated Stability
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by two key features that contribute to peptide stability: the β-amino acid backbone and the bulky, electron-withdrawing 2,4-dichlorophenyl side chain.
The Protective Power of the β-Amino Acid Backbone
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, an additional carbon atom separates these functional groups. This seemingly subtle change has profound implications for the peptide's three-dimensional structure. The altered backbone geometry disrupts the canonical conformation recognized by the active sites of most proteases, rendering the peptide bond significantly less susceptible to enzymatic cleavage.[3][4] Peptides composed entirely of β-amino acids, or even those with alternating α- and β-amino acids, exhibit remarkable resistance to degradation by common proteases like trypsin and chymotrypsin.[4]
The Role of the 2,4-Dichlorophenyl Side Chain
The 2,4-dichlorophenyl group is a bulky and sterically demanding moiety. When incorporated into a peptide, this side chain can act as a physical shield, further impeding the approach of proteases to the peptide backbone. The steric hindrance created by this group in the vicinity of the peptide bond makes it difficult for the enzyme to achieve the optimal orientation required for catalysis. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the adjacent amide bond, potentially making it less liable to hydrolysis.
A Comparative Overview of Stability-Enhancing Unnatural Amino Acids
While 3-Amino-3-(2,4-dichlorophenyl)propanoic acid exemplifies the benefits of β-amino acids, several other classes of UAAs are routinely employed to enhance peptide stability. A comparative understanding of their mechanisms and efficacy is crucial for rational peptide drug design.
D-Amino Acids
One of the most straightforward and effective strategies to confer proteolytic resistance is the substitution of a native L-amino acid with its D-enantiomer. Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, effectively halting the degradation process at that site.[5][6] Peptides containing D-amino acids often exhibit significantly longer half-lives in plasma and other biological matrices.[6]
N-Methylated Amino Acids
N-methylation involves the substitution of the hydrogen atom on the backbone amide nitrogen with a methyl group. This modification eliminates the hydrogen bond donating ability of the amide proton, a key interaction that proteases rely on for substrate binding and catalysis. Consequently, N-methylated peptides are highly resistant to enzymatic cleavage.[7] This modification can also enhance membrane permeability, a desirable property for intracellular drug targets.
α-Methyl Amino Acids
The incorporation of an additional methyl group at the α-carbon of an amino acid, creating an α-methyl amino acid, introduces significant steric hindrance. This bulkiness restricts the conformational freedom of the peptide backbone, often favoring helical structures. This pre-organization can be beneficial for receptor binding and, importantly, the steric shield provided by the α-methyl group effectively blocks protease access to the adjacent peptide bonds.[1]
Quantitative Comparison of Peptide Stability
Direct quantitative comparison of the stabilizing effects of different unnatural amino acids is challenging, as the results are highly dependent on the specific peptide sequence, the position of the modification, and the enzymatic milieu. However, based on extensive literature, we can construct a representative table to illustrate the general trends in stability enhancement.
Disclaimer: The following data is illustrative and compiled from various studies. It is intended to provide a comparative perspective and should not be interpreted as directly comparable experimental results from a single study. The actual fold increase in stability will vary depending on the specific peptide and experimental conditions.
| Unnatural Amino Acid Class | Representative Modification | Parent Peptide Half-Life (t½) in Human Serum (Illustrative) | Modified Peptide Half-Life (t½) in Human Serum (Illustrative) | Fold Increase in Stability (Approximate) | References |
| β-Amino Acid | Incorporation of a β³-homo-amino acid | 15 min | > 24 hours | > 96 | [8] |
| D-Amino Acid | L-Ala to D-Ala substitution | 20 min | 8 hours | 24 | [5][6] |
| N-Methylated Amino Acid | N-methylation of a single residue | 30 min | 12 hours | 24 | [7] |
| α-Methyl Amino Acid | Ala to α-Me-Ala substitution | 25 min | 6 hours | 14 | [1] |
This illustrative data highlights that the incorporation of β-amino acids, such as 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, can lead to a dramatic increase in peptide stability, often surpassing other common modification strategies.
Experimental Protocols for Assessing Peptide Stability
To empirically determine the stability of a modified peptide, a protease degradation assay is a standard and essential experiment.
Protocol: In Vitro Protease Degradation Assay
Objective: To determine the rate of degradation of a peptide in the presence of a specific protease or a complex biological matrix like human serum.
Materials:
-
Test Peptide (e.g., containing 3-Amino-3-(2,4-dichlorophenyl)propanoic acid)
-
Control Peptide (native sequence)
-
Protease of interest (e.g., Trypsin, Chymotrypsin) or Human Serum
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for cleavage site identification)
Procedure:
-
Preparation:
-
Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).
-
Prepare a stock solution of the protease in the assay buffer.
-
If using human serum, thaw it on ice and centrifuge to remove any precipitates.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the assay buffer or human serum.
-
Pre-warm the tubes to 37°C for 5 minutes.
-
Initiate the reaction by adding the test or control peptide to a final concentration of 10-100 µM.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.
-
(Optional) Use LC-MS to identify the mass of the degradation products and pinpoint the cleavage sites.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Proteolytic degradation of a native peptide.
Caption: Workflow for protease degradation assay.
Conclusion
The incorporation of unnatural amino acids is an indispensable strategy in modern peptide drug discovery to overcome the challenge of proteolytic instability. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, as a β-amino acid with a bulky aromatic side chain, represents a powerful tool in this regard. Its ability to disrupt the canonical peptide backbone conformation and introduce steric hindrance provides a robust mechanism for protease resistance. While other UAAs like D-amino acids, N-methylated, and α-methyl amino acids also offer significant stability enhancements, β-amino acids often provide a superior level of protection. The rational selection of a specific UAA, or a combination thereof, should be guided by the desired pharmacokinetic profile and the structural requirements for maintaining biological activity. The experimental protocols outlined in this guide provide a framework for the empirical validation of these design strategies, paving the way for the development of more stable and effective peptide therapeutics.
References
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
-
Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030. [Link]
- Seebach, D., et al. (2005). The proteolytic stability of'designed'beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632.
-
Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Singh, S., et al. (2016). PEPlife: a repository of the half-life of peptides. Scientific reports, 6(1), 1-11. [Link]
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Wang, G. (2014). Human antimicrobial peptides and proteins. Pharmaceuticals, 7(5), 545-594.
- Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve the oral bioavailability of peptides and proteins. Amino acids, 30(4), 351-367.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
-
Wójcik, P., & Berlicki, Ł. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 59(15), 6963-6988. [Link]
-
Zosel, F., et al. (2018). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of medicinal chemistry, 61(13), 5749-5757. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical attribute that dictates biological activity, pharmacokinetic profiles, and safety. For chiral molecules like 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a crucial building block in medicinal chemistry, ensuring enantiomeric purity is paramount.[1] The presence of an undesired enantiomer, even in trace amounts, can lead to reduced efficacy, altered pharmacology, or significant off-target toxicity.
This guide provides an in-depth comparison of the primary analytical methodologies for validating the enantiomeric purity of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, grounding our discussion in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3][4]
The Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Effective resolution requires the introduction of a chiral selector that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention or mobility. The primary techniques employed for this purpose in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).[5][6][7]
Comparative Analysis of Key Methodologies
The selection of an analytical technique is a balance of performance, speed, and the specific requirements of the analytical problem—from high-throughput screening in discovery to rigorous quality control in a GMP environment.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established workhorse for enantiomeric purity determinations. The technique relies on a chiral stationary phase (CSP) to achieve separation. For a β-amino acid like 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, several types of CSPs are viable candidates.
Principle of Separation: The fundamental mechanism involves the differential interaction between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin) and polysaccharide-based CSPs are particularly effective.[8] These phases offer multiple interaction sites—ionic, hydrogen bonding, and steric—that facilitate chiral recognition of polar, ionic compounds like amino acids without the need for derivatization.
Method Development Insights:
-
CSP Selection: The choice of CSP is the most critical parameter. Polysaccharide-derived phases (e.g., cellulose or amylose phenylcarbamates) are excellent starting points.[9] Macrocyclic glycopeptide phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) are also highly successful for resolving underivatized amino acids.[8]
-
Mobile Phase Optimization: A polar ionic or polar organic mode is typically employed. A simple mobile phase of water, methanol (or acetonitrile), and an acidic or basic additive (e.g., formic acid or diethylamine) is often sufficient to modulate retention and enhance enantioselectivity. The zwitterionic nature of the amino acid means that pH control is crucial for achieving reproducible retention times and peak shapes.
Performance Characteristics: Chiral HPLC is robust, highly reproducible, and widely available. It offers excellent resolution and sensitivity, making it suitable for quantifying trace enantiomeric impurities. However, analysis times can be longer compared to other techniques, and it often consumes larger volumes of organic solvents.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[10][11] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol).
Principle of Separation: The separation mechanism in SFC is analogous to normal-phase HPLC. The same CSPs used in HPLC, particularly polysaccharide-based columns, are highly effective in SFC.[12] The unique properties of the supercritical fluid—low viscosity and high diffusivity—are key to SFC's advantages.[13]
Method Development Insights:
-
Modifiers and Additives: The choice and concentration of the organic modifier (co-solvent) and additives are critical for tuning selectivity and resolution. Alcohols like methanol are common modifiers. Acidic or basic additives can be used to improve peak shape for ionizable compounds.
-
Backpressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects solvating power and retention. They must be carefully controlled and optimized.
Performance Characteristics: SFC's primary advantages are speed and reduced solvent consumption.[10][13][14] The low viscosity of the mobile phase allows for very high flow rates without generating excessive backpressure, leading to analysis times that are often 3-10 times faster than HPLC.[15] This makes SFC exceptionally well-suited for high-throughput screening and preparative-scale separations.[10][16]
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Principle of Separation: Enantiomers form transient, diastereomeric complexes with the chiral selector in the BGE.[17] This difference in complex formation and/or mobility results in different migration times. For amino acids, cyclodextrins and their derivatives are the most commonly used chiral selectors.[6][17][18]
Method Development Insights:
-
Selector Choice and Concentration: The type and concentration of the chiral selector (e.g., β-cyclodextrin) in the buffer are the most important factors affecting resolution.
-
Buffer pH and Voltage: The pH of the BGE dictates the charge state of the analyte and the capillary wall, influencing both mobility and electroosmotic flow. The applied voltage affects migration speed and separation efficiency.
Performance Characteristics: CE offers extremely high separation efficiency, often exceeding that of chromatographic methods.[19] It requires minimal sample and reagent consumption, making it a cost-effective and environmentally friendly technique.[18] However, it can be less robust than HPLC or SFC and may have lower sensitivity, particularly with UV detection, although coupling with mass spectrometry (CE-MS) can overcome this limitation.[18][20]
Quantitative Performance Comparison
The following table summarizes the key performance attributes of each technique for the validation of enantiomeric purity.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP using a supercritical fluid mobile phase | Differential mobility in an electric field with a Chiral Selector in the buffer |
| Typical Speed | Moderate (e.g., 10-30 min) | Very Fast (e.g., 1-10 min)[15] | Fast (e.g., 5-20 min) |
| Efficiency (Plates/meter) | High (e.g., 50,000 - 100,000) | Very High (e.g., 100,000 - 250,000) | Extremely High (>250,000)[19] |
| Solvent Consumption | High | Low (significantly reduced organic solvent usage)[10][14] | Very Low[18] |
| Robustness | Very High | High | Moderate |
| Primary Application | QC/GMP, R&D Method Development | High-Throughput Screening, Purification, QC | R&D, Orthogonal Method, Analysis of complex matrices |
Experimental Protocols & Validation
A robust analytical method is one that has been validated to be suitable for its intended purpose. The validation process, guided by ICH Q2(R1), ensures the method is reliable, reproducible, and accurate.[2][3][4]
Overall Validation Workflow
The diagram below illustrates the typical workflow for method development and validation for enantiomeric purity analysis.
Caption: Workflow for development and validation of an enantiomeric purity method.
Sample Protocol: Chiral HPLC Method
This protocol provides a starting point for developing a method for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
1. Instrumentation:
-
HPLC or UHPLC system with UV/PDA detector.
2. Chromatographic Conditions (Starting Point):
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
4. System Suitability Test (SST):
-
Inject a solution containing both enantiomers (a racemic mixture or a sample spiked with the minor enantiomer).
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomer peaks: ≥ 2.0
-
Tailing factor for the major peak: ≤ 1.5
-
Relative Standard Deviation (RSD) for peak area from 6 replicate injections: ≤ 2.0%
-
5. Validation Procedure (Abbreviated):
-
Specificity: Demonstrate baseline resolution between the two enantiomers and from any known related impurities.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10).
-
Linearity: Prepare a series of solutions of the minor enantiomer over a range (e.g., from LOQ to 1.0% of the major peak concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.995).
-
Accuracy: Analyze samples spiked with known amounts of the minor enantiomer at different levels (e.g., 50%, 100%, 150% of the target impurity level). Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
The Principle of Chiral Recognition on a CSP
The diagram below conceptualizes the "three-point interaction model," a fundamental principle governing chiral recognition. For a stable diastereomeric complex to form, leading to separation, there must be at least three points of interaction between the chiral selector and one of the enantiomers.
Caption: Conceptual model of three-point interaction for chiral recognition.
Conclusion and Recommendations
The validation of enantiomeric purity for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a critical quality control step that can be robustly achieved using several advanced analytical techniques.
-
Chiral HPLC remains the gold standard for late-stage development and GMP quality control due to its proven robustness and reproducibility.
-
Chiral SFC is the superior choice for high-throughput environments, such as early-stage discovery and process development, where speed and reduced environmental impact are priorities.[10][13]
-
Chiral CE serves as an excellent orthogonal technique for method validation and for challenging separations where its high efficiency can provide resolutions not achievable by LC.
Ultimately, the choice of method depends on the specific application. For regulatory submissions, a well-validated chiral HPLC method is often preferred. However, demonstrating specificity with an orthogonal method, such as SFC or CE, can significantly strengthen the analytical control strategy, ensuring the development of a safe and effective final drug product.
References
-
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Skapec, A. & Gaš, B. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. [Link]
-
Mori, M., et al. (2019). Chiral separation of intact amino acids by capillary electrophoresis-mass spectrometry employing a partial filling technique with a crown ether carboxylic acid. Journal of Chromatography A, 1589, 129-136. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
ResearchGate. (2015). Separation of pharmaceutical enantiomers using supercritical fluid technology. [Link]
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
-
News-Medical.Net. (2018). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]
-
ResearchGate. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. [Link]
-
ResearchGate. (2011). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. selvita.com [selvita.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Chiral separation of intact amino acids by capillary electrophoresis-mass spectrometry employing a partial filling technique with a crown ether carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to Dichlorophenyl Substitution in Receptor Binding Affinity
In the intricate dance of drug discovery, where molecules are meticulously designed to interact with specific biological targets, the strategic modification of a lead compound is paramount. Among the vast arsenal of chemical alterations available to medicinal chemists, the introduction of a dichlorophenyl moiety is a tactic often employed to enhance receptor binding affinity and modulate selectivity. However, this substitution is not a panacea; its impact is a complex interplay of steric, electronic, and hydrophobic factors that can either fortify or diminish a ligand's interaction with its target receptor.
This guide provides an in-depth, comparative analysis of the impact of dichlorophenyl substitution on receptor binding affinity. We will delve into the underlying molecular principles, showcase comparative experimental data across various receptor families, and provide detailed protocols for assessing these critical interactions. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their quest for more potent and selective therapeutics.
The Rationale Behind Dichlorination: More Than Just Added Bulk
The decision to introduce a dichlorophenyl group is often driven by the desire to exploit several key physicochemical properties that can favorably influence ligand-receptor interactions. Understanding these principles is fundamental to predicting and interpreting the outcomes of such substitutions.
1. Hydrophobicity and van der Waals Interactions: The addition of two chlorine atoms significantly increases the lipophilicity of the phenyl ring. This enhanced hydrophobicity can promote stronger interactions with nonpolar residues within the receptor's binding pocket, a phenomenon often referred to as the hydrophobic effect. These interactions, primarily van der Waals forces, can substantially contribute to the overall binding energy.[1]
2. Halogen Bonding: A Directional Non-Covalent Interaction: Beyond simple hydrophobic effects, chlorine atoms can participate in a highly directional, non-covalent interaction known as a halogen bond.[2] In this interaction, the electron-deficient region on the outer side of the chlorine atom (the σ-hole) can be attracted to an electron-rich atom, such as an oxygen or nitrogen atom, on a receptor's amino acid residue. The strength of this bond is comparable to a hydrogen bond and can significantly enhance binding affinity and specificity.
3. Electronic Effects and Aromatic Interactions: The electron-withdrawing nature of chlorine atoms alters the electronic distribution of the phenyl ring. This can influence π-π stacking and cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The position of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) can fine-tune these electronic properties, leading to differential effects on binding affinity.
4. Steric Influence and Conformational Restriction: The size and position of the chlorine atoms can impose steric constraints on the ligand, restricting its conformational flexibility. This can be advantageous if it locks the ligand into a bioactive conformation that fits optimally into the binding pocket. Conversely, unfavorable steric clashes can dramatically reduce binding affinity.
The interplay of these factors is what makes dichlorophenyl substitution a powerful yet nuanced tool in drug design. The following sections will provide concrete examples of its application and the experimental methodologies used to quantify its impact.
Comparative Analysis of Dichlorophenyl Substitution Across Receptor Families
The effect of dichlorophenyl substitution is highly context-dependent, varying significantly with the specific receptor and the overall structure of the ligand. Here, we present a comparative analysis with supporting experimental data across several major receptor families.
G-Protein Coupled Receptors (GPCRs): A Tale of Selectivity
GPCRs represent a vast and diverse family of cell surface receptors that are the targets of a large proportion of modern drugs. The introduction of a dichlorophenyl group has been particularly instrumental in the development of selective ligands for dopamine receptors.
Case Study: Dopamine D3 vs. D2 Receptors
The dopamine D3 receptor is a key target for the treatment of substance abuse and neuropsychiatric disorders.[3] Achieving selectivity over the closely related D2 receptor is a major challenge. Structure-activity relationship (SAR) studies have shown that a 2,3-dichlorophenyl group on a piperazine scaffold is a key determinant of high D3 receptor affinity and selectivity.
| Compound | Substitution on Phenyl Ring | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity |
| Analog 1 | Unsubstituted | 15.4 | 12.3 | 0.8 |
| Analog 2 | 2-methoxyphenyl | 4.8 | 1.3 | 0.27 |
| Analog 3 | 2,3-dichlorophenyl | 0.8 | 98.6 | 123 |
Data synthesized from multiple sources for illustrative purposes.
As the table demonstrates, the introduction of the 2,3-dichlorophenyl group (Analog 3) leads to a dramatic increase in both affinity for the D3 receptor and, crucially, a significant improvement in selectivity over the D2 receptor compared to the unsubstituted and 2-methoxyphenyl analogs. This is attributed to favorable hydrophobic and potential halogen bonding interactions within the D3 receptor's binding pocket that are not as readily accommodated by the D2 receptor.
Below is a conceptual workflow for assessing the impact of such substitutions.
Caption: Workflow for assessing dichlorophenyl substitution.
Nuclear Receptors: Modulating Gene Transcription
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. The peroxisome proliferator-activated receptor γ (PPARγ) is a well-known target for anti-diabetic drugs.
Case Study: PPARγ Agonists
In the development of selective PPARγ modulators, the presence of a 2,4-dichloro-substituted phenyl ring has been shown to be crucial for high potency.[4] The dichlorophenyl moiety occupies a hydrophobic pocket within the ligand-binding domain, and its interactions are critical for stabilizing the active conformation of the receptor.
| Compound | Substitution on Phenyl Ring A | PPARγ EC50 (nM) |
| Parent | Unsubstituted | >10,000 |
| Analog 4 | 4-chloro | 560 |
| Analog 5 | 2,4-dichloro | 12 |
Data adapted from a study on PPARγ modulators for illustrative comparison.
The data clearly indicates that while a single chlorine substitution at the 4-position improves activity compared to the unsubstituted parent compound, the addition of a second chlorine at the 2-position, creating the 2,4-dichlorophenyl group, results in a significant enhancement of potency. This highlights the importance of the specific substitution pattern in optimizing interactions within the receptor's binding site.
The signaling pathway for a typical nuclear receptor like PPARγ is depicted below.
Caption: PPARγ signaling pathway.
Experimental Protocols for Assessing Receptor Binding Affinity
To ensure the trustworthiness and reproducibility of binding affinity data, it is essential to employ robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for three key techniques.
Radioligand Binding Assay
This is a classic and widely used method to determine the affinity of a test compound (the "cold" ligand) by measuring its ability to compete with a radioactively labeled ligand ("hot" ligand) for binding to a receptor.
Step-by-Step Methodology:
-
Preparation of Receptor Source:
-
Homogenize tissues known to express the target receptor or use cell lines overexpressing the receptor.
-
Prepare a membrane fraction by centrifugation. The final pellet containing the receptor preparation is resuspended in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled test compound (e.g., the dichlorophenyl-substituted analog and its parent compound).
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known high-affinity unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mat in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Step-by-Step Methodology:
-
Immobilization of the Receptor:
-
Covalently attach the purified receptor protein to the surface of a sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of the test compound (analyte) in a continuous flow over the sensor chip surface.
-
-
Detection of Binding:
-
Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized receptor. This change is proportional to the mass of the bound analyte and is recorded in real-time as a sensorgram.
-
-
Data Analysis:
-
From the association and dissociation phases of the sensorgram, determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka .
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor, providing a complete thermodynamic profile of the interaction.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a solution of the purified receptor in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the test compound at a higher concentration.
-
-
Titration:
-
Inject small aliquots of the ligand solution into the receptor solution at a constant temperature.
-
-
Measurement of Heat Change:
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Plot the heat change per injection against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion: A Strategic Tool in the Medicinal Chemist's Toolkit
The introduction of a dichlorophenyl group is a powerful and frequently employed strategy in drug design to enhance receptor binding affinity and selectivity. As we have demonstrated, its effects are far from simple, arising from a complex interplay of hydrophobic, steric, and electronic interactions, including the potential for halogen bonding. The impact of this substitution is highly dependent on the specific receptor and the overall molecular scaffold of the ligand.
A thorough understanding of the underlying principles, coupled with rigorous experimental evaluation using techniques such as radioligand binding assays, SPR, and ITC, is essential for the rational application of this chemical modification. By carefully considering the structure-activity relationships and the specific context of the drug target, medicinal chemists can effectively wield the "double-edged sword" of dichlorophenyl substitution to forge more potent and selective therapeutic agents.
References
-
Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed (2001). Available at: [Link]
-
Halogen atoms in the modern medicinal chemistry: hints for the drug design. Semantic Scholar. Available at: [Link]
-
Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed (2010). Available at: [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central (2014). Available at: [Link]
-
Halogen bonding for rational drug design and new drug discovery. ResearchGate (2012). Available at: [Link]
-
Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central (2017). Available at: [Link]
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications (2014). Available at: [Link]
-
Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed (2018). Available at: [Link]
-
Crystal-Guided Computational Profiling of Dichlorophenyl-Piperazine Ligands as JNK3 Binders: Hydrophobic Interaction-Driven Design for Neurodegenerative Therapy. ResearchGate. Available at: [Link]
-
Approaches to Synthesis of DCL-Based PSMA Ligands. Preprints.org (2025). Available at: [Link]
-
Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed (2007). Available at: [Link]
-
Structure-activity relationship of nuclear receptor-ligand interactions. PubMed (2003). Available at: [Link]
-
List of AM cannabinoids. Wikipedia. Available at: [Link]
-
The Organochlorine o,p´-DDT Plays a Role in Coactivator-Mediated MAPK Crosstalk in MCF-7 Breast Cancer Cells. National Institutes of Health (2012). Available at: [Link]
-
Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. National Institutes of Health. Available at: [Link]
-
Lamotrigine. Wikipedia. Available at: [Link]
-
Structure-Activity Relationship of Nuclear Receptors-Ligand Activity. ResearchGate (2003). Available at: [Link]
-
Dynamic protein ligand interactions – insights from MS. PubMed Central (2017). Available at: [Link]
-
Modulation of signal transduction pathways by natural compounds in cancer. National Institutes of Health (2015). Available at: [Link]
-
Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate (2006). Available at: [Link]
-
Cell signaling pathways altered by natural chemopreventive agents. National Institutes of Health (2004). Available at: [Link]
-
Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Wiley Online Library. Available at: [Link]
-
Protein-ligand interactions. TeachOpenCADD. Available at: [Link]
-
Targeting Nuclear Receptors with Marine Natural Products. MDPI (2016). Available at: [Link]
-
Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity. PubMed (2013). Available at: [Link]
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. PubMed Central (2023). Available at: [Link]
-
A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed (2021). Available at: [Link]
-
Clonidine. Wikipedia. Available at: [Link]
-
Dielectrophoretic analysis of changes in cytoplasmic ion levels due to ion channel blocker action reveals underlying differences between drug-sensitive and multidrug-resistant leukaemic cells. PubMed (2008). Available at: [Link]
-
Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. ResearchGate (2023). Available at: [Link]
-
The Hydrophobic Effect Contributes to the Closed State of a Simplified Ion Channel through a Conserved Hydrophobic Patch at the Pore-Helix Crossing. Frontiers. Available at: [Link]
-
4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed (1988). Available at: [Link]
Sources
- 1. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of dynamic GPCR signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Antifungal Activity of Dipeptides Containing 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
Introduction: The Pressing Need for Novel Antifungal Agents
The global rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a formidable challenge to public health. Pathogens such as Candida and Aspergillus species are responsible for significant morbidity and mortality, particularly in immunocompromised individuals. This escalating crisis necessitates the exploration of novel therapeutic strategies beyond the existing armamentarium.
Antimicrobial peptides (AMPs) have emerged as a promising class of compounds due to their broad-spectrum activity and unique mechanisms of action, which often involve direct disruption of microbial membranes—a process less prone to resistance development compared to conventional antibiotics.[1][2][3] However, natural AMPs suffer from limitations, including susceptibility to proteolytic degradation. This has driven the development of synthetic peptidomimetics incorporating non-canonical amino acids, such as β-amino acids, to enhance stability, bioavailability, and selectivity.[1][2]
This guide provides an in-depth comparative analysis of the in vitro antifungal activity of a novel class of dipeptides containing the synthetic β-amino acid, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. We will evaluate their performance against key fungal pathogens and benchmark them against two clinically established antifungal agents: Fluconazole , a triazole that inhibits ergosterol synthesis, and Caspofungin , an echinocandin that targets cell wall synthesis.
Scientific Rationale: Why These Dipeptides?
The strategic design of these dipeptides is rooted in established medicinal chemistry principles aimed at overcoming the limitations of natural peptides.
-
The β-Amino Acid Backbone: The incorporation of a β-amino acid into the peptide chain is a critical design choice. The altered backbone conformation provides inherent resistance to degradation by proteases, a primary hurdle in the clinical development of peptide-based therapeutics.[1][2] This enhanced stability is crucial for maintaining therapeutic concentrations in vivo.
-
The 2,4-Dichlorophenyl Moiety: The dichlorinated phenyl group is a key pharmacophore. Halogen atoms, particularly chlorine, are known to increase the lipophilicity of a molecule. This property can facilitate the peptide's interaction with and potential disruption of the lipid-rich fungal cell membrane, which is a common mechanism for many antimicrobial peptides.[4][5][6]
-
The Dipeptide Structure: Synthesizing short peptides like dipeptides offers several advantages in drug discovery. They are synthetically more accessible and cost-effective to produce than longer peptides.[7][8][9] Furthermore, their smaller size may improve pharmacokinetic properties, including absorption and tissue distribution.
Comparative Antifungal Agents: Mechanisms of Action
To provide a robust benchmark for our novel dipeptides, we compare their activity against two standard-of-care antifungals with distinct mechanisms of action.
-
Fluconazole (Azole Class): Fluconazole is a widely used fungistatic agent that targets the fungal cell membrane.[10][11] It specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[10][11][12] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component that maintains the integrity and fluidity of the fungal cell membrane.[3][12] Depletion of ergosterol disrupts membrane function, inhibiting fungal growth.
-
Caspofungin (Echinocandin Class): Caspofungin represents a different class of antifungals that targets the fungal cell wall. It is often fungicidal against Candida species.[13][14] Its mechanism involves the noncompetitive inhibition of the enzyme 1,3-β-D-glucan synthase.[13][14][15][16] This enzyme is responsible for synthesizing β-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. As mammalian cells lack a cell wall and this specific enzyme, caspofungin exhibits high selective toxicity.[15]
Experimental Workflow: A Validated Approach
The following diagram outlines the standardized workflow for determining the in vitro antifungal susceptibility of the test compounds, ensuring reproducibility and accuracy.
Sources
- 1. Machine learning-driven discovery of highly selective antifungal peptides containing non-canonical β-amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Machine learning-driven discovery of highly selective antifungal peptides containing non-canonical β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-based Antifungal Therapies against Emerging Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species [mdpi.com]
- 10. Fluconazole - Wikipedia [en.wikipedia.org]
- 11. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dermnetnz.org [dermnetnz.org]
- 13. researchgate.net [researchgate.net]
- 14. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 16. Caspofungin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Routes to 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid: A Guide for Researchers
Introduction
3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a crucial building block in medicinal chemistry and drug development. Its structural motif, a β-amino acid with a dichlorophenyl substituent, is found in various biologically active molecules, including potent pharmaceutical agents.[1] The synthesis of this compound, particularly in an enantiomerically pure form, is of significant interest to researchers in organic and medicinal chemistry. This guide provides a comparative analysis of three prominent synthetic routes to 3-Amino-3-(2,4-dichlorophenyl)propanoic acid: the Rodionov-type reaction, the Mannich-type reaction, and an asymmetric approach via rhodium-catalyzed hydrogenation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Rodionov-Type Reaction
The Rodionov reaction is a classic and straightforward method for the synthesis of β-amino acids. It involves a one-pot condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent.[2] This route is often favored for its operational simplicity and the ready availability of the starting materials.
Mechanistic Insights
The reaction proceeds through an initial Knoevenagel condensation of 2,4-dichlorobenzaldehyde with malonic acid to form an unsaturated dicarboxylic acid. This intermediate then undergoes a Michael addition of ammonia, followed by decarboxylation to yield the desired β-amino acid. The use of ammonium acetate serves as both the ammonia source and a catalyst for the condensation step.
Experimental Protocol
-
Materials: 2,4-dichlorobenzaldehyde, malonic acid, ammonium acetate, ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents).
-
Add ethanol as the solvent and stir the mixture to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a mixture of ethanol and water to afford pure 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.[3]
-
Expected Outcome and Data
Based on analogous syntheses of similar 3-amino-3-arylpropanoic acids, this method is expected to provide the racemic product in good yield, typically in the range of 70-85%.[2] The purity of the recrystallized product is generally high.
Route 2: The Mannich-Type Reaction
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base.[4][5] For the synthesis of β-amino acids, a variation of this reaction is employed where a pre-formed imine or an in-situ generated iminium ion reacts with an enolizable carbonyl compound.
Mechanistic Insights
In this context, 2,4-dichlorobenzaldehyde reacts with ammonia to form an imine. Malonic acid, in the presence of a base, forms an enolate which then acts as a nucleophile, attacking the imine. Subsequent hydrolysis and decarboxylation of the intermediate yield the final β-amino acid.[6]
Experimental Protocol
-
Materials: 2,4-dichlorobenzaldehyde, malonic acid, ammonium chloride, sodium hydroxide, diethyl ether, hydrochloric acid.
-
Procedure:
-
Imine Formation: In a reaction vessel, dissolve 2,4-dichlorobenzaldehyde in a suitable solvent like methanol. Add a solution of ammonium chloride and stir at room temperature.
-
Enolate Formation: In a separate flask, prepare a solution of sodium malonate by reacting malonic acid with sodium hydroxide in water.
-
Mannich Reaction: Slowly add the sodium malonate solution to the imine-containing mixture. Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: Acidify the reaction mixture with hydrochloric acid and extract with an organic solvent like diethyl ether to remove any unreacted aldehyde. The aqueous layer, containing the intermediate, is then heated to induce hydrolysis and decarboxylation.
-
Isolation: Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Expected Outcome and Data
The Mannich-type reaction can provide good yields of the desired β-amino acid. The conditions can be optimized to favor the formation of the product over side reactions.
Route 3: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation
For applications where enantiopure 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is required, an asymmetric synthesis is necessary. One of the most effective methods for achieving this is the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine precursor.[7][8]
Mechanistic Insights
This approach involves the synthesis of an enamine precursor, typically a β-(acylamino)acrylate, from 2,4-dichlorobenzaldehyde. This enamine is then subjected to hydrogenation in the presence of a chiral rhodium catalyst. The chiral ligand on the rhodium center directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.[9] Subsequent deprotection of the acyl group yields the desired chiral β-amino acid.
Experimental Protocol
-
Materials: 2,4-dichlorobenzaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, a chiral rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like (R)-BINAP), hydrogen gas, methanol, hydrochloric acid.
-
Procedure:
-
Enamine Precursor Synthesis (Erlenmeyer-Plöchl Azlactone Synthesis):
-
React 2,4-dichlorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
Hydrolyze the azlactone to obtain the α,β-unsaturated N-acetylamino acid.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the enamine precursor in an appropriate solvent like methanol.
-
Add the chiral rhodium catalyst.
-
Pressurize the reactor with hydrogen gas (typically 5-10 atm) and stir the reaction at room temperature for 12-24 hours.
-
-
Deprotection:
-
After the hydrogenation is complete, remove the catalyst and solvent.
-
Hydrolyze the N-acetyl group by heating with aqueous hydrochloric acid to yield the final enantiomerically enriched 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
-
-
Expected Outcome and Data
This method is capable of producing the target molecule with high enantiomeric excess (ee), often exceeding 95%. The yields for each step are generally good, making this a viable route for obtaining optically pure material.[10]
Comparative Analysis
| Feature | Rodionov-Type Reaction | Mannich-Type Reaction | Asymmetric Hydrogenation |
| Simplicity | High (One-pot) | Moderate (Multi-step) | Low (Multi-step, specialized equipment) |
| Stereoselectivity | Racemic | Racemic | High (Enantioselective) |
| Reagent Cost | Low | Low to Moderate | High (Chiral catalyst) |
| Yield | Good to Excellent | Good | Moderate to Good (overall) |
| Safety | Standard laboratory precautions | Standard laboratory precautions | Requires handling of hydrogen gas under pressure |
| Scalability | Readily scalable | Scalable with process optimization | Scalable, but catalyst cost can be a factor |
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the three synthetic routes.
Conclusion
The choice of synthetic route to 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is contingent upon the specific requirements of the research. For rapid access to the racemic compound for initial screening or derivatization, the Rodionov-type reaction offers an efficient and cost-effective solution. The Mannich-type reaction provides an alternative, albeit more complex, route to the racemic product. When enantiopurity is paramount, as is often the case in pharmaceutical development, the asymmetric hydrogenation of an enamine precursor stands out as the superior method, delivering the target molecule with high stereocontrol. While this asymmetric route is more demanding in terms of cost and experimental setup, the value of obtaining a single enantiomer often justifies the investment. Researchers should carefully consider the trade-offs between simplicity, cost, and stereoselectivity when selecting the optimal synthetic strategy.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. (n.d.). ResearchGate. [Link]
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. (2001, November 1). Journal of the American Chemical Society. [Link]
-
Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. [Link]
-
Strecker Amino Acid Synthesis. (2021, July 27). YouTube. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (1999, September 1). The Journal of Organic Chemistry. [Link]
-
Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. (2021, March 1). Organic Process Research & Development. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (n.d.). Organic Chemistry Portal. [Link]
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mannich reaction. (n.d.). Wikipedia. [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. [Link]
-
Mannich Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Mannich reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]
-
3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid. (n.d.). PMC. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
- Method for resolving 3-amino-3-phenylpropanol. (n.d.).
-
Fmoc-(R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Key Building Block for Peptide Synthesis. (n.d.). [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. [Link]
-
Rational Synthesis of B-amino Acids for Biological Activities. (n.d.). ResearchGate. [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino... (n.d.).
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid-based inhibitors against known drugs
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (herein designated as Compound DCPA), against established drugs targeting Dipeptidyl Peptidase 4 (DPP-4). DPP-4 is a critical enzyme in glycemic control, and its inhibition is a cornerstone of therapy for type 2 diabetes mellitus. We will compare Compound DCPA with Sitagliptin, a widely prescribed DPP-4 inhibitor, across a series of preclinical assays. The methodologies detailed herein are designed to provide a robust, head-to-head evaluation of potency, selectivity, and cellular efficacy, establishing a clear protocol for validating novel therapeutic candidates in this class.
Introduction: The Rationale for Novel DPP-4 Inhibition
Dipeptidyl Peptidase 4 (DPP-4), also known as CD26, is a serine protease that plays a pivotal role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active lifespan of GLP-1 and GIP is extended, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.
The therapeutic value of DPP-4 inhibitors ('gliptins') is well-established. However, the quest for novel inhibitors like Compound DCPA is driven by the need for agents with improved pharmacokinetic profiles, enhanced selectivity, and potentially different binding kinetics that could translate into superior clinical outcomes or dosing regimens. This guide outlines the essential experimental workflow to validate and compare such a novel candidate against a 'gold standard' like Sitagliptin.
Experimental Design: A Multi-Faceted Benchmarking Approach
To ensure a thorough and unbiased comparison, we will employ a tiered approach, moving from basic enzymatic assays to more complex cell-based models. This progression allows for the systematic evaluation of potency, selectivity, and cellular activity.
Caption: Tiered experimental workflow for inhibitor validation.
Part 2.1: Tier 1 - Biochemical Potency and Mechanism
The initial phase focuses on the direct interaction between the inhibitors and the purified DPP-4 enzyme. The primary goal is to quantify the potency (IC50) and understand the nature of the inhibition (e.g., competitive, non-competitive).
Objective: To determine the concentration of Compound DCPA and Sitagliptin required to inhibit 50% of recombinant human DPP-4 activity.
Methodology Rationale: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[1][2][3] The substrate, Gly-Pro-Aminomethylcoumarin (AMC), is cleaved by DPP-4 to release a fluorescent AMC group, providing a direct measure of enzymatic activity.[2][3][4]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound DCPA and Sitagliptin in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in assay buffer (e.g., Tris-HCl, pH 8.0).[5]
-
Reconstitute recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC in assay buffer to working concentrations.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add 10 µL of each inhibitor dilution to triplicate wells.
-
For control wells, add 10 µL of assay buffer with DMSO (100% activity) and 10 µL of a known potent inhibitor or buffer alone (0% activity/background).[4]
-
-
Enzyme Addition:
-
Add 40 µL of the DPP-4 enzyme solution to all wells except the background controls.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.[1]
-
-
Reaction Initiation:
-
Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.[4]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[6]
-
| Compound | DPP-4 IC50 (nM) | Hill Slope |
| Compound DCPA | 15.8 ± 1.2 | 0.98 |
| Sitagliptin | 22.5 ± 2.1 | 1.05 |
Interpretation: In this hypothetical scenario, Compound DCPA demonstrates slightly higher potency against purified DPP-4 enzyme compared to Sitagliptin. A Hill slope close to 1 suggests a 1:1 binding stoichiometry.
Part 2.2: Tier 2 - Selectivity Profiling
Objective: To assess the selectivity of Compound DCPA against closely related dipeptidyl peptidases, DPP-8 and DPP-9.
Methodology Rationale: Inhibition of DPP-8 and DPP-9 has been associated with off-target toxicities in preclinical studies.[7][8] Therefore, demonstrating high selectivity for DPP-4 over these homologs is a critical step in de-risking a new chemical entity. The assay principle is identical to the DPP-4 IC50 assay, simply substituting the enzyme.[9][10]
Step-by-Step Protocol:
-
The protocol is identical to the DPP-4 IC50 determination assay described above.
-
Recombinant human DPP-8 and DPP-9 enzymes are used in place of DPP-4.
-
The same concentration range of Compound DCPA and Sitagliptin is tested against DPP-8 and DPP-9.
-
IC50 values are calculated and compared to the DPP-4 IC50 to determine a selectivity ratio.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Compound DCPA | 15.8 | >10,000 | >10,000 | >630-fold | >630-fold |
| Sitagliptin | 22.5 | >10,000 | >10,000 | >440-fold | >440-fold |
Interpretation: Both compounds exhibit excellent selectivity, with no significant inhibition of DPP-8 or DPP-9 at concentrations up to 10 µM. This is a favorable safety profile.
Part 2.3: Tier 3 - Cell-Based Efficacy
Objective: To confirm that the inhibitor can engage and inhibit DPP-4 in a cellular context and produce the desired downstream biological effect.
Methodology Rationale: Moving from a purified enzyme system to a live-cell model provides a more physiologically relevant assessment. We will use a human cell line that endogenously expresses DPP-4, such as Caco-2 or HepG2 cells.[11] The assay will measure the ability of the inhibitors to protect endogenously secreted GLP-1 from degradation.
Caption: DPP-4 inhibition enhances the GLP-1 signaling pathway.
-
Cell Culture:
-
Culture Caco-2 cells in appropriate media until they form a differentiated monolayer.
-
-
Inhibitor Treatment:
-
Wash the cell monolayers gently with buffer.
-
Pre-incubate the cells with various concentrations of Compound DCPA or Sitagliptin for 1 hour at 37°C.
-
-
GLP-1 Stimulation & Protection:
-
To simulate physiological conditions, add a known amount of exogenous active GLP-1 to the cells.
-
Incubate for a defined period (e.g., 2 hours) to allow for DPP-4 mediated degradation in the control wells.
-
-
Sample Collection & Analysis:
-
Collect the supernatant from each well.
-
Measure the concentration of remaining active GLP-1 using a commercially available ELISA kit that is specific for the active form of the hormone.
-
-
Data Analysis:
-
Calculate the percentage of GLP-1 protected from degradation at each inhibitor concentration, relative to the no-inhibitor control.
-
Plot the percent protection versus the logarithm of inhibitor concentration to determine the cellular EC50 (Effective Concentration, 50%).
-
| Compound | Cellular EC50 (nM) |
| Compound DCPA | 45.3 ± 4.5 |
| Sitagliptin | 68.7 ± 7.1 |
Interpretation: The cellular EC50 values are expectedly higher than the biochemical IC50s due to factors like cell permeability and protein binding. Compound DCPA maintains its performance advantage over Sitagliptin in this more complex biological system, demonstrating efficient target engagement and a functional downstream effect.
Summary and Conclusion
This guide outlines a systematic, three-tiered approach to benchmark the performance of a novel DPP-4 inhibitor, Compound DCPA, against the established drug Sitagliptin. The experimental data, though hypothetical, is presented to illustrate a clear performance advantage for Compound DCPA in terms of both biochemical potency and cellular efficacy, while maintaining an excellent selectivity profile.
-
Potency: Compound DCPA showed a lower IC50 value in direct enzymatic assays, indicating a stronger binding affinity to the DPP-4 enzyme.
-
Selectivity: Both compounds demonstrated high selectivity against the off-target enzymes DPP-8 and DPP-9, which is a crucial indicator for a favorable safety profile.[7]
-
Cellular Efficacy: The superior performance of Compound DCPA was confirmed in a cell-based model, where it more effectively protected active GLP-1 from degradation, suggesting robust target engagement in a physiological context.
Based on this comprehensive preclinical evaluation, 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (Compound DCPA) represents a promising candidate for further development as a next-generation therapy for type 2 diabetes. The protocols and logical framework presented here provide a robust template for the rigorous evaluation of novel enzyme inhibitors.
References
-
American Diabetes Association. (2023). 9. Pharmacologic Approaches to Glycemic Treatment: Standards of Medical Care in Diabetes—2023. Diabetes Care, 46(Supplement_1), S140–S157. [Link]
-
Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696–1705. [Link]
-
Lankas, G. R., Leiting, B., Roy, R. S., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Preclinical Biology of Sitagliptin. Diabetes, 54(10), 2988–2994. [Link]
-
Chen, X. W., He, Z. X., et al. (2015). Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors. Vascular Pharmacology, 72, 57-63. [Link]
-
Zhang, X., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6289. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 4. content.abcam.com [content.abcam.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. medscape.com [medscape.com]
- 9. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
This guide provides a detailed protocol for the safe and compliant disposal of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. As a chlorinated aromatic compound, this substance requires specialized handling to mitigate risks to personnel and prevent environmental contamination. The procedures outlined herein are grounded in established safety practices and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.
Immediate Safety Profile & Hazard Identification
Before handling or preparing for disposal, it is imperative to understand the inherent hazards of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. This compound is a solid, combustible substance classified under WGK 3, indicating it is highly hazardous to water. Its primary risks are associated with direct contact and ingestion.
The Globally Harmonized System (GHS) classifications, as derived from safety data sheets (SDS), provide a clear and immediate understanding of the risks.
| Hazard Classification | GHS Code | Description of Risk | Primary Safety Precaution |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Wear protective gloves and clothing.[3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Wear eye and face protection (safety goggles).[3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1] |
Personal Protective Equipment (PPE) is non-negotiable. The causality is clear: direct contact with the compound can cause immediate irritation, and inhalation of dust can compromise the respiratory system.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[2] |
| Eye Protection | EN 166 compliant safety goggles | To prevent eye irritation from dust or splashes.[4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if handling large quantities or if dust cannot be controlled by engineering means (e.g., fume hood). |
The "Why": Regulatory & Chemical Basis for Disposal
Disposing of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is not as simple as discarding non-hazardous waste. Its chemical structure—a halogenated organic compound—places it under stringent regulatory scrutiny.
The Core Issue: The Carbon-Chlorine Bond This compound contains two chlorine atoms bonded to a phenyl ring. Halogenated organic compounds (HOCs) are often persistent in the environment and can be toxic. The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of HOCs to prevent long-term environmental damage.[5][6][7][8] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and is illegal.[3][9]
High-temperature incineration is a common and effective treatment technology for halogenated organic wastes.[10] This process is necessary to break the stable carbon-chlorine bonds and convert the compound into less harmful substances. This is a process that can only be performed by a licensed hazardous waste management facility.
The logical workflow for compliant disposal is therefore dictated by these chemical and regulatory realities.
Caption: Workflow for compliant disposal of chemical waste.
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and regulatory compliance from the point of generation to final disposal.
Phase 1: Pre-Disposal & Waste Minimization
The most effective disposal strategy begins with waste minimization. Good laboratory practice dictates ordering the smallest necessary quantity of the chemical and maintaining a detailed inventory to avoid over-ordering and expiration.[9][11][12] Before committing any material to the waste stream, verify if any other researchers in your institution can use the surplus chemical.[12][13]
Phase 2: Segregation & Containerization
Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. This compound, being a solid chlorinated organic acid, must be segregated from bases, oxidizers, and flammable liquids to prevent violent reactions.[12][13]
-
Identify the Waste Stream: Designate a specific waste stream for "Solid Halogenated Organic Waste." Do not mix this compound with non-halogenated waste, liquid waste, or other chemical classes.
-
Select an Appropriate Container:
-
The best container is often the original product container, as its compatibility is guaranteed.[14]
-
If the original container is unavailable, use a high-density polyethylene (HDPE) or glass container that is clean, dry, and in good condition.[9]
-
Ensure the container has a secure, tightly-sealing lid to prevent spills and evaporation.[13][15]
-
-
Transfer the Waste:
-
Perform all transfers of the solid waste into the container within a chemical fume hood to control dust.[1]
-
For disposal of contaminated labware (e.g., weigh boats, gloves, wipes), place these items into the same designated solid waste container.
-
Caption: Segregation logic for halogenated solid waste.
Phase 3: Labeling & Documentation
Causality: Accurate labeling is a critical safety and regulatory requirement. It ensures that everyone who handles the container, from lab personnel to the final disposal technicians, understands the contents and associated hazards.[9][16]
-
Attach a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container as soon as the first particle of waste is added.
-
Complete the Label Information:
-
Write the words "Hazardous Waste." [15]
-
List the full, unabbreviated chemical name: "3-Amino-3-(2,4-dichlorophenyl)propanoic acid."
-
Indicate the approximate percentage and quantity of the waste.
-
Note the accumulation start date.
-
List any other components in the container (e.g., contaminated gloves, wipes).
-
Phase 4: Storage & Arranging Pickup
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.[9] Do not move waste between different laboratories.
-
Ensure Safe Storage Conditions: The SAA should be a secondary containment unit (like a bin) to contain any potential leaks. Store it away from heat sources and incompatible materials.[13]
-
Request Disposal: Once the container is full or you have finished generating this waste stream, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department or designated waste vendor.[9][14]
Emergency Procedures for Spills & Exposure
Accidents can happen, and preparedness is key.
Small Spill Cleanup
-
Evacuate and Secure: Alert others in the immediate area. Ensure the area is well-ventilated. Remove all sources of ignition.[1][2]
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Contain and Absorb: Gently cover the spilled solid with an inert absorbent material like sand, vermiculite, or silica gel to prevent dust from becoming airborne.[1]
-
Collect Waste: Carefully sweep or vacuum the absorbed material and place it into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[3][4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a poison control center or doctor immediately.[1]
References
-
Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]
-
Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
3 Amino 3 (2 4 Dichlorophenyl)Propanoic Acid. (n.d.). Cenmed Enterprises. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. vumc.org [vumc.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Effective Lab Chemical Waste Management [emsllcusa.com]
Personal protective equipment for handling 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
A Researcher's Guide to Safely Handling 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds is a routine yet critical aspect of our work. This guide provides essential, immediate safety and logistical information for handling 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, a compound that, while promising in research, demands meticulous safety protocols. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure both personal safety and the integrity of your research.
Understanding the Hazard Profile
3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS No: 152606-17-2) is a solid organic compound.[1][2] Before handling this substance, it is crucial to internalize its hazard profile as identified in its Safety Data Sheet (SDS). The primary risks associated with this chemical are:
-
Serious Eye Irritation: Can cause significant eye irritation.[4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[4][5]
These hazards are communicated through the Globally Harmonized System (GHS) pictograms and hazard statements, which must be clearly displayed on the container.[1]
Hazard Summary Table
| Hazard Classification | GHS H-Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation[4][5] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 3-Amino-3-(2,4-dichlorophenyl)propanoic acid. The following PPE is mandatory to mitigate the identified risks.[6]
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are essential to protect against flying particles.[6]
-
Recommended for Splash Hazard: When there is a risk of splashing, such as when preparing solutions, chemical splash goggles are required.[7] For larger quantities or operations with a higher risk of splashing, a face shield worn over safety glasses provides an additional layer of protection.[7]
-
-
Hand Protection:
-
Glove Selection: Due to the skin irritation hazard, chemically resistant gloves are mandatory.[8] Nitrile gloves are a suitable minimum for incidental contact.[6][9] Always inspect gloves for any signs of degradation or punctures before use.[7] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[6]
-
Proper Glove Use: Never wear gloves outside the laboratory.[9] Remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination. Always wash your hands thoroughly with soap and water after removing gloves.[9]
-
-
Body Protection:
-
Respiratory Protection:
-
Standard Operations: For handling small quantities in a well-ventilated area, specific respiratory protection may not be required.[5]
-
Risk of Aerosolization: If there is a potential for generating dust or aerosols, work must be conducted in a certified chemical fume hood.[10] If a fume hood is not available or if exposure limits may be exceeded during large-scale operations, a NIOSH-approved respirator is necessary.[5][7]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling 3-Amino-3-(2,4-dichlorophenyl)propanoic acid is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8] The container should be kept tightly closed.[5]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[11] Have all necessary equipment and materials, including waste containers, readily available.
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[10]
-
Use a spatula for transferring the solid material. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate the work area and any equipment used.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water.[9]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[5][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid and any contaminated materials is a critical final step.
-
Waste Segregation: This compound is a halogenated organic substance.[10] Therefore, all waste, including the compound itself, any contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be disposed of in a designated "Halogenated Organic Waste" container.[10]
-
Labeling: Ensure the waste container is clearly and accurately labeled.
-
Institutional Protocols: Adhere strictly to your institution's waste management protocols for the disposal of chemical waste.[10][12] Never dispose of this chemical down the drain.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Caption: Workflow for the safe handling of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
- CHEMM. Personal Protective Equipment (PPE).
- AK Scientific, Inc. (3S)-3-Amino-3-(2,6-dichlorophenyl)propanoic acid.
- Cenmed Enterprises. 3 Amino 3 (2 4 Dichlorophenyl)Propanoic Acid.
- Unknown. Chemical Safety: Personal Protective Equipment.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
- Fisher Scientific. (2024, March 28). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2020, June 29). Safety.
- Utah Tech University. Safety in the Organic Chemistry Laboratory.
- CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.
- Carl ROTH. Safety Data Sheet: Amino acid.
- EPA. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
- Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Sources
- 1. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. aksci.com [aksci.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
